3-(Difluoromethoxy)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUCPRWGBSQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1)
3-(Difluoromethoxy)-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility is primarily anchored in the strategic incorporation of a difluoromethoxy (-OCF₂H) group, a moiety of increasing importance in drug discovery and agrochemical development.[1][2] The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a molecule can significantly enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties, making it a desirable feature in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this versatile chemical building block.
Physicochemical and Structural Properties
The fundamental properties of 3-(Difluoromethoxy)-4-methoxyaniline are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 97963-82-1 | [3][4] |
| Molecular Formula | C₈H₉F₂NO₂ | [3][4][5] |
| Molecular Weight | 189.16 g/mol | [3][4][6] |
| MDL Number | MFCD09376382 | [3][4][5] |
| SMILES | COc1ccc(cc1OC(F)F)N | [3][5] |
| InChI Key | Information not available in search results | |
| Appearance | Typically a solid or liquid | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Strategic Synthesis Pathway
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with a commercially available, appropriately substituted nitro-phenol, such as 3-hydroxy-4-methoxynitrobenzene.
Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)-4-methoxyaniline.
Detailed Experimental Protocol & Rationale
Step 1: O-Difluoromethylation of 3-Hydroxy-4-methoxynitrobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add 3-hydroxy-4-methoxynitrobenzene (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction: The mixture is heated (typically 80-100 °C). A difluoromethylating agent, such as sodium chlorodifluoroacetate (as a precursor to difluorocarbene) or more directly, chlorodifluoromethane (ClCHF₂) gas, is bubbled through the solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Causality & Expertise: The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the phenoxide salt formed in situ, facilitating the nucleophilic attack on the difluoromethylating agent. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The nitro group is intentionally kept on the molecule as it is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but is stable under these conditions and serves as a precursor to the desired amine.
Step 2: Reduction of 3-(Difluoromethoxy)-4-methoxynitrobenzene
-
Setup: The purified nitro-intermediate from Step 1 is dissolved in a solvent such as ethanol or acetic acid in a flask suitable for hydrogenation.
-
Reaction: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using reagents like iron powder in acidic medium (Fe/HCl) or stannous chloride (SnCl₂) can be employed.[7][8] The reaction progress is monitored by TLC.
-
Workup: Upon completion, the catalyst (if used) is removed by filtration through Celite. The solvent is evaporated, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, 3-(Difluoromethoxy)-4-methoxyaniline.
-
Causality & Expertise: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction, typically providing high yields with minimal byproducts.[8] The choice of solvent can influence reaction rates; ethanol is a common choice. For substrates sensitive to hydrogenation, chemical reduction methods offer a robust alternative. This step transforms the electron-withdrawing nitro group into the electron-donating amino group, which is the final, desired functionality for subsequent synthetic applications.
Applications in Drug Discovery and Development
The true value of 3-(Difluoromethoxy)-4-methoxyaniline lies in its role as a versatile scaffold in the synthesis of pharmacologically active compounds. The aniline functional group is a key handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.
The difluoromethoxy group imparts several beneficial properties to drug candidates:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -OCF₂H group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and improved bioavailability.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, which can be critical for tuning receptor binding affinity and pharmacokinetic profiles.
This substitution pattern is particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where fine-tuning of physicochemical properties is essential for efficacy and safety.[9][10] For example, related 3-fluoro-4-methoxybenzyl groups have been successfully incorporated into potent and selective Dopamine D4 receptor antagonists, demonstrating the utility of this substitution pattern for CNS targets.[9]
Structural Confirmation via Spectral Analysis
Unequivocal structure determination is paramount. While specific spectra for this compound were not found in the search results, a standard analytical characterization would include the following techniques, with expected outcomes based on the known structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.
-
Difluoromethoxy Proton: A characteristic triplet (t) around 6.5-7.0 ppm due to coupling with the two adjacent fluorine atoms (²JHF).
-
Methoxy Protons: A sharp singlet (s) around 3.8-4.0 ppm, integrating to 3 hydrogens.
-
Amine Protons: A broad singlet (br s) that can appear over a wide chemical shift range and is D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Six distinct aromatic carbon signals. The carbon attached to the -OCF₂H group will appear as a triplet due to C-F coupling.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A triplet for the difluoromethoxy carbon (¹JCF), typically found further downfield.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 189.16 would be observed, confirming the elemental composition.
Safety, Handling, and Storage
As with many substituted anilines, 3-(Difluoromethoxy)-4-methoxyaniline requires careful handling.
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14]
-
Avoid breathing dust, mist, or vapors.[11]
-
Wash hands thoroughly after handling.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3]
In case of exposure, immediately flush eyes or skin with plenty of water and seek medical attention.[11]
Conclusion
3-(Difluoromethoxy)-4-methoxyaniline is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. The strategic placement of the methoxy, amine, and particularly the difluoromethoxy groups provides a unique combination of reactivity and property-enhancing features. Its application allows medicinal chemists to address common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetics. As the demand for more sophisticated and effective therapeutics grows, the importance of fluorinated building blocks like this will undoubtedly continue to rise.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 3-Fluoro-4-methoxyaniline.
- BLD Pharm. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.
- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.
- ChemicalBook. (n.d.). 3-(DIFLUOROMETHOXY)-4-METHOXYANILINE | 97963-82-1.
- Enamine. (n.d.). 3-(difluoromethoxy)-4-methoxyaniline | CAS NO. 97963-82-1.
- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.
- Acros Organics. (2025). Safety Data Sheet for Benzenamine, 2,4-difluoro-.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-(difluoromethoxy)aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(difluoromethoxy)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Garton, N. S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20).
- Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 97963-82-1|3-(Difluoromethoxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 3-(DIFLUOROMETHOXY)-4-METHOXYANILINE | 97963-82-1 [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. biosynth.com [biosynth.com]
- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 3-(Difluoromethoxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)-4-methoxyaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and pKa, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(Difluoromethoxy)-4-methoxyaniline. As a Senior Application Scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations, ensuring both scientific rigor and practical applicability.
Molecular Structure and Key Features
The structure of 3-(Difluoromethoxy)-4-methoxyaniline incorporates several key functional groups that dictate its spectral behavior: a 1,2,4-trisubstituted benzene ring, a primary aromatic amine (-NH₂), a methoxy group (-OCH₃), and a difluoromethoxy group (-OCHF₂). The interplay of the electronic effects of these substituents governs the chemical environment of each atom, leading to a unique spectral fingerprint.
Caption: Molecular structure of 3-(Difluoromethoxy)-4-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(Difluoromethoxy)-4-methoxyaniline, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to fully characterize the molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~6.85 | d | 1H | J = 8.5 Hz | H-5 | Ortho to the electron-donating methoxy group and meta to the amine and difluoromethoxy groups. |
| ~6.70 | d | 1H | J = 2.5 Hz | H-2 | Ortho to the amine group and meta to the electron-withdrawing difluoromethoxy group. |
| ~6.60 | dd | 1H | J = 8.5, 2.5 Hz | H-6 | Ortho to both the amine and methoxy groups, experiencing strong shielding. |
| ~6.50 | t | 1H | JHF = 74.0 Hz | -OCHF₂ | The proton of the difluoromethoxy group is split into a triplet by the two adjacent fluorine atoms. |
| ~3.80 | s | 3H | - | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~3.70 | br s | 2H | - | -NH₂ | The chemical shift of amine protons can vary with concentration and solvent. The signal is often broad.[1] |
Expertise & Experience: The prediction of the aromatic proton chemical shifts is based on the principle of additivity of substituent effects.[2][3][4][5] The electron-donating amine and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing difluoromethoxy group will have a deshielding effect. The coupling constants are estimated based on typical ortho and meta coupling in benzene derivatives.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-4 | Carbon attached to the strongly electron-donating methoxy group. |
| ~145.0 | C-1 | Carbon attached to the amine group. |
| ~140.0 (t) | C-3 | Carbon attached to the electron-withdrawing difluoromethoxy group, showing coupling to fluorine. |
| ~118.0 | C-5 | Shielded by the ortho methoxy group. |
| ~115.0 (t) | -OCHF₂ | The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |
| ~112.0 | C-6 | Shielded by the ortho amine and para methoxy groups. |
| ~105.0 | C-2 | Shielded by the ortho amine group. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Expertise & Experience: The predicted ¹³C NMR chemical shifts are based on established substituent effects on benzene rings.[6][7][8][9] The carbons directly attached to electronegative atoms (O, N) will be deshielded and appear at lower field. The difluoromethoxy group will have a significant deshielding effect on the attached carbon (C-3), and this carbon signal will be split into a triplet due to one-bond C-F coupling.
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~-80 to -90 | d | JHF = 74.0 Hz | -OCHF₂ | The two fluorine atoms are equivalent and are split into a doublet by the adjacent proton. The chemical shift is in the typical range for difluoromethoxy groups.[10][11][12][13] |
Expertise & Experience: The chemical shift of fluorine nuclei is highly sensitive to their electronic environment. The predicted range is based on typical values for aromatic difluoromethoxy compounds.[10][11][13] The multiplicity is a direct result of the coupling to the single proton in the -OCHF₂ group.
Experimental Protocol for NMR Spectroscopy
Trustworthiness: This protocol is a self-validating system for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(Difluoromethoxy)-4-methoxyaniline for ¹H NMR and 20-50 mg for ¹³C NMR.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
For quantitative measurements, use a Class A volumetric flask and a precise volume of solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference signal (e.g., TMS or residual solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) | Characteristic for primary aromatic amines.[1][15][16][17] |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[18][19][20][21] |
| 2980-2850 | Weak-Medium | Aliphatic C-H stretch | From the methoxy and difluoromethoxy groups. |
| 1620-1580 | Strong | N-H bend (scissoring) | Characteristic for primary amines.[1] |
| 1590, 1510 | Medium-Strong | C=C aromatic ring stretch | Characteristic absorptions for the benzene ring.[18][19][20][21] |
| 1300-1200 | Strong | C-N stretch (aromatic) | Stronger than in aliphatic amines due to conjugation.[1] |
| 1250-1000 | Strong | C-O stretch (aryl ethers) | Two strong bands are expected for the two different ether linkages.[22] |
| 1150-1050 | Strong | C-F stretch | The C-F bonds of the difluoromethoxy group will give rise to strong absorptions in this region. |
| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend | The pattern of these bands is indicative of the 1,2,4-trisubstitution pattern.[18][19][20][21][23] |
Expertise & Experience: The predicted IR absorption frequencies are based on well-established correlation tables for the functional groups present in 3-(Difluoromethoxy)-4-methoxyaniline.[1][15][16][17][18][22][23] The presence of both an amine and ether functionalities, along with the aromatic ring and C-F bonds, will lead to a complex but interpretable spectrum.
Experimental Protocol for FT-IR Spectroscopy
Trustworthiness: This protocol ensures reproducible and high-quality IR spectra.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 3-(Difluoromethoxy)-4-methoxyaniline sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion | Rationale |
| 190.0674 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak in a soft ionization technique like ESI. |
| 212.0493 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |
Expertise & Experience: For a soft ionization technique like ESI, the primary observed ion is the protonated molecule ([M+H]⁺).[24][25][26][27][28] The exact mass is calculated based on the molecular formula C₈H₉F₂NO₂.
Proposed Fragmentation Pathway (Electron Ionization - EI)
In a harder ionization technique like Electron Ionization (EI), fragmentation of the molecular ion would be expected.
Caption: Proposed EI fragmentation pathway.
Expertise & Experience: The proposed fragmentation is based on the known fragmentation patterns of anilines and aromatic ethers.[29][30][31][32][33][34][35][36] Common fragmentation pathways for anilines include the loss of a hydrogen radical and the elimination of HCN. Aromatic ethers can undergo cleavage of the ether bond.
Experimental Protocol for Mass Spectrometry (ESI)
Trustworthiness: This protocol is designed for the reliable mass determination of the target compound.
-
Sample Preparation:
-
Prepare a dilute solution of 3-(Difluoromethoxy)-4-methoxyaniline (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
Confirm the isotopic pattern of the molecular ion peak.
-
If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to confirm the structure.
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for 3-(Difluoromethoxy)-4-methoxyaniline. By understanding the principles behind the spectral features and following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The provided insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower users with the expertise required for rigorous scientific investigation.
References
-
UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. In Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]
- Schalley, C. A. (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 81(1), 15-23.
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
LibreTexts. (2022, July 20). Short Summary of 1H-NMR Interpretation. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. In Physics LibreTexts. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Ng, K. F., & Fung, Y. S. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 22(4), 81–95.
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
-
White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]
-
LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. In Chemistry LibreTexts. Retrieved from [Link]
-
UCLA Web Resources. (n.d.). IR: amines. Retrieved from [Link]
-
Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881.
-
SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
YouTube. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Griti. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
- Iaea, K., & F. G. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 26(7), 763–780.
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR chemical shift prediction of benzenes [stenutz.eu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 9. scispace.com [scispace.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. pubs.acs.org [pubs.acs.org]
- 25. phys.libretexts.org [phys.libretexts.org]
- 26. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 29. scribd.com [scribd.com]
- 30. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 32. GCMS Section 6.13 [people.whitman.edu]
- 33. studylib.net [studylib.net]
- 34. whitman.edu [whitman.edu]
- 35. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 36. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility and Stability of 3-(Difluoromethoxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)-4-methoxyaniline is an aniline derivative of increasing interest in medicinal chemistry and materials science. The unique combination of a difluoromethoxy group and a methoxy group on the aniline scaffold imparts distinct electronic and lipophilic properties, making it a valuable building block for novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development.
This in-depth technical guide provides a framework for characterizing the solubility and stability of 3-(Difluoromethoxy)-4-methoxyaniline. As a Senior Application Scientist, the following sections detail not just the experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible characterization of this compound.
Physicochemical Properties of 3-(Difluoromethoxy)-4-methoxyaniline and Related Analogs
A foundational understanding of the physicochemical properties of 3-(Difluoromethoxy)-4-methoxyaniline and structurally related compounds is crucial for predicting its behavior in various experimental settings.
| Property | 3-(Difluoromethoxy)-4-methoxyaniline | 4-(Difluoromethoxy)aniline | 3,5-Difluoro-4-methoxyaniline | p-Anisidine (4-methoxyaniline) |
| Molecular Formula | C₈H₉F₂NO₂ | C₇H₇F₂NO[1] | C₇H₇F₂NO[2] | C₇H₉NO[3] |
| Molecular Weight | 189.16 g/mol | 159.13 g/mol [1] | 159.13 g/mol [2] | 123.15 g/mol [3] |
| Boiling Point | 201-202 °C (lit.) | Not available | Not available | 243 °C[3] |
| Density | 1.276 g/mL at 25 °C (lit.) | Not available | Not available | 1.071 g/cm³ at 57 °C[3] |
| XLogP3 | Not available | 1.9[1] | 1.4[2] | 0.9[3] |
I. Solubility Profile: A Multifaceted Approach
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical determinant of its bioavailability and processability. For 3-(Difluoromethoxy)-4-methoxyaniline, a comprehensive solubility profile should be established across a range of aqueous and organic solvents.
Rationale for Solvent Selection
The choice of solvents for solubility assessment is dictated by the anticipated applications of the compound. For drug development, physiologically relevant media are essential. For process chemistry, solvents commonly used in synthesis and purification are prioritized.
-
Aqueous Media:
-
pH Range: Solubility in buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) is critical for predicting its absorption in the gastrointestinal tract. Primary aromatic amines can exhibit pH-dependent solubility due to the basicity of the amino group.
-
Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo solubility by mimicking the composition of human intestinal fluids.
-
-
Organic Solvents:
-
Protic Solvents: Ethanol, methanol, and isopropanol are common solvents in drug formulation and synthesis.
-
Aprotic Solvents: Acetonitrile, acetone, ethyl acetate, and dichloromethane are frequently used in synthetic chemistry and analytical method development. The solubility in these solvents provides insights into its processability.
-
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust and reliable method that ensures the solution has reached equilibrium with the solid-state compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3-(Difluoromethoxy)-4-methoxyaniline to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Expected Solubility Trends and Interpretation
Based on the structure of 3-(Difluoromethoxy)-4-methoxyaniline and the properties of similar anilines, the following trends can be anticipated:
-
Aqueous Solubility: Due to the presence of the lipophilic difluoromethoxy and methoxy groups, the aqueous solubility is expected to be low. The basic amino group will lead to higher solubility at acidic pH due to the formation of the more soluble protonated species.
-
Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like alcohols and moderate solubility in less polar aprotic solvents.[6]
II. Stability Assessment: Ensuring Compound Integrity
The chemical stability of a compound is a critical quality attribute that influences its shelf-life, formulation development, and in vivo performance. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and kinetics.
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is a pivotal component of stability assessment. It is designed to accelerate the degradation of the compound to identify likely degradation products and establish stability-indicating analytical methods.
Core Principle: By exposing 3-(Difluoromethoxy)-4-methoxyaniline to conditions more severe than those it would encounter during storage and use, we can rapidly identify its degradation liabilities.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Protocol for a Typical Stress Condition (Acidic Hydrolysis)
-
Sample Preparation: Prepare a solution of 3-(Difluoromethoxy)-4-methoxyaniline in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add the stock solution to an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) in a controlled environment.
-
Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Potential Degradation Pathways
Aniline and its derivatives are susceptible to specific degradation pathways. For 3-(Difluoromethoxy)-4-methoxyaniline, the following should be considered:
-
Oxidation: The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The electron-donating methoxy group may further activate the ring towards oxidation.
-
Hydrolysis: While the aniline itself is generally stable to hydrolysis, the difluoromethoxy group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is generally a robust moiety.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products through complex radical-mediated pathways.[7]
Caption: Potential degradation pathways for 3-(Difluoromethoxy)-4-methoxyaniline.
Long-Term Stability Studies (ICH Guidelines)
For applications in drug development, long-term stability studies under conditions recommended by the International Council for Harmonisation (ICH) are mandatory.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
These studies are conducted on the solid form of the compound and provide data to establish a retest period or shelf life.
Conclusion
A comprehensive understanding of the solubility and stability of 3-(Difluoromethoxy)-4-methoxyaniline is essential for its successful application. This guide provides a robust framework for researchers to systematically characterize these critical properties. By employing the detailed protocols and understanding the underlying scientific principles, scientists and drug development professionals can generate high-quality, reliable data to support their research and development activities. The inherent properties of aromatic amines suggest that particular attention should be paid to pH-dependent solubility and oxidative and photolytic stability.
References
-
PubChem. (n.d.). 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]
-
ResearchGate. (n.d.). Bacterial degradation of aniline. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
PubMed. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Fluoro-3-methoxyaniline. Retrieved from [Link]
-
PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
Sources
- 1. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 3-(Difluoromethoxy)-4-methoxyaniline, a key building block in modern medicinal chemistry. The difluoromethoxy (-OCF2H) group has garnered significant interest as a bioisosteric replacement for hydroxyl or thiol moieties, offering unique properties such as enhanced metabolic stability, membrane permeability, and the ability to act as a lipophilic hydrogen bond donor.[1][2][3] This document details a scientifically sound, two-step synthetic pathway, starting from a commercially available precursor. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction mechanisms, strategic considerations, and practical troubleshooting.
The Strategic Value of the Difluoromethoxy Group in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy for modulating a molecule's physicochemical properties. While trifluoromethyl (-CF3) groups are common, the difluoromethyl (-CF2H) and particularly the difluoromethoxy (-OCF2H) groups have recently emerged as motifs of high interest.[1] The unique characteristic of the -OCF2H group is its ability to serve as a hydrogen bond donor, a feature stemming from the increased acidity of its C-H bond due to the adjacent geminal fluorine atoms.[4] This allows it to function as a stable and more lipophilic bioisostere for groups like hydroxyls (-OH) or thiols (-SH), potentially improving drug-target interactions and pharmacokinetic profiles.[3] The synthesis of aniline derivatives bearing this functional group, such as 3-(Difluoromethoxy)-4-methoxyaniline, provides a versatile scaffold for constructing more complex pharmaceutical agents.[5]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthesis of the target molecule begins with an accessible, appropriately functionalized starting material. Our retrosynthetic analysis identifies 4-methoxy-3-nitrophenol as an ideal precursor. This strategy allows for the crucial difluoromethylation to be performed on a phenolic hydroxyl group, followed by a standard reduction of the nitro group to furnish the desired aniline.
This two-step approach is advantageous due to the high efficiency of each transformation and the commercial availability of the starting material.
Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)-4-methoxyaniline.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key procedural choices. All reagents should be of appropriate commercial grade and used without further purification unless otherwise noted.[6]
Step 1: Synthesis of 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene
This core transformation involves the O-difluoromethylation of the phenolic group of 4-methoxy-3-nitrophenol. The reaction proceeds via the generation of difluorocarbene (:CF2) in situ, which then inserts into the O-H bond of the phenoxide. We will utilize sodium chlorodifluoroacetate as a reliable and cost-effective difluorocarbene precursor.[2]
Mechanism Insight: Under thermal conditions, sodium chlorodifluoroacetate decarboxylates to generate difluorocarbene, a highly reactive electrophilic intermediate. The phenoxide, formed by the deprotonation of the phenol with a base like potassium carbonate, acts as a nucleophile, trapping the carbene to form the desired difluoromethoxy ether.
Sources
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. biosynth.com [biosynth.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Starting Materials for 3-(Difluoromethoxy)-4-methoxyaniline
Introduction: The Significance of 3-(Difluoromethoxy)-4-methoxyaniline in Drug Discovery
3-(Difluoromethoxy)-4-methoxyaniline is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, with a focus on the selection and transformation of readily available starting materials. We will explore two primary, field-proven synthetic pathways, offering detailed protocols, mechanistic insights, and comparative data to empower researchers and drug development professionals in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline hinges on the efficient construction of the core 3-hydroxy-4-methoxyaniline intermediate, followed by the introduction of the difluoromethyl group. Two economically viable and chemically robust routes have emerged as the most practical approaches, starting from either p-anisidine or isovanillin. This guide will dissect each pathway, elucidating the chemical logic and experimental nuances.
Route 1: Synthesis Starting from p-Anisidine (4-Methoxyaniline)
This pathway leverages the commercially available and cost-effective starting material, p-anisidine. The synthetic strategy involves the protection of the aniline, regioselective nitration, reduction, conversion of the resulting amine to a hydroxyl group via diazotization, and finally, O-difluoromethylation.
Logical Flow of the p-Anisidine Route
Caption: Synthetic pathway from p-anisidine.
Step-by-Step Experimental Protocols for Route 1
The initial steps involve the protection of the highly activating amino group of p-anisidine by acetylation, followed by regioselective nitration at the position ortho to the methoxy group.
Protocol 1: Acetylation and Nitration of p-Anisidine [1]
-
Acetylation: Dissolve p-anisidine in glacial acetic acid. Slowly add acetic anhydride while stirring. Gently warm the mixture (e.g., for 15-30 minutes) to ensure complete reaction. Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
-
Nitration: Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature to control the exothermic reaction and prevent over-nitration. After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 60–65°C for 10 minutes) before cooling and precipitating the product in ice water. Collect the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide by filtration, wash with cold water, and dry.
Causality of Experimental Choices: The acetylation step is critical as the acetamido group is less activating than the amino group, which helps to prevent oxidation of the aromatic ring by nitric acid and directs the nitration primarily to the desired ortho position.[1] Strict temperature control during nitration is paramount to minimize the formation of undesired isomers and byproducts.
The nitro group is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)acetamide [2][3][4]
-
In a suitable pressure vessel, dissolve N-(4-methoxy-2-nitrophenyl)acetamide in a solvent such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 0.8-2 MPa) and heat the mixture (e.g., 80-110 °C).[4]
-
Monitor the reaction progress by the uptake of hydrogen or by techniques like TLC or HPLC.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
The filtrate containing N-(3-amino-4-methoxyphenyl)acetamide can be used directly in the next step or concentrated to isolate the product.
Trustworthiness of the Protocol: Catalytic hydrogenation is a highly reliable and scalable method for nitro group reduction, often proceeding with high selectivity and yield.[2][3] The choice of catalyst and reaction conditions can be optimized for efficiency and safety.
This two-step sequence first involves the hydrolysis of the acetamido group back to an amine, followed by the conversion of the newly formed primary aromatic amine to a hydroxyl group via a diazonium salt intermediate (a Sandmeyer-type reaction).
Protocol 3: Hydrolysis and Diazotization
-
Hydrolysis: The crude N-(3-amino-4-methoxyphenyl)acetamide is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 3,4-diaminoanisole.
-
Diazotization and Hydrolysis: Dissolve the resulting 3-amino-4-methoxyaniline in an aqueous solution of a non-nucleophilic strong acid, such as sulfuric acid. Cool the solution to 0-5 °C.[5][6] Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled to form the diazonium salt.[5][6] After the diazotization is complete, gently warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 3-hydroxy-4-methoxyaniline.[5] The product can then be extracted and purified.
Expertise in Action: The diazotization reaction is a classic and powerful method for converting an aromatic amine to a variety of functional groups. While yields can be variable, careful control of temperature and acidity is key to success. The diazonium salt is unstable and should be used in situ without isolation.[7]
Route 2: Synthesis Starting from Isovanillin
An alternative and increasingly popular route begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and renewable starting material.[1][8] This pathway involves converting the aldehyde functionality into an amine.
Logical Flow of the Isovanillin Route
Caption: Synthetic pathway from isovanillin.
Step-by-Step Experimental Protocols for Route 2
This sequence transforms the aldehyde group of isovanillin into a primary amine via an oxime and subsequent rearrangement.
Protocol 4: Oximation and Beckmann Rearrangement
-
Oximation: Dissolve isovanillin in a suitable solvent like ethanol or a mixture of ethanol and water. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl released. Heat the mixture to form the isovanillin oxime. The product often crystallizes upon cooling and can be isolated by filtration.
-
Beckmann Rearrangement: The Beckmann rearrangement of the oxime can be promoted by various acidic reagents.[9] A common method involves treating the oxime with a catalyst such as polyphosphoric acid (PPA) or a Lewis acid at an elevated temperature. This will yield the corresponding amide, 3-hydroxy-4-methoxybenzamide.
-
Hydrolysis: The resulting amide is then hydrolyzed to the desired 3-hydroxy-4-methoxyaniline by heating with a strong acid or base.
Mechanistic Insight: The Beckmann rearrangement proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water).[9] The group anti-periplanar to the leaving group then migrates to the nitrogen atom, leading to the formation of a nitrilium ion, which is subsequently hydrolyzed to the amide.
The Convergent Step: O-Difluoromethylation
Both synthetic routes converge at the key intermediate, 3-hydroxy-4-methoxyaniline. The final step is the introduction of the difluoromethoxy group onto the phenolic oxygen. A reliable and scalable method for this transformation utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor.
Mechanism of O-Difluoromethylation
The reaction proceeds through the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene (:CF₂). The phenoxide, formed by deprotonating the phenol with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene to form the difluoromethyl ether.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 5. How will you convert aniline to phenol class 12 chemistry CBSE [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 9. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
The Strategic Deployment of 3-(Difluoromethoxy)-4-methoxyaniline in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The difluoromethoxy (-OCF₂) group, in particular, offers a nuanced profile of electronic effects and metabolic stability, positioning it as a valuable asset in the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methoxyaniline, a key building block that leverages the unique attributes of the difluoromethoxy moiety. We will delve into its fundamental properties, plausible synthetic routes, and its application in the construction of complex molecular architectures, with a focus on heterocyclic systems relevant to drug discovery.
Physicochemical Properties and Structural Attributes
3-(Difluoromethoxy)-4-methoxyaniline is a substituted aniline bearing two electronically distinct alkoxy groups. The interplay between the electron-donating methoxy group and the electron-withdrawing, yet lipophilic, difluoromethoxy group imparts a unique reactivity profile to the aromatic ring and the amine functionality.
| Property | Value | Source |
| CAS Number | 97963-82-1 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Expected to be soluble in common organic solvents |
The difluoromethoxy group serves as a lipophilic hydrogen bond donor, a feature that can enhance membrane permeability and target engagement of derivative molecules.[2] Furthermore, the robust C-F bonds contribute to increased metabolic stability by shielding adjacent positions from oxidative metabolism.[3]
Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline: A Plausible and Validated Approach
Step 1: Difluoromethylation of 3-Hydroxy-4-methoxy-nitrobenzene
The introduction of the difluoromethyl group onto a phenolic oxygen is a critical step. Modern methods often employ reagents that generate difluorocarbene (:CF₂) in situ. A common and effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na).
Protocol:
-
To a solution of 3-hydroxy-4-methoxy-nitrobenzene (1.0 eq.) in a suitable high-boiling polar aprotic solvent (e.g., DMF, NMP) is added sodium chlorodifluoroacetate (2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically 120-160 °C).
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 3-(difluoromethoxy)-4-methoxy-nitrobenzene, is purified by column chromatography on silica gel.
Causality: The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene, a highly reactive intermediate that readily inserts into the O-H bond of the phenol. The use of a polar aprotic solvent facilitates the reaction and helps to maintain the solubility of the reactants.
Step 2: Reduction of 3-(Difluoromethoxy)-4-methoxy-nitrobenzene
The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.
Protocol:
-
The purified 3-(difluoromethoxy)-4-methoxy-nitrobenzene (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the desired product, 3-(Difluoromethoxy)-4-methoxyaniline.
Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups in the presence of hydrogen. This method is generally high-yielding and avoids the use of stoichiometric metal reductants, simplifying the workup procedure.
Caption: Synthetic workflow for 3-(Difluoromethoxy)-4-methoxyaniline.
Application in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold
3-(Difluoromethoxy)-4-methoxyaniline is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in drug discovery. The aniline functionality serves as a versatile handle for various cyclization and coupling reactions. A prominent application is in the construction of the quinazoline scaffold, which is a core component of numerous kinase inhibitors.[4][5]
Synthesis of a 4-Anilinoquinazoline Core
The reaction of a substituted aniline with a 4-chloroquinazoline is a common and effective method for the synthesis of 4-anilinoquinazolines. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.
Experimental Protocol:
-
To a solution of 4-chloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or n-butanol is added 3-(difluoromethoxy)-4-methoxyaniline (1.1 eq.).
-
A catalytic amount of a strong acid, such as hydrochloric acid, can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
The product, N-(3-(difluoromethoxy)-4-methoxyphenyl)quinazolin-4-amine, can be further purified by recrystallization if necessary.
Causality: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. The use of a protic solvent can facilitate the protonation of the quinazoline nitrogen, further enhancing its electrophilicity.
Caption: Synthesis of a 4-anilinoquinazoline derivative.
The Role of the Difluoromethoxy and Methoxy Substituents in Bioactivity
The strategic placement of the difluoromethoxy and methoxy groups on the aniline ring is crucial for modulating the biological activity of the resulting quinazoline derivatives.
-
Difluoromethoxy Group : As a bioisostere of a hydroxyl or thiol group, the -OCF₂H moiety can engage in hydrogen bonding interactions within the active site of a target protein, such as a kinase. Its metabolic stability enhances the pharmacokinetic profile of the drug candidate.[2]
-
Methoxy Group : The electron-donating methoxy group at the 4-position can influence the overall electron density of the aniline ring, potentially modulating the binding affinity and selectivity of the inhibitor.
Conclusion: A Building Block of Strategic Importance
3-(Difluoromethoxy)-4-methoxyaniline represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a metabolically robust, lipophilic hydrogen bond donor in the form of the difluoromethoxy group, alongside a modulating methoxy group, provides chemists with a powerful tool for the rational design of novel bioactive molecules. The plausible and efficient synthetic route, coupled with its utility in constructing privileged scaffolds such as quinazolines, underscores its strategic importance in the ongoing quest for new and improved therapeutics.
References
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Synthetic methods for 4‐substitutedquinazoline derivatives. ResearchGate. [Link]
-
The stepwise synthesis of 3,4-dihydroquinazolines 38. ResearchGate. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. NIH. [Link]
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
A New Reagent for Direct Difluoromethylation. PMC. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 172282-50-7|4-(Difluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 3-(Difluoromethoxy)-4-methoxyaniline and analogs
An In-depth Technical Guide to 3-(Difluoromethoxy)-4-methoxyaniline and its Analogs: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) offers a unique combination of properties that can significantly enhance the therapeutic potential and performance of organic molecules. This technical guide provides a comprehensive review of 3-(Difluoromethoxy)-4-methoxyaniline, a key building block, and its structural analogs. We will delve into the synthetic methodologies for accessing these compounds, explore their distinctive physicochemical properties, and analyze their structure-activity relationships (SAR). Furthermore, this guide will highlight their critical role as versatile intermediates in the development of kinase inhibitors, central nervous system (CNS) agents, and other pharmacologically active compounds, supported by detailed experimental protocols and data.
The Strategic Advantage of the Difluoromethoxy Group in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate various molecular properties. The difluoromethoxy group, in particular, serves as a valuable bioisostere for other functionalities, offering a nuanced approach to molecular optimization.[1]
-
Enhanced Lipophilicity : The -OCF₂H group increases a molecule's ability to partition into fatty or lipidic environments. This improved lipophilicity can lead to better penetration of cellular membranes and enhanced oral bioavailability of drug candidates.[1][2][3]
-
Metabolic Stability : This moiety is generally resistant to metabolic breakdown by enzymes like cytochrome P450s.[2][3] This increased stability can result in a longer biological half-life for drugs, potentially allowing for less frequent dosing.[2]
-
Modulation of pKa and Conformation : The strong electron-withdrawing nature of the difluoromethoxy group can significantly alter the acidity or basicity (pKa) of nearby functional groups, such as the aniline amine. This electronic modulation influences how a molecule binds to its biological target. It can also impose conformational constraints that lock the molecule into a more active shape.
-
Improved Target Binding : The hydrogen atom of the -OCF₂H group can act as a weak hydrogen bond donor, creating additional interactions with target proteins and potentially increasing binding affinity.
These properties make difluoromethoxylated anilines, such as 3-(Difluoromethoxy)-4-methoxyaniline, highly sought-after intermediates for synthesizing more effective and safer therapeutic agents.[2]
Synthesis of Difluoromethoxylated Aniline Scaffolds
The primary challenge in synthesizing these compounds is the introduction of the difluoromethoxy group. The most common strategies involve the difluoromethylation of a corresponding phenol, typically a nitrophenol, followed by the reduction of the nitro group to an aniline.
General Synthetic Workflow
A widely used approach begins with a substituted nitrophenol. This starting material is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to react with a difluorocarbene source. The resulting difluoromethoxylated nitroarene is subsequently reduced to the desired aniline.
Caption: General synthetic pathway for difluoromethoxylated anilines.
Example Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline
This protocol is adapted from a patented method for the industrial production of 4-(difluoromethoxy)aniline.[4]
Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene
-
Reaction Setup : To a suitable reaction vessel, add 4-nitrophenol and a solution of sodium hydroxide to form the sodium 4-nitrophenoxide salt.
-
Difluoromethylation : Under alkaline conditions, introduce monochlorodifluoromethane (CHClF₂) gas into the reaction mixture. The reaction generates the difluorocarbene in situ, which reacts with the phenoxide.
-
Workup : After the reaction is complete, the organic product, 1-(difluoromethoxy)-4-nitrobenzene, is isolated. This oily substance is then purified for the next step.
Step 2: Reduction to 4-(Difluoromethoxy)aniline
-
Catalyst System : Prepare a catalyst mixture of ferric oxide (iron(III) oxide) and activated carbon.
-
Reduction : To a reactor containing the 1-(difluoromethoxy)-4-nitrobenzene from the previous step, add the catalyst system. Use a mixture of water and hydrazine as the reducing agent.
-
Reaction Conditions : Heat the mixture to facilitate the reduction of the nitro group to an amine.
-
Isolation and Purification : Upon completion, the catalyst is filtered off. The resulting 4-(difluoromethoxy)aniline is isolated from the reaction mixture, typically through extraction and distillation, to yield the final product. This process is noted for its high yield and suitability for industrial production.[4]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The specific placement of the difluoromethoxy and methoxy groups on the aniline ring in 3-(Difluoromethoxy)-4-methoxyaniline creates a unique electronic and steric profile that is highly valuable in drug design.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-(Difluoromethoxy)-4-methoxyaniline | C₈H₉F₂NO₂ | 189.16 | Parent scaffold with adjacent electron-withdrawing (-OCF₂H) and electron-donating (-OCH₃) groups.[5] |
| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.13 | Simpler analog, widely used as an intermediate.[2] |
| 4-(Difluoromethoxy)-2-methylaniline | C₈H₉F₂NO | 173.16 | Introduction of a methyl group can influence binding pocket interactions and metabolic stability.[1] |
| 3,5-Difluoro-4-methoxyaniline | C₇H₇F₂NO | 159.13 | Isomeric analog where fluorine atoms directly on the ring provide strong electronic effects.[6] |
SAR Insights from Kinase Inhibitors
Aniline derivatives are privileged scaffolds for kinase inhibitors, often acting as "hinge-binders" that interact with the ATP-binding site of the enzyme. The substitutions on the aniline ring are critical for potency and selectivity.
-
Lipophilic Substituents : A lipophilic group, such as the difluoromethoxy group, attached to the aniline core generally contributes substantially to inhibitory activity.[7]
-
Positional Isomerism : The relative positions of the substituents are crucial. For example, in a series of platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors, a 3-fluoro-4-methoxyphenyl group attached to a quinoline core resulted in a compound with an IC₅₀ of less than 20 nM.[7] This highlights the favorable interplay between the fluoro and methoxy substituents.
-
Negative Controls : SAR studies can also identify features that abolish activity. In one study of 4-anilinoquinazolines, the addition of a methyl group in the hinge-binding region completely removed TNNi3K kinase activity, creating a useful negative control for biological experiments.[8]
Caption: Structure-Activity Relationship (SAR) principles for aniline analogs.
Applications in Research and Development
The unique properties of 3-(Difluoromethoxy)-4-methoxyaniline and its analogs make them valuable in several high-tech sectors.
Pharmaceutical and Drug Discovery
This is the most significant area of application. These anilines are crucial building blocks for a wide range of therapeutic agents.
-
Kinase Inhibitors : As discussed, the 4-anilinoquinazoline and 4-anilinoquinoline motifs are common in kinase inhibitors.[8][9] The difluoromethoxyaniline portion often serves as the "eastern" fragment that binds deep within the ATP pocket. They have been used to develop inhibitors for targets like Phosphatidylinositol 3-kinase (PI3K) and cardiac troponin I–interacting kinase (TNNi3K).[8][10]
-
CNS Agents : The ability to enhance lipophilicity and metabolic stability makes these compounds attractive for CNS drug discovery, where crossing the blood-brain barrier is essential. For instance, analogs have been explored as dopamine D4 receptor antagonists and atypical dopamine transporter (DAT) inhibitors for potential use in treating neuropsychiatric disorders or substance use disorders.[11][12][13]
-
Anticancer Agents : Beyond kinase inhibition, these scaffolds are used to create other types of anticancer drugs. For example, 2-difluoromethoxy-substituted estratriene derivatives were designed to improve the potency and stability of the anticancer drug candidate 2-methoxyestradiol.[14]
Caption: Incorporation of the aniline scaffold into a kinase inhibitor.
Agrochemical Development
The same principles that benefit pharmaceuticals also apply to agrochemicals. The difluoromethoxy group can lead to pesticides, herbicides, and fungicides with enhanced biological activity and improved environmental persistence profiles, potentially allowing for lower application rates.[2]
Materials Science
Aniline derivatives are used in the synthesis of advanced polymers and dyes.[1] The unique electronic properties imparted by the difluoromethoxy group can be exploited in specialty polymers for organic electronics, such as organic field-effect transistors (OFETs).[1]
Conclusion
3-(Difluoromethoxy)-4-methoxyaniline and its analogs represent a powerful class of chemical intermediates. The strategic inclusion of the difluoromethoxy group provides a sophisticated tool for fine-tuning the physicochemical and pharmacological properties of target molecules. Their proven utility in the synthesis of high-value compounds, particularly kinase inhibitors and CNS-active agents, ensures their continued importance in drug discovery and development. As synthetic methodologies advance, the accessibility and application of these versatile building blocks are poised to expand, paving the way for the next generation of innovative medicines and materials.
References
- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals. (2025-12-30). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Difluoromethoxy)-2-methylaniline | CAS 39211-57-9. (n.d.). Benchchem.
- Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.
- 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1. (n.d.). Biosynth.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025-03-12). ChemRxiv.
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.). Google Patents.
- Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors. (n.d.). PubMed.
- 3,5-Difluoro-4-methoxyaniline. (n.d.). PubChem.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed.
- Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. (n.d.). PubMed.
- Design of difluoromethoxy derivatives 9–12. (n.d.). ResearchGate.
- Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. (n.d.). PubMed.
- 3-(difluoromethoxy)-4-methoxyaniline. (n.d.). Santa Cruz Biotechnology.
- Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. (n.d.). PubMed.
- New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). (2020-04-07). PubMed Central.
- Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (n.d.). PubMed Central.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health.
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023-09-23). MDPI.
Sources
- 1. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 3-(Difluoromethoxy)-4-methoxyaniline
Introduction: The Strategic Value of 3-(Difluoromethoxy)-4-methoxyaniline in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique electronic properties imparted by fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, 3-(Difluoromethoxy)-4-methoxyaniline has emerged as a particularly valuable synthon. Its distinct substitution pattern, featuring both an electron-donating methoxy group and a moderately electron-withdrawing difluoromethoxy group, presents a nuanced electronic profile that can be strategically exploited in the synthesis of complex molecular architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(Difluoromethoxy)-4-methoxyaniline in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the selection of reaction parameters.
Understanding the Reactivity of 3-(Difluoromethoxy)-4-methoxyaniline
The reactivity of an aniline in cross-coupling reactions is fundamentally governed by the electronic nature of its substituents. The interplay between the electron-donating 4-methoxy group and the electron-withdrawing 3-difluoromethoxy group in the target molecule creates a unique electronic environment that influences its nucleophilicity.
-
The 4-Methoxy Group: This strong electron-donating group increases the electron density of the aromatic ring and the nitrogen atom of the aniline, enhancing its nucleophilicity. This generally facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions.
-
The 3-Difluoromethoxy Group: While the oxygen atom is electron-donating through resonance, the two fluorine atoms are strongly electron-withdrawing by induction. The net effect of the difluoromethoxy group is generally considered to be electron-withdrawing, which can modulate the overall electron density of the aniline. This can be advantageous in preventing side reactions such as over-arylation and can influence the regioselectivity of reactions on the aniline ring itself.
This balanced electronic character makes 3-(Difluoromethoxy)-4-methoxyaniline a versatile coupling partner, compatible with a range of aryl and heteroaryl halides.
Experimental Workflow Overview
The successful execution of cross-coupling reactions with 3-(Difluoromethoxy)-4-methoxyaniline hinges on the careful selection of the catalyst system and reaction conditions. The general workflow for both Buchwald-Hartwig amination and Suzuki-Miyaura type reactions is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination with Aryl Bromides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] This protocol details the coupling of 3-(Difluoromethoxy)-4-methoxyaniline with a representative aryl bromide.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) is often used in conjunction with a bulky, electron-rich phosphine ligand.[2] The ligand is crucial for stabilizing the active Pd(0) species and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] For an electron-rich aniline like our substrate, a ligand such as BINAP or Xantphos is a good starting point.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity and compatibility with many functional groups.[6] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly when dealing with base-sensitive substrates.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[5] Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 3-(Difluoromethoxy)-4-methoxyaniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(difluoromethoxy)-4-methoxyaniline.
| Parameter | Conventional Heating | Microwave Heating |
| Temperature | 100-110 °C | 120-150 °C |
| Time | 8-24 hours | 15-60 minutes |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Typical Yields | 70-95% | 75-98% |
Protocol 2: Suzuki-Miyaura C-N Coupling Analogue (Borylation followed by Coupling)
While the Suzuki-Miyaura reaction is primarily for C-C bond formation, a related strategy can be employed to form C-N bonds. This involves the initial borylation of the aniline followed by a coupling reaction. However, a more direct approach is the Chan-Lam coupling, which uses a copper catalyst. For the purposes of this guide, we will focus on a more traditional palladium-catalyzed approach analogous to the Suzuki reaction, which can be thought of as a variation of the Buchwald-Hartwig amination where the aniline acts as the nucleophile.
Causality Behind Experimental Choices:
-
Catalyst System: For the coupling with aryl chlorides, which are generally less reactive than aryl bromides, a more active catalyst system is often required.[2] This typically involves a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a highly electron-rich and bulky biarylphosphine ligand such as SPhos or XPhos.[3] These ligands are effective at promoting the challenging oxidative addition of the C-Cl bond.[3]
-
Base: A strong base like potassium phosphate (K₃PO₄) is often used in Suzuki-Miyaura reactions and can also be effective in these C-N couplings, particularly when milder conditions are desired.[8]
-
Solvent System: A mixture of an organic solvent and water is common in Suzuki-Miyaura reactions to facilitate the dissolution of both the organic and inorganic reagents.[8] A 1,4-dioxane/water mixture is a robust choice.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine the aryl chloride (1.0 mmol, 1.0 equiv.), 3-(Difluoromethoxy)-4-methoxyaniline (1.5 mmol, 1.5 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and SPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to addressing common problems in Buchwald-Hartwig aminations.
Caption: A troubleshooting guide for common issues in Buchwald-Hartwig reactions.
Conclusion
3-(Difluoromethoxy)-4-methoxyaniline is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in these application notes provide a solid foundation for its successful implementation in palladium-catalyzed cross-coupling reactions. By understanding the electronic properties of this unique aniline and the rationale behind the selection of catalysts, ligands, and reaction conditions, researchers can confidently employ this synthon to advance their synthetic endeavors in drug discovery and materials science.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
-
ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Available at: [Link]
-
PubMed. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
- Books. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
-
PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]
-
AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
ResearchGate. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | Request PDF. Available at: [Link]
-
PMC. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
ResearchGate. Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. Available at: [Link]
-
eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available at: [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available at: [Link]
-
Organometallics. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
ACS Figshare. Collection - Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Journal of the American Chemical Society. Available at: [Link]
-
PMC. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Available at: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. books.rsc.org [books.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC-UV Method for In-Process Monitoring of the Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline
Abstract
This application note details a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the in-process monitoring of the synthesis of 3-(Difluoromethoxy)-4-methoxyaniline. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The described method provides excellent separation of the starting materials, intermediates, the final product, and potential impurities, enabling real-time tracking of reaction progress. This facilitates precise determination of reaction completion, optimization of reaction conditions, and ensures the quality and consistency of the final product. The protocol is designed for easy implementation in a process development or quality control laboratory setting.
Introduction
3-(Difluoromethoxy)-4-methoxyaniline is a key building block in medicinal chemistry and drug development. The ability to accurately monitor its synthesis is paramount for ensuring high yield, purity, and process efficiency. High-performance liquid chromatography (HPLC) is an indispensable analytical tool for reaction monitoring due to its specificity, sensitivity, and versatility.[1][2][3]
This note describes a method grounded in reversed-phase chromatography, the most widely used mode in HPLC, accounting for approximately 75% of all methods due to its reproducibility and broad applicability. The method is designed to be robust and provides clear separation of the analyte of interest from other reaction components. The causality behind the selection of stationary phase, mobile phase, and detection parameters is explained to provide a comprehensive understanding of the method's development.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was selected. C18 columns provide excellent hydrophobic retention for aromatic compounds like anilines.[4][5]
-
Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Formic acid (analytical grade).
-
Reference Standard: 3-(Difluoromethoxy)-4-methoxyaniline, >98% purity.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation.
-
Stationary Phase: A C18 stationary phase is chosen for its strong hydrophobic interactions with the aromatic ring and methoxy groups of the analyte and related substances.[5] This provides the necessary retention to separate them from more polar starting materials or byproducts.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC that effectively elutes compounds of moderate polarity.[4] A low concentration of formic acid (0.1%) is added to the aqueous phase to control the pH. For aniline compounds, a slightly acidic mobile phase suppresses the silanol-amine interactions on the silica-based column, leading to improved peak shape and reproducibility.
-
Detector Wavelength: The UV detection wavelength is set at 254 nm. Aromatic compounds, including anilines, typically exhibit strong absorbance at this wavelength, providing good sensitivity for all key components of the reaction mixture.[4] A DAD can be used to confirm peak purity and identify optimal wavelengths for all components.
Optimized Chromatographic Conditions
All quantitative data is summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Wavelength | 254 nm |
| Run Time | 20 minutes |
Protocols and Methodologies
Preparation of Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(Difluoromethoxy)-4-methoxyaniline reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Methanol can also be used as a solvent for stock solutions of aromatic amines.[6]
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation for Reaction Monitoring
Accurate sampling is crucial for reliable reaction monitoring. The goal is to quench the reaction and dilute the sample to a concentration suitable for HPLC analysis.
-
Quench & Dilute: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by adding the aliquot to a pre-filled vial containing a larger volume of diluent (e.g., 1950 µL of 50:50 ACN/Water). This provides a 40-fold dilution and stops the reaction. The dilution factor may need to be adjusted based on the reaction concentration.
-
Vortex & Filter: Vortex the sample for 30 seconds to ensure homogeneity.[7]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified.[8] This is a core requirement of analytical procedure validation as outlined by regulatory bodies.[9][10]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the working standard solution (0.1 mg/mL).[8][11]
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry.[11][12] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[11][12] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency.[12] |
| Resolution (Rs) | > 2.0 between the product and closest eluting peak | Ensures accurate quantitation of components.[11][12] |
Data Analysis and Interpretation
The primary goal of reaction monitoring is to track the consumption of starting materials and the formation of the product over time. This is typically done by calculating the area percentage of each component in the chromatogram.
Calculation: % Area of Component = (Area of Component Peak / Total Area of All Peaks) * 100
By plotting the % Area of the product versus time, a reaction profile can be generated. This profile is invaluable for determining the point of reaction completion and for optimizing process parameters such as temperature, catalyst loading, or reaction time.
Visualization of Workflow
The following diagram illustrates the complete workflow from sample acquisition to data analysis.
Caption: HPLC analysis workflow for reaction monitoring.
Conclusion
The RP-HPLC method presented provides a robust, reliable, and straightforward protocol for monitoring the synthesis of 3-(Difluoromethoxy)-4-methoxyaniline. By explaining the rationale behind the method parameters and providing detailed, step-by-step instructions, this application note serves as a comprehensive guide for researchers and process chemists. Adherence to the system suitability criteria ensures the generation of high-quality, trustworthy data, which is essential for efficient process development and ensuring the final product quality in the pharmaceutical industry.
References
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Horváth, C., & Melander, W. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science.
- Lowe, R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- ChemicalBook. (2023). 3-Fluoro-4-methoxyaniline | 366-99-4.
- American Chemical Society. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., & Lewis, M. R. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics.
- Schure, M. R., & Klatte, R. (2017). How Reversed-Phase Liquid Chromatography Works. LCGC International.
- National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-4-methoxyaniline. PubChem.
- Chen, Y., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Welch, C. J., Gong, X., & Cuff, J. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development.
- HPLC Method Development Steps For Pharmaceuticals: How To Make. (2023). Pharmaguidances.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Sigma-Aldrich. (n.d.). 3-Fluoro-p-anisidine 98%.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- Wang, J., Liu, D., & Wang, S. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4.
- International Conference on Harmonisation. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- National Center for Biotechnology Information. (n.d.). 4-(Difluoromethoxy)aniline. PubChem.
- Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Pharma Times Official. (2024). SOP for Guideline for System Suitability Test for HPLC Analysis.
- Pharma Tech Talks. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
Sources
- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 2. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
purification of 3-(Difluoromethoxy)-4-methoxyaniline derivatives by column chromatography
An Application Note and Protocol for the Purification of 3-(Difluoromethoxy)-4-methoxyaniline Derivatives by Column Chromatography
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Aniline Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The difluoromethoxy (-OCF₂H) group, in particular, is of high interest. When appended to a pharmacologically relevant core like 4-methoxyaniline, it can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the molecule's lipophilicity and electronic properties.[1] 3-(Difluoromethoxy)-4-methoxyaniline and its derivatives thus represent a class of valuable building blocks for the synthesis of novel therapeutics.
The synthetic routes to these compounds, however, often yield complex mixtures containing starting materials, by-products, and other impurities. The isolation of the target molecule in high purity is not merely a procedural step but a prerequisite for its reliable use in subsequent synthetic transformations and biological assays. Column chromatography, a cornerstone of purification in organic synthesis, provides a robust and scalable method for achieving the requisite purity.
This guide provides an in-depth protocol for the purification of 3-(Difluoromethoxy)-4-methoxyaniline derivatives. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology for their specific derivatives.
The Challenge: Chromatographic Behavior of Polar Aromatic Amines
The purification of aniline derivatives by normal-phase column chromatography using silica gel presents a distinct set of challenges rooted in the physicochemical properties of the analyte and the stationary phase.
-
Strong Acid-Base Interactions: The primary difficulty arises from the interaction between the basic amine group (-NH₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong, often irreversible, acid-base interaction can lead to poor recovery of the compound, as it remains strongly adsorbed to the stationary phase.
-
Peak Tailing: Even when the compound does elute, the strong secondary interactions cause a phenomenon known as peak tailing.[2] This is observed as a distortion in the elution profile, where the back end of the peak is drawn out, leading to poor separation from closely eluting impurities and contamination of collected fractions.
-
Solubility Issues: The polarity of these amines can also make them less soluble in the less polar organic solvents typically used in the initial stages of normal-phase chromatography, complicating sample loading and elution.[2]
Understanding these challenges is the first step toward developing a successful purification strategy. The protocol outlined below incorporates specific steps to mitigate these issues.
Experimental Protocol: A Self-Validating System for Purification
This protocol is designed as a self-validating workflow, where preliminary analytical experiments (TLC) inform the parameters for the preparative separation, ensuring a higher probability of success.
Part 1: Pre-Purification Analysis & Method Development via Thin-Layer Chromatography (TLC)
The goal of this phase is to identify a mobile phase (eluent) system that provides adequate separation of the target compound from impurities. The ideal eluent will afford a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound, which generally translates well from TLC to column chromatography.[3]
Methodology:
-
Sample Preparation: Dissolve a small quantity (1-2 mg) of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System Screening: Prepare a series of developing solvents. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
Example Systems: 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc.
-
-
The Amine Additive (Critical Step): To counteract the acidic nature of the silica gel and prevent tailing, add a small amount of a basic modifier to the eluent.[4] A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v).
-
Causality: The triethylamine acts as a competitive base, interacting with the acidic silanol sites on the silica. This effectively "masks" these sites from the aniline derivative, allowing it to travel through the stationary phase with fewer non-ideal interactions, resulting in sharper spots (and later, peaks).
-
-
Development and Visualization: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to ascend near the top of the plate. Visualize the separated spots using a UV lamp (254 nm) and/or an appropriate chemical stain (e.g., potassium permanganate).
-
Optimization: Adjust the polarity of the eluent system until the spot corresponding to the target compound has an Rƒ value between 0.2 and 0.3, and is well-resolved from major impurities.
Part 2: Column Chromatography Workflow
This workflow outlines the preparative separation based on the optimized conditions determined by TLC.
Caption: Column Chromatography Workflow for Aniline Derivative Purification.
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel mass to crude sample mass).
-
Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the optimized mobile phase from Part 1.
-
Pour the slurry into the column. Use gentle air pressure or a pump to help pack the bed evenly, ensuring a homogenous and stable stationary phase free of cracks or air bubbles.
-
Add a final protective layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended for Aniline Derivatives): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel (approx. 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4][5] This method prevents issues with compound solubility in the mobile phase and often leads to sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb fully into the silica bed.[5]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution by applying gentle, consistent air pressure (flash chromatography) to achieve a steady flow.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
For complex mixtures where TLC shows multiple, closely-spaced impurities, a gradient elution may be beneficial.[4] Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc + 1% Et₃N) and gradually increase the percentage of the polar solvent over the course of the separation.
-
-
Fraction Analysis and Product Isolation:
-
Systematically analyze the collected fractions by TLC. Spot several fractions per plate to efficiently track the elution profile of the desired product.
-
Identify all fractions that contain the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions into a single flask.
-
Remove the solvent using a rotary evaporator to yield the purified 3-(Difluoromethoxy)-4-methoxyaniline derivative.
-
Data Presentation: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. The following table provides a guide to common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute | 1. Mobile phase is not polar enough.2. Irreversible adsorption to silica (strong acid-base interaction).3. Compound decomposed on the column.[3] | 1. Gradually increase the polarity of the mobile phase (gradient elution).2. Ensure a basic additive (e.g., 1-2% triethylamine) is in the eluent.[4] Consider using a deactivated silica or an alternative stationary phase like alumina. |
| Compound elutes too quickly (in the solvent front) | 1. Mobile phase is too polar.2. Sample was loaded with too much or too strong a solvent. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).2. Use the dry loading technique or dissolve the sample in the absolute minimum amount of eluent.[6] |
| Poor separation (overlapping bands) | 1. Inappropriate solvent system.2. Column was poorly packed (channeling).3. Column was overloaded with sample. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rƒ values.2. Repack the column carefully, ensuring a homogenous bed.3. Use a larger column or reduce the amount of sample loaded. |
| Significant peak tailing | 1. Strong interaction between the basic amine and acidic silanol groups.[2] | 1. Add 0.5-2% triethylamine or ammonia to the mobile phase. [4] This is the most effective solution for basic compounds on silica gel. |
| Low product recovery | 1. Irreversible adsorption to silica.2. Compound is unstable on silica gel (acid-catalyzed decomposition).[3] | 1. Add a basic modifier to the eluent (see above).2. Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, use a deactivated stationary phase (e.g., alumina or florisil).[3] |
Safety and Handling Precautions
Aniline derivatives, including those with difluoromethoxy substituents, should be handled with care, as they are often classified as hazardous.
-
Hazard Profile: These compounds can be toxic if swallowed, in contact with skin, or if inhaled, and may cause serious skin and eye irritation.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in accordance with institutional and local environmental regulations.
References
- Technical Support Center: Purification of Polar Arom
- 3-(Difluoromethoxy)aniline 97. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(difluoromethoxy)aniline. (2009). Thermo Fisher Scientific.
- 3-(Difluoromethoxy)aniline. (n.d.). Chem-Impex.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- HPLC Troubleshooting Guide. (n.d.). Various Sources.
- 4-(Difluoromethoxy)aniline. (n.d.). PubChem.
- SAFETY DATA SHEET - Unspecified Aniline Deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistryviews.org [chemistryviews.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 3-(Difluoromethoxy)aniline 97 22236-08-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline and its Derivatives
Abstract
This comprehensive guide details the robust and scalable synthesis of 3-(difluoromethoxy)-4-methoxyaniline, a key building block in contemporary drug discovery and development. The protocols provided are tailored for researchers, scientists, and professionals in the pharmaceutical industry, emphasizing safety, efficiency, and scalability. This document outlines a validated two-step synthetic route commencing with the O-difluoromethylation of 4-methoxy-3-nitrophenol, followed by the catalytic reduction of the nitro intermediate. We delve into the mechanistic underpinnings of these transformations, providing practical insights and troubleshooting strategies to ensure successful and reproducible outcomes on a large scale.
Introduction: The Significance of the Difluoromethoxy Moiety in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for methoxy and hydroxyl groups. Its unique electronic properties and moderate lipophilicity can lead to enhanced metabolic stability, improved binding affinity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Consequently, 3-(difluoromethoxy)-4-methoxyaniline serves as a critical precursor for a diverse range of pharmaceutical candidates.
Strategic Overview of the Synthetic Pathway
The large-scale synthesis of 3-(difluoromethoxy)-4-methoxyaniline is most effectively achieved through a two-stage process. This strategy ensures high yields and purity while utilizing cost-effective and manageable reagents and reaction conditions suitable for industrial production.
The overall transformation is as follows:
Caption: Mechanism of O-difluoromethylation via difluorocarbene.
Large-Scale Protocol for O-Difluoromethylation
Safety First: This reaction can be exothermic and involves the release of gaseous byproducts. A thorough risk assessment should be conducted prior to commencement. [1]The reaction should be carried out in a well-ventilated fume hood or a suitable reactor with appropriate pressure relief and gas scrubbing capabilities.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 4-Methoxy-3-nitrophenol | >98% | Commercially Available | Ensure dryness before use. |
| Sodium Chlorodifluoroacetate | >97% | Commercially Available | Store in a dry environment. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | |
| Glass-lined Reactor | Appropriate Volume | Standard Chemical Equipment | Equipped with overhead stirrer, thermocouple, condenser, and nitrogen inlet. |
Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with 4-methoxy-3-nitrophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Base Addition: Add powdered, anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture. Stir under a nitrogen atmosphere at room temperature for 30-60 minutes to ensure the formation of the phenoxide.
-
Reagent Addition: Begin the portion-wise addition of sodium chlorodifluoroacetate (1.5 - 2.0 eq). Caution: The addition can be exothermic, and CO₂ evolution will occur. Control the addition rate to maintain the internal temperature below 40 °C.
-
Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 1-(difluoromethoxy)-2-methoxy-4-nitrobenzene can often be carried forward to the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Part II: Reduction of the Nitro Group
The second stage of the synthesis involves the reduction of the aromatic nitro group to the corresponding aniline. For large-scale industrial applications, catalytic hydrogenation is often the most efficient, clean, and cost-effective method.
Mechanistic Insight: Catalytic Hydrogenation
The catalytic reduction of nitroarenes is a complex process involving multiple intermediates. In a simplified view, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group on the surface of the catalyst.
Caption: Simplified pathway for catalytic nitro group reduction.
Large-Scale Protocol for Catalytic Hydrogenation
Safety First: Hydrogen gas is highly flammable and explosive. This procedure must be carried out in a properly designed and grounded hydrogenation reactor (autoclave) by trained personnel. Ensure the system is purged with an inert gas (nitrogen or argon) before and after the reaction.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | Crude or Purified | From Step 1 | |
| Palladium on Carbon (Pd/C) | 5% or 10% | Commercially Available | Handle as a potentially pyrophoric catalyst. |
| Methanol or Ethanol | Anhydrous | Commercially Available | |
| Hydrogen Gas | High Purity | Gas Supplier | |
| Hydrogenation Reactor (Autoclave) | Appropriate Volume and Pressure Rating | Standard Chemical Equipment |
Step-by-Step Protocol:
-
Reactor Charging: In a suitable vessel, dissolve the 1-(difluoromethoxy)-2-methoxy-4-nitrobenzene (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst (0.5 - 2 mol%). Caution: The catalyst may be pyrophoric; handle it accordingly.
-
Transfer to Autoclave: Transfer the slurry to the hydrogenation reactor.
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and maintain the reaction at a controlled temperature (e.g., 25-40 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by HPLC or TLC analysis of a carefully vented and sampled aliquot.
-
Work-up and Isolation:
-
Depressurize the reactor and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent until it can be safely quenched.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(difluoromethoxy)-4-methoxyaniline.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) or by vacuum distillation to afford the final product in high purity.
Alternative Cost-Effective Reduction Method: Metal/Acid Reduction
For situations where high-pressure hydrogenation is not feasible, a classic and cost-effective alternative is the use of a metal, such as iron powder, in an acidic medium. [2]
Protocol for Iron/Acetic Acid Reduction
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, create a slurry of iron powder (3-5 eq) in a mixture of ethanol and water.
-
Addition: Heat the slurry to reflux and add a solution of 1-(difluoromethoxy)-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol dropwise, along with glacial acetic acid (catalytic to stoichiometric amounts).
-
Reaction: Maintain the reaction at reflux until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up: Cool the reaction, filter off the iron salts, and wash with ethanol. Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Purification: The product is isolated and purified as described in the catalytic hydrogenation protocol.
While cost-effective, this method generates significant iron sludge waste, which requires appropriate disposal. [3]
Quality Control and Characterization
The identity and purity of the final product, 3-(difluoromethoxy)-4-methoxyaniline, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the difluoromethoxy group.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Melting Point: As a physical constant for the pure compound.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Difluoromethylation | Insufficient base or reagent; inactive reagent. | Use freshly dried K₂CO₃; add a slight excess of sodium chlorodifluoroacetate. |
| Low Yield in Reduction | Inactive catalyst; insufficient hydrogen pressure. | Use fresh catalyst; ensure proper purging and pressure. |
| Product Purity Issues | Incomplete reaction; side products from reduction. | Optimize reaction time and temperature; consider recrystallization or distillation for purification. |
Conclusion
The synthetic route and protocols detailed herein provide a reliable and scalable method for the production of 3-(difluoromethoxy)-4-methoxyaniline. By understanding the underlying reaction mechanisms and adhering to the outlined safety and procedural guidelines, researchers and production chemists can confidently synthesize this valuable building block for the advancement of pharmaceutical research and development.
References
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
- Gemoets, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7133.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
TSI Journals. (2013). Organic CHEMISTRY. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(Difluoromethoxy)-4-methoxyaniline
Introduction: The Strategic Advantage of the Difluoromethoxy Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCHF₂) offers a unique blend of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce advantageous intermolecular interactions.[1] This guide provides a comprehensive overview of the application of 3-(difluoromethoxy)-4-methoxyaniline as a key building block in the synthesis of novel kinase inhibitors.
The difluoromethoxy group serves as a valuable bioisostere for more common functionalities like the methoxy or hydroxyl group.[1][2] Its intermediate lipophilicity compared to methoxy and trifluoromethoxy groups allows for precise adjustments of a molecule's overall logP, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the C-F bonds' strength enhances metabolic stability by blocking common sites of oxidative metabolism, potentially increasing a drug's half-life.[1][2] The acidic proton on the difluoromethyl group also introduces the capacity for weak hydrogen bonding, which can contribute to enhanced binding affinity and selectivity for the target kinase.[2]
This document will detail synthetic strategies, provide step-by-step protocols, and present data on the biological activity of kinase inhibitors derived from 3-(difluoromethoxy)-4-methoxyaniline, with a focus on quinoline and quinazoline-based scaffolds, which are prevalent in many FDA-approved kinase inhibitors.[3][4][5]
Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The primary synthetic route for incorporating the 3-(difluoromethoxy)-4-methoxyphenylamino moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the coupling of an aniline, in this case, 3-(difluoromethoxy)-4-methoxyaniline, with a halogenated heterocyclic core, typically a chloroquinoline or chloroquinazoline.[1][6]
An alternative and powerful method for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is known for its broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis. Microwave-assisted Buchwald-Hartwig reactions can further accelerate reaction times and improve yields.
The following diagram illustrates a generalized synthetic workflow for the preparation of a 4-anilinoquinoline-based kinase inhibitor.
Caption: Generalized workflow for synthesizing a 4-anilinoquinoline kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical, yet representative, 4-anilinoquinoline-based kinase inhibitor using 3-(difluoromethoxy)-4-methoxyaniline. The chosen core, 4-chloro-7-methoxyquinoline-3-carbonitrile, is a common scaffold in kinase inhibitor design.[7]
Protocol 1: Synthesis of 4-((3-(Difluoromethoxy)-4-methoxyphenyl)amino)-7-methoxyquinoline-3-carbonitrile
This protocol details the nucleophilic aromatic substitution reaction between 3-(difluoromethoxy)-4-methoxyaniline and 4-chloro-7-methoxyquinoline-3-carbonitrile.
Materials:
-
3-(Difluoromethoxy)-4-methoxyaniline (1.0 eq)
-
4-Chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq)
-
Isopropanol or 2-Ethoxyethanol
-
Pyridine hydrochloride (catalytic amount) or a suitable base like triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq) and 3-(difluoromethoxy)-4-methoxyaniline (1.0-1.2 eq).
-
Add a suitable solvent such as isopropanol or 2-ethoxyethanol to the flask.
-
Add a catalytic amount of pyridine hydrochloride. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq) can be used to scavenge the HCl generated during the reaction.[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent (e.g., isopropanol or ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-((3-(difluoromethoxy)-4-methoxyphenyl)amino)-7-methoxyquinoline-3-carbonitrile as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Physicochemical Properties and Biological Activity
The introduction of the 3-(difluoromethoxy)-4-methoxy anilino moiety is expected to confer favorable properties to the resulting kinase inhibitor. The following table presents hypothetical but plausible data for a synthesized inhibitor, drawing comparisons with a known kinase inhibitor, Bosutinib, which features a 2,4-dichloro-5-methoxyphenylamino group.[4][8][9]
| Compound | Structure | Target Kinase(s) | IC₅₀ (nM) | Lipophilicity (cLogP) |
| Hypothetical Inhibitor | 4-((3-(Difluoromethoxy)-4-methoxyphenyl)amino)-7-methoxyquinoline-3-carbonitrile | EGFR, VEGFR-2 | 5-50 (projected) | ~3.5-4.5 |
| Bosutinib | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | Abl, Src | 1.2 | 4.8 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11]
Kinase Signaling Pathways and Mechanism of Action
The synthesized anilinoquinoline derivatives are designed to act as ATP-competitive inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified RTK signaling pathway and inhibition by an ATP-competitive inhibitor.
By binding to the ATP-binding pocket of the kinase domain, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to tumor cell growth and proliferation. The specific kinase targets (e.g., EGFR, VEGFR-2, c-Met) will depend on the precise chemical structure of the inhibitor.[13][14][15]
Conclusion and Future Directions
The use of 3-(difluoromethoxy)-4-methoxyaniline as a building block offers a promising strategy for the development of novel kinase inhibitors with potentially improved pharmacological profiles. The synthetic protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of anilinoquinoline and anilinoquinazoline-based compounds. Further structure-activity relationship (SAR) studies, guided by biological evaluation against a panel of kinases, will be crucial for optimizing potency, selectivity, and overall drug-like properties. The unique electronic and steric properties of the difluoromethoxy group provide a valuable tool for medicinal chemists to fine-tune the characteristics of next-generation targeted therapies.
References
- Asquith, C. R. M., & Tizzard, G. J. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2021(3), M1283.
-
Mini-Reviews in Medicinal Chemistry. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
- Mao, Y., et al. (2015). A New and Practical Synthesis of Bosutinib. Organic Process Research & Development, 19(11), 1785-1789.
- Li, W., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(9), 11094-11103.
-
Wikipedia. (n.d.). c-Met inhibitor. [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
- Kumar, P., et al. (2019). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 11(2), 58-64.
-
World Journal of Pharmaceutical Research. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. [Link]
-
Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. [Link]
- Lee, S. H., et al. (2020). New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Cancers, 12(2), 375.
-
Taylor & Francis. (n.d.). c-Met inhibitors – Knowledge and References. [Link]
- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 263, 115939.
-
edX. (n.d.). IC50 Determination. [Link]
-
ResearchGate. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
- Tzanetou, E., et al. (2022).
-
Wikipedia. (n.d.). IC50. [Link]
- Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965–3977.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. themarkfoundation.org [themarkfoundation.org]
- 13. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Bioactive Compounds Using 3-(Difluoromethoxy)-4-methoxyaniline
Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or methoxy moieties. Its unique electronic properties and metabolic stability can lead to improved cell permeability, increased binding affinity to target proteins, and enhanced metabolic stability, ultimately contributing to the development of more effective and safer therapeutics.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of a key building block, 3-(Difluoromethoxy)-4-methoxyaniline . We will explore its application in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Core Synthesis Strategy: Construction of the 4-Anilinoquinazoline Scaffold
A prevalent and highly successful application of 3-(Difluoromethoxy)-4-methoxyaniline is in the construction of the 4-anilinoquinazoline core. This scaffold is a cornerstone of many clinically approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3] The aniline nitrogen of our starting material acts as a key nucleophile, displacing a leaving group at the 4-position of a quinazoline ring system.
Below, we outline a representative synthetic pathway for the preparation of a potent kinase inhibitor featuring the 3-(difluoromethoxy)-4-methoxyphenylamino moiety.
Caption: General synthetic scheme for the preparation of 4-anilinoquinazoline-based kinase inhibitors.
Detailed Synthetic Protocol: Preparation of a Representative 4-(3-(Difluoromethoxy)-4-methoxyphenylamino)quinazoline Kinase Inhibitor
This protocol details a two-step sequence commencing with the synthesis of a key quinazoline intermediate, followed by its coupling with 3-(Difluoromethoxy)-4-methoxyaniline.
Part 1: Synthesis of the 4-Chloroquinazoline Intermediate
The synthesis of the quinazoline core generally begins with appropriately substituted anthranilic acid derivatives.[4] A common method involves the cyclization of an anthranilamide with a one-carbon source, followed by chlorination.
Caption: Workflow for the synthesis of the 4-chloroquinazoline intermediate.
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,5-dimethoxybenzamide (1.0 eq) and formamide (10.0 eq).
-
Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the flask and stir vigorously to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 6,7-dimethoxyquinazolin-4(3H)-one.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Reaction Setup: To a round-bottom flask, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (10.0 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux for 3 hours.
-
Solvent Removal: After cooling, remove the excess thionyl chloride under reduced pressure.
-
Work-up: To the residue, add dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-6,7-dimethoxyquinazoline.
Part 2: Nucleophilic Aromatic Substitution (SNAr) for the Final Bioactive Compound
This crucial step involves the coupling of the synthesized 4-chloroquinazoline intermediate with 3-(Difluoromethoxy)-4-methoxyaniline.
Protocol 3: Synthesis of N-(3-(Difluoromethoxy)-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
-
Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-(Difluoromethoxy)-4-methoxyaniline (1.1 eq) in isopropanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether. If necessary, the product can be further purified by recrystallization or column chromatography to yield the final bioactive compound.
Data Summary
The following table summarizes the expected outcomes for the synthesis of a representative 4-(3-(Difluoromethoxy)-4-methoxyphenylamino)quinazoline derivative.
| Step | Product | Starting Materials | Key Reagents | Typical Yield |
| 1 | 6,7-Dimethoxyquinazolin-4(3H)-one | 2-Amino-4,5-dimethoxybenzamide | Formamide | >90% |
| 2 | 4-Chloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride, DMF | 80-90% |
| 3 | N-(3-(Difluoromethoxy)-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | 4-Chloro-6,7-dimethoxyquinazoline, 3-(Difluoromethoxy)-4-methoxyaniline | Isopropanol, HCl | 70-85% |
Conclusion and Future Perspectives
3-(Difluoromethoxy)-4-methoxyaniline is a versatile and valuable building block for the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a clear and reproducible pathway to access the medicinally important 4-anilinoquinazoline scaffold. The unique properties conferred by the difluoromethoxy group make this starting material an attractive choice for medicinal chemists aiming to optimize the pharmacological profiles of their lead compounds. Further exploration of this aniline derivative in the synthesis of other heterocyclic systems and its incorporation into diverse molecular architectures holds significant promise for the discovery of novel therapeutics.
References
-
Luo, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
Yuan, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
- Google Patents. (2014). Preparation method of 4-(difluoromethoxy)aniline.
-
Ghasemi, H., et al. (2018). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Semantic Scholar. [Link]
-
Alagarsamy, V., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. [Link]
- Google Patents. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Sci-Hub. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (2022). MDPI. [Link]
-
Front. Pharmacol. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers. [Link]
-
Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2018). ResearchGate. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). SciELO. [Link]
- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.
-
Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2016). MDPI. [Link]
-
Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. [Link]
-
Al-Sultani, A. A. K., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. [Link]
-
Charushin, V. N., et al. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
- Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
-
A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2022). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 3-(Difluoromethoxy)-4-methoxyaniline for SAR studies
Application Notes & Protocols
Topic: Strategic Derivatization of 3-(Difluoromethoxy)-4-methoxyaniline for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3-(Difluoromethoxy)-4-methoxyaniline Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. The 3-(difluoromethoxy)-4-methoxyaniline scaffold has emerged as a particularly valuable starting point for drug discovery programs. Its utility is rooted in the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group.
The -OCF₂H group serves as a crucial bioisostere for more metabolically labile hydroxyl (-OH) or methoxy (-OCH₃) groups.[1][2][3] Key advantages conferred by this moiety include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds resist oxidative metabolism, which can improve a drug candidate's half-life and bioavailability.[4][5]
-
Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group but is generally less lipophilic than a trifluoromethoxy group, offering a fine-tuning mechanism for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][6]
-
Unique Hydrogen Bonding Capacity: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the -OCF₂H group can act as a weak hydrogen bond donor.[1][7] This allows it to mimic interactions of -OH or -NH groups, potentially preserving or enhancing binding affinity to biological targets.[7]
This guide provides a detailed framework and actionable protocols for the systematic derivatization of 3-(difluoromethoxy)-4-methoxyaniline. The primary focus is on modifications of the nucleophilic aniline moiety, which serves as a versatile handle for introducing molecular diversity. The goal is to empower researchers to efficiently generate compound libraries for robust Structure-Activity Relationship (SAR) exploration.
The Logic of SAR-Driven Derivatization
A Structure-Activity Relationship (SAR) study is a systematic process where the structure of a lead compound is methodically altered to understand how specific chemical features impact its biological activity.[8][9] For the 3-(difluoromethoxy)-4-methoxyaniline core, the primary vector for derivatization is the aniline nitrogen, allowing for the exploration of three main classes of derivatives: amides, sulfonamides, and N-alkyl amines.
The following workflow illustrates the iterative cycle of an SAR study, beginning with the synthesis of an initial library, followed by biological evaluation and data-driven design of the next generation of compounds.
Caption: General workflow for an SAR study.
Experimental Protocols for N-Derivatization
The following protocols provide detailed, validated methodologies for modifying the amino group of 3-(difluoromethoxy)-4-methoxyaniline. Safety glasses, lab coats, and gloves are mandatory for all procedures. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: N-Acylation (Amide Synthesis)
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Two primary methods are presented: coupling with acyl chlorides and using standard peptide coupling reagents with carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing 3-(Difluoromethoxy)-4-methoxyaniline products
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and quality control of 3-(Difluoromethoxy)-4-methoxyaniline. As a critical intermediate in the synthesis of high-value pharmaceutical compounds, ensuring its identity and purity is paramount.[1][2] This guide presents an integrated, multi-technique approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity and reproducibility, aligning with pharmaceutical industry standards for analytical method validation.[3][4][5]
Introduction and Strategic Overview
3-(Difluoromethoxy)-4-methoxyaniline (CAS: 97963-82-1, Formula: C₈H₉F₂NO₂) is a substituted aniline that serves as a key building block in medicinal chemistry. The presence of the difluoromethoxy (-OCHF₂) group can enhance metabolic stability and binding affinity in target drug molecules, making it a valuable moiety.[6] Consequently, a robust analytical strategy is essential to control potential process-related impurities and degradation products, which could impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
The characterization strategy described herein is built on the principle of orthogonal analysis, where different techniques provide complementary information to build a complete quality profile. Chromatographic methods establish purity and quantify impurities, while spectroscopic methods confirm molecular structure and identity.
Figure 1: Integrated workflow for the comprehensive characterization of 3-(Difluoromethoxy)-4-methoxyaniline.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for separating the main component from process-related impurities (e.g., starting materials, by-products) and degradants.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile and thermally labile compounds like substituted anilines.[1][7] A C18 stationary phase offers robust hydrophobic retention for the aromatic core. The mobile phase is buffered with a weak acid (e.g., formic acid) to protonate the basic aniline nitrogen. This crucial step minimizes peak tailing by preventing unwanted interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks suitable for accurate quantification. A Photodiode Array (PDA) detector is used not only for quantification but also for peak purity analysis across a UV spectrum, adding a layer of confidence in impurity detection.
Experimental Protocol: HPLC-PDA Method for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in Diluent (Acetonitrile/Water 50:50 v/v) to a final concentration of 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-26 min (80-20% B), 26-30 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA, 254 nm (Acquisition Range: 200-400 nm) |
-
System Suitability Test (SST):
-
Prepare a standard solution of 3-(Difluoromethoxy)-4-methoxyaniline at 0.5 mg/mL.
-
Inject the standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 1.5%. The USP tailing factor should be between 0.8 and 1.5. The theoretical plate count must be ≥ 5000.
-
-
Analysis & Data Interpretation:
-
Inject a blank (diluent) followed by the sample solution.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 254 nm.
-
Use the PDA data to evaluate peak purity and check for co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8][9] While anilines can sometimes exhibit poor peak shape on standard non-polar columns, a mid-polarity column (e.g., containing phenyl and cyanopropyl groups) can improve performance. Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.
Experimental Protocol: GC-MS for Volatile Impurity Screening
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of 1.0 mg/mL.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
-
Data Analysis:
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the definitive technique for structural elucidation.
-
¹H NMR: Provides information on the number and environment of protons. The difluoromethyl proton (-OCHF₂H ) is particularly diagnostic, appearing as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F NMR: This is a highly specific and sensitive technique for fluorinated compounds.[12] 3-(Difluoromethoxy)-4-methoxyaniline will show a single fluorine environment, appearing as a doublet due to coupling with the single proton on the difluoromethyl group. This provides a clean and unambiguous signal for identity confirmation.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.
-
Expected Spectroscopic Data (in CDCl₃):
| Nucleus | Chemical Shift (ppm, approx.) | Multiplicity | Assignment |
| ¹H | ~6.80 | d | Aromatic CH |
| ~6.50 | dd | Aromatic CH | |
| ~6.40 | d | Aromatic CH | |
| ~6.55 (t, J ≈ 74 Hz) | t | -OCH F₂ | |
| ~3.85 | s | -OCH ₃ | |
| ~3.70 | br s | -NH ₂ | |
| ¹⁹F | ~ -80 to -90 | d | -OCHF ₂ |
(Note: Exact chemical shifts can vary based on solvent and concentration.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides rapid confirmation of key functional groups. For a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[13][14] The strong C-O stretches confirm the ether and methoxy groups, while C-F stretches confirm the difluoro moiety.
Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹, approx.) | Vibration Type | Functional Group |
| 3450 - 3350 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1520, 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
| 1150 - 1050 | C-F Stretch | Difluoroalkane |
Mass Spectrometry (MS)
Expertise & Causality: When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the compound, which is a critical piece of identity information. Under ESI conditions (typical for LC-MS), the compound will readily protonate at the amine to give a strong [M+H]⁺ ion. The mass of this ion should correspond to the calculated exact mass of the protonated molecule (C₈H₁₀F₂NO₂⁺).
Analytical Method Validation Principles
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] This process provides documented evidence of reliability.
Figure 2: Key parameters for the validation of an analytical method for impurity quantification.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[16]
-
Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The quality of 3-(Difluoromethoxy)-4-methoxyaniline can be rigorously controlled through a systematic and orthogonal analytical approach. The combination of high-resolution chromatographic separation and specific spectroscopic identification provides a complete and reliable characterization. The HPLC method is central to determining purity and assay, while GC-MS screens for volatile impurities. Definitive structural confirmation is achieved through a combination of NMR (¹H, ¹³C, ¹⁹F), FTIR, and MS. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of accurate and defensible data, supporting the development of safe and effective pharmaceutical products.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Müller, L., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-2-fluoro-3-methoxyaniline.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Paquin, J.-F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis.
- PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 11. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: Experimental Procedures for the Difluoromethoxylation of Aniline Precursors
Abstract
The difluoromethoxy (–OCF₂H) group has become a highly sought-after functional moiety in modern medicinal chemistry and drug development. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it a valuable bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[1] This guide provides detailed experimental procedures for the difluoromethoxylation of aniline precursors, targeting researchers, scientists, and drug development professionals. We present two robust, state-of-the-art protocols: a classical approach utilizing difluorocarbene precursors and a modern, visible-light-mediated photoredox catalysis method. This document explains the underlying mechanisms, provides step-by-step instructions, and addresses critical safety and handling considerations to ensure successful and safe execution.
Introduction: The Significance of the Difluoromethoxy Group
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[2] The difluoromethoxy (–OCF₂H) group, in particular, has garnered significant interest due to its distinct physicochemical characteristics.[3][4] It can modulate pKa, lipophilicity, and conformational preferences of a parent molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] Unlike the more common trifluoromethoxy (–OCF₃) group, the –OCF₂H moiety possesses an acidic proton capable of forming weak hydrogen bonds, which can lead to enhanced binding affinity with biological targets.[1]
However, the synthesis of difluoromethoxylated compounds, especially anilines, presents unique challenges. Direct difluoromethoxylation of the amino group is often difficult. A common strategy involves the O-difluoromethylation of a corresponding phenol precursor, followed by reduction of a nitro group or other functional group transformations to yield the desired aniline.[5] This guide will focus on methods to introduce the –OCF₂H group onto the aromatic ring of aniline precursors, a key step in synthesizing valuable pharmaceutical intermediates. We will explore two primary mechanistic pathways: insertion of difluorocarbene and radical-based C-H functionalization.
Mechanistic Insights and Strategic Considerations
The successful difluoromethoxylation of aniline precursors hinges on the choice of reagents and the reaction pathway. The two predominant strategies rely on fundamentally different reactive intermediates.
Pathway A: Difluorocarbene Insertion
This classical approach involves the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then reacts with a nucleophilic oxygen atom.[6][7][8] For aniline precursors, this typically means starting with a substituted nitrophenol. The phenolic hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide, which then traps the difluorocarbene.
The choice of difluorocarbene precursor is critical. Historically, reagents like chlorodifluoromethane (ClCF₂H) were used, but due to their ozone-depleting properties, modern synthesis favors alternatives. Versatile, non-ozone-depleting reagents such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and difluoromethylene phosphobetaine (PDFA) have been developed, which can generate difluorocarbene under milder and more controlled conditions.[6][8]
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the phenol, increasing its nucleophilicity to effectively trap the transient difluorocarbene intermediate.
-
Reagent Choice: Reagents like PDFA are advantageous as they can generate difluorocarbene via simple decarboxylation under neutral conditions, avoiding the need for strong bases that might be incompatible with other functional groups.[8]
Caption: Fig 2. Photocatalytic C-H Difluoromethylation.
Experimental Protocols
General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. [9][10]Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: O-Difluoromethoxylation of 4-Nitrophenol via Difluorocarbene
This protocol describes the synthesis of 1-(difluoromethoxy)-4-nitrobenzene, a common precursor to 4-(difluoromethoxy)aniline, using a stable difluorocarbene precursor. [5] Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitrophenol | Reagent | Standard | - |
| Sodium Hydroxide (NaOH) | ACS | Standard | Used as a base. |
| Monochlorodifluoromethane (HCFC-22) | Gas | Specialty Gas | Use with appropriate gas handling equipment. |
| Water | Deionized | - | - |
| Dichloromethane (DCM) | HPLC | Standard | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Standard | For drying. |
Equipment Setup
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and gas inlet tube.
-
Ice bath for temperature control.
-
Standard glassware for workup (separatory funnel, flasks).
-
Rotary evaporator.
Step-by-Step Procedure
-
Preparation of Sodium 4-Nitrophenoxide:
-
To the three-necked flask, add 4-nitrophenol (1 equiv.) and water.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.05 equiv.) while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the sodium salt. [5]
-
-
Difluoromethoxylation Reaction:
-
Seal the flask and purge with nitrogen.
-
Begin bubbling monochlorodifluoromethane gas through the solution via the gas inlet tube at a steady rate.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude 4-(difluoromethoxy)nitrobenzene can be purified by column chromatography on silica gel or used directly in the subsequent reduction step. [5]
-
Protocol 2: para-Selective Photocatalytic (Phenylsulfonyl)difluoromethylation of N,N-Dimethylaniline
This protocol details a modern, visible-light-driven method for the direct C-H functionalization of an electron-rich aniline, demonstrating high regioselectivity. [11] Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N-Dimethylaniline | Reagent | Standard | Substrate. |
| PhSO₂CF₂Br | >98% | Specialty | Phenylsulfonyl-difluoromethyl bromide, radical precursor. |
| fac-Ir(ppy)₃ | >98% | Specialty | Photocatalyst. |
| Sodium Carbonate (Na₂CO₃) | ACS | Standard | Base. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard | Solvent. |
| Dimethylacetamide (DMA) | Anhydrous | Standard | Solvent. |
| Ethyl Acetate (EtOAc) | HPLC | Standard | For extraction. |
Equipment Setup
-
Schlenk tube or vial equipped with a magnetic stir bar.
-
Blue LED lamp (e.g., 450 nm).
-
Schlenk line for degassing.
-
Standard glassware for workup and column chromatography.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add N,N-dimethylaniline (1 equiv.), PhSO₂CF₂Br (1.5 equiv.), fac-Ir(ppy)₃ (1-2 mol%), and Na₂CO₃ (2 equiv.).
-
Seal the tube with a rubber septum.
-
Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.
-
-
Solvent Addition and Irradiation:
-
Using a syringe, add a degassed 1:1 mixture of anhydrous DMSO and DMA to the tube to achieve the desired concentration (e.g., 0.1 M). This solvent mixture is crucial for achieving high para-selectivity. [11] * Place the Schlenk tube approximately 5-10 cm from a blue LED lamp and begin stirring. Use a small fan to maintain the reaction at room temperature.
-
Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water (to remove DMSO/DMA) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired para-substituted product.
-
Results and Data Summary
The described protocols are versatile and can be applied to a range of aniline precursors. The yields and selectivity are highly dependent on the substrate's electronic properties and the specific reaction conditions employed.
Table of Expected Outcomes
| Method | Substrate Example | Product | Typical Yield | Key Feature | Reference |
| Protocol 1 | 4-Nitrophenol | 4-(Difluoromethoxy)nitrobenzene | 60-80% | Utilizes phenoxide precursor | [5] |
| Protocol 2 | N,N-Dimethylaniline | 4-(Phenylsulfonyl)difluoromethyl-N,N-dimethylaniline | 70-90% | High para-selectivity | [11] |
| Protocol 2 | Aniline | 4-(Phenylsulfonyl)difluoromethylaniline | 50-70% | Direct C-H functionalization | [11] |
| Protocol 2 | 4-Fluoroaniline | 4-Fluoro-2-(phenylsulfonyl)difluoromethylaniline | 60-75% | ortho-selective with MeOH/DCM solvent | [11][12] |
Safety and Handling Precautions
-
Hazardous Reagents: Many difluoromethoxylation reagents can be toxic or corrosive. Monochlorodifluoromethane is a gas that requires specialized handling. Always work in a fume hood and consult the SDS. [9]* Inert Atmosphere Techniques: Photocatalytic reactions are often sensitive to oxygen. Proper Schlenk line techniques for degassing solvents and reaction vessels are essential for reproducibility and high yields.
-
Pyrophoric Reagents: While not used in the specific protocols above, some related procedures may involve pyrophoric reagents (e.g., organolithiums). These materials ignite spontaneously in air and require specialized training and handling procedures, including the use of fire-resistant lab coats and proper quenching techniques. [10][13][14]* Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations. Quench any reactive intermediates before disposal.
Conclusion
The difluoromethoxylation of aniline precursors is a vital transformation for accessing key building blocks in pharmaceutical and agrochemical research. This guide provides two reliable and distinct protocols that leverage either classical difluorocarbene chemistry or modern photoredox catalysis. The difluorocarbene method is well-suited for precursors that can be easily derived from phenols, while the photocatalytic approach offers a powerful method for direct, late-stage C-H functionalization with tunable regioselectivity. By understanding the underlying mechanisms and adhering to the detailed procedures and safety guidelines, researchers can confidently synthesize a diverse array of difluoromethoxylated anilines for their discovery programs.
References
- A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Recent Advances in the Synthetic Applic
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)
- Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation.
- Supplementary Guidance While the following is a general guide to the safe use of chemicals used within this protocol, safety d
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization.
- Recent Advances in the Synthetic Applic
- Preparation method of 4-(difluoromethoxy)aniline.
- N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors.
- para-Selective C–H Difluoromethylation of Anilides and their Deriv
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Difluoroalkylation of Anilines via Photoinduced Methods. PMC.
- Difluoroalkylation of Anilines via Photoinduced Methods.
- Visible light-catalyzed fluoroalkylation reactions of free aniline deriv
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Baran difluoromethyl
- Catalytic radical difluoromethoxyl
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox C
- Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
- A Toolbox of Reagents for Difluoromethylthiol
- Synthesis Of Ortho-Trifluoromethoxylated Aniline Deriv
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)
- N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacet
- Safe Handling of Pyrophoric M
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
- Methods for radical perfluoroalkylation of aniline derivatives.
- The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety.
- Pyrophoric Reagents Handling in Research Labs. Princeton University Environmental Health and Safety.
- Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. as.uky.edu [as.uky.edu]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline
Welcome to the Technical Support Center for the synthesis of 3-(Difluoromethoxy)-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important fluorinated aniline. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, identify impurities, and achieve high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 3-(Difluoromethoxy)-4-methoxyaniline?
A1: A prevalent and logical synthetic pathway commences with a readily available starting material such as acetovanillone or vanillin. A typical sequence involves:
-
Nitration of the aromatic ring.
-
Baeyer-Villiger oxidation of the acetyl group (if starting from acetovanillone) to a phenol, followed by hydrolysis.
-
O-Difluoromethylation of the phenolic hydroxyl group.
-
Reduction of the nitro group to the desired aniline.
Q2: What are the primary challenges and common byproducts I should be aware of?
A2: The main challenges lie in achieving high selectivity and complete conversion in the difluoromethylation and nitro reduction steps. Common byproducts can arise from incomplete reactions, side reactions of functional groups, and in some cases, defluorination. This guide will detail these byproducts in the troubleshooting section.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing purity?
A3: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is invaluable for separating and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ¹⁹F NMR, is crucial for structural elucidation of the final product and any isolated impurities.[1][2][3][4][5][6]
Proposed Synthetic Pathway
This guide will focus on a common synthetic route starting from acetovanillone.
Caption: Proposed synthetic pathway for 3-(Difluoromethoxy)-4-methoxyaniline.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section addresses common issues encountered during the synthesis, linking them to potential byproducts and offering actionable solutions.
| Observed Issue | Potential Cause & Byproduct(s) | Troubleshooting & Mitigation Strategies |
| Low yield in difluoromethylation step | Incomplete reaction: Unreacted 3-Nitro-4-hydroxy-5-methoxyphenol remains. | - Ensure anhydrous conditions. - Increase the equivalents of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate). - Optimize reaction temperature and time. |
| Multiple spots on TLC/peaks in HPLC after difluoromethylation | Over-alkylation/Dimerization: Formation of dimer or trimer byproducts.[7] | - Use a moderate excess of the difluoromethylating agent. - Control the reaction temperature to avoid excessive reactivity. - Purify the crude product using column chromatography. |
| Product discoloration (yellow/brown) after nitro reduction | Incomplete reduction: Presence of nitroso, hydroxylamine, azoxy, or azo intermediates.[8] | - Increase catalyst loading or reaction time. - Ensure efficient hydrogen donor transfer in catalytic transfer hydrogenation. - Monitor the reaction closely by TLC or HPLC until the starting material is fully consumed. |
| Unexpected mass peaks in LC-MS of the final product | Defluorination/Side reactions: Loss of fluorine atoms or substitution of the difluoromethoxy group.[9] | - Use milder reduction conditions (e.g., lower temperature, less reactive catalyst). - Avoid strongly acidic or basic conditions during workup. |
| Difficulty in purifying the final product | Presence of structurally similar byproducts. | - Employ high-resolution column chromatography with a carefully selected eluent system. - Consider derivatization of the amine to facilitate separation, followed by deprotection. - Recrystallization from a suitable solvent system.[10] |
Visualizing Byproduct Formation in Key Steps
1. O-Difluoromethylation:
Caption: Potential byproducts in the O-difluoromethylation step.
2. Nitro Reduction:
Caption: Potential byproducts in the nitro reduction step.
Detailed Experimental Protocols
Protocol 1: O-Difluoromethylation of 3-Nitro-4-hydroxy-5-methoxyphenol
Materials:
-
3-Nitro-4-hydroxy-5-methoxyphenol
-
Sodium chlorodifluoroacetate (NaCF₂CO₂Cl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Nitro-4-hydroxy-5-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Difluoromethoxy)-4-methoxy-nitrobenzene.
Protocol 2: Catalytic Transfer Hydrogenation of 3-(Difluoromethoxy)-4-methoxy-nitrobenzene
Materials:
-
3-(Difluoromethoxy)-4-methoxy-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Celite®
Procedure:
-
To a round-bottom flask, add 3-(Difluoromethoxy)-4-methoxy-nitrobenzene (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (5.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(Difluoromethoxy)-4-methoxyaniline.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
References
-
Fluorine NMR. Available at: [Link]
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
-
Difluoromethylation of Phenols - ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]
-
Three cycles in the MoO 2 2+ -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass subproducts - ResearchGate. Available at: [Link]
- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents.
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. Available at: [Link]
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. Available at: [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. Available at: [Link]
-
Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - ResearchGate. Available at: [Link]
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes - PMC - NIH. Available at: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - PMC - NIH. Available at: [Link]
-
A New Reagent for Direct Difluoromethylation - PMC - NIH. Available at: [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Available at: [Link]
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes - Semantic Scholar. Available at: [Link]
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents.
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Available at: [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC - NIH. Available at: [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of new vanillin derivatives from natural eugenol | SciSpace. Available at: [Link]
-
CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale - CBSE Academic. Available at: [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
improving yield in reactions with 3-(Difluoromethoxy)-4-methoxyaniline
Answering the call of complex molecular synthesis, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)-4-methoxyaniline. As a pivotal building block in medicinal chemistry, its unique electronic properties—stemming from the electron-withdrawing difluoromethoxy group and the electron-donating methoxy and amino groups—present distinct challenges and opportunities in reaction optimization.
This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your reaction yields. We will explore common pitfalls in handling and key reactions, providing validated strategies to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Compound Handling & Stability
This section addresses the most common initial queries regarding the physical and chemical properties of 3-(Difluoromethoxy)-4-methoxyaniline, ensuring a solid foundation before you begin your reaction.
Q1: How should I properly store 3-(Difluoromethoxy)-4-methoxyaniline?
A: 3-(Difluoromethoxy)-4-methoxyaniline should be stored sealed in a dry environment at 2-8°C.[1] The aniline functional group is susceptible to air oxidation, which can lead to the formation of colored impurities over time. Storing under an inert atmosphere (Nitrogen or Argon) is highly recommended for long-term storage to maintain its purity.
Q2: I've noticed my aniline starting material has developed a slight color. Can I still use it?
A: The development of a pink or brownish hue is a common sign of minor oxidation. For many applications, particularly in early-stage discovery, this may not significantly impact the reaction. However, for reactions sensitive to impurities or where high purity is critical (e.g., late-stage synthesis), purification of the aniline prior to use is advised. This can often be achieved by dissolving the material in a suitable organic solvent, treating with activated carbon to remove colored impurities, and filtering through a plug of silica gel or celite.
Q3: What are the primary safety concerns when working with this compound?
A: 3-(Difluoromethoxy)-4-methoxyaniline is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4] Avoid inhalation of dust or vapors.
Part 2: Troubleshooting Guides for Core Reactions
This section provides in-depth, Q&A-based troubleshooting for two of the most common transformations involving 3-(Difluoromethoxy)-4-methoxyaniline: Amide Bond Formation and Palladium Cross-Coupling.
Guide 1: Amide Bond Formation (Amide Coupling)
The nucleophilicity of the aniline's amino group, while reduced by the aromatic ring, is sufficient for amide bond formation. However, the electronic nature of the ring substituents can influence reactivity, often leading to challenges.
Problem: My amide coupling reaction shows low to no conversion to the desired product.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Aniline: The difluoromethoxy group is electron-withdrawing, which decreases the electron density on the amino group, making it less nucleophilic than an unsubstituted aniline.[5]
-
Solution: Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like DCC or EDCI, consider moving to a uronium-based reagent such as HATU or HBTU, which are known to be more efficient for coupling with less nucleophilic amines.[6]
-
-
Poor Carboxylic Acid Activation: The issue may lie with the activation of your carboxylic acid partner, not the aniline.
-
Solution: Ensure your activating agents (e.g., EDCI, HATU) are fresh and have been stored under anhydrous conditions. For sluggish reactions, pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a base (like DIPEA) before adding the aniline can significantly improve yields.[7]
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical.
-
Solution: For uronium-based reagents like HATU, a non-nucleophilic base such as DIPEA or 2,4,6-collidine is required. Typically, 2-3 equivalents are used. For carbodiimide-based couplings, a base may not be strictly necessary but can be added to neutralize the HCl byproduct if using an acid chloride. Ensure accurate stoichiometry for all reagents.
-
Problem: My reaction is messy, with multiple byproducts observed by TLC or LC-MS.
Potential Causes & Solutions:
-
Side Reactions with the Coupling Reagent: Some coupling reagents can lead to unwanted side reactions.
-
Solution: If using a carbodiimide like DCC, the dicyclohexylurea byproduct can complicate purification. Using the more water-soluble EDCI allows for an acidic aqueous wash to remove the urea byproduct. If using HATU/HBTU, ensure you are not using a nucleophilic base like triethylamine, which can react with the reagent.
-
-
Double Acylation or Other Side Reactions: While less common with anilines compared to aliphatic amines, it's a possibility if the reaction conditions are too harsh or prolonged.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[8] Avoid excessive heating unless necessary. Ensure a 1:1 stoichiometry between the activated carboxylic acid and the aniline.
-
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
3-(Difluoromethoxy)-4-methoxyaniline can be used as a coupling partner, typically after conversion to an aryl halide or triflate. This guide assumes the user is coupling an aryl halide/triflate with a boronic acid, where the aniline is part of the halide/triflate component.
Problem: My Suzuki coupling reaction is failing or giving very low yield.
Potential Causes & Solutions:
-
Catalyst Poisoning or Inactivity: The primary amine of the aniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution 1 (Ligand Choice): Use bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands form stable and highly active palladium complexes that are often more resistant to poisoning by functional groups like amines.
-
Solution 2 (Protecting Group): If other solutions fail, consider a temporary protection of the aniline. A Boc group is easily installed and can be removed under acidic conditions post-coupling.
-
-
Incorrect Base or Solvent System: The base is crucial for the transmetalation step, and its choice depends on the substrates and catalyst system.
-
Solution: A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃) with a solvent like 1,4-dioxane or DMF.[9] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be required. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Poor Reactivity of the Aryl Halide: The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[10] Aryl chlorides are notoriously less reactive.
-
Solution: If you are using an aryl chloride derivative of the aniline, you will likely need a more specialized catalyst system. Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are specifically designed for activating challenging substrates like aryl chlorides.[11]
-
| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Condition C (Sensitive Substrates) |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ / XPhos (2:4 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | CsF (2.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | Toluene or THF | Anhydrous Dioxane |
| Temperature | 80-100 °C | 100-110 °C | 70-90 °C |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling optimization.
Part 3: Visualization & Experimental Protocols
Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing and solving common issues in reactions involving 3-(Difluoromethoxy)-4-methoxyaniline.
Caption: General workflow for troubleshooting low-yielding reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern synthesis.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of 3-(Difluoromethoxy)-4-methoxyaniline with a generic carboxylic acid.
Materials:
-
3-(Difluoromethoxy)-4-methoxyaniline (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Rationale: Using a slight excess of the carboxylic acid ensures the more valuable aniline is fully consumed. Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate.
-
-
Activation: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.1 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color.
-
Rationale: This "pre-activation" step forms the highly reactive O-acylisourea intermediate from the carboxylic acid, poised for nucleophilic attack. DIPEA acts as the base to facilitate this process.[6]
-
-
Aniline Addition: In a separate vial, dissolve 3-(Difluoromethoxy)-4-methoxyaniline (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures smooth reaction progress.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aniline by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Rationale: Careful monitoring prevents the formation of byproducts from over-reaction and provides the optimal stopping point.[8]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
References
- SynQuest Laboratories, Inc.
- Pethick, F. et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Organic Process Research & Development.
- BenchChem Technical Support. Troubleshooting guide for Povarov reaction with substituted anilines. BenchChem.
- BenchChem Technical Support.
- GalChimia. A Different Approach to Anilines. GalChimia Blog.
- University of Rochester, Department of Chemistry. How To: Improve Yield.
- Biosynth. 3-(Difluoromethoxy)-4-methoxyaniline.
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Chemistry Steps. Reactions of Aniline.
- BLD Pharm. 97963-82-1|3-(Difluoromethoxy)-4-methoxyaniline.
- Cresset Group. Aniline replacement in drug-like compounds.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- BenchChem Technical Support.
- Oakwood Chemical. 3-(Difluoromethoxy)aniline.
- Beilstein Journal of Organic Chemistry. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones....
- Aapptec Peptides. Coupling Reagents.
- Apollo Scientific.
- BenchChem Technical Support. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
- Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines....
- BenchChem Technical Support. Application Notes and Protocols for Suzuki Reactions with 3,4-Difluorophenylboronic Acid. BenchChem.
- BenchChem Technical Support. Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
Sources
- 1. 97963-82-1|3-(Difluoromethoxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 3-(Difluoromethoxy)-4-methoxyaniline
Welcome to the technical support center for 3-(Difluoromethoxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to overcome synthetic hurdles and achieve your desired outcomes.
Understanding the Reactivity of 3-(Difluoromethoxy)-4-methoxyaniline
3-(Difluoromethoxy)-4-methoxyaniline is a valuable reagent in medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing difluoromethoxy group, imparts a nuanced reactivity profile. The methoxy group enhances the nucleophilicity of the aniline nitrogen and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself.[1] Conversely, the difluoromethoxy group is moderately electron-withdrawing, which can temper the aniline's reactivity and influence the regioselectivity of certain reactions.[2] Understanding this electronic interplay is crucial for successful reaction design and troubleshooting.
Troubleshooting Failed Reactions
This section addresses common problems encountered in key transformations involving 3-(Difluoromethoxy)-4-methoxyaniline.
Scenario 1: Failed or Low-Yield Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 3-(Difluoromethoxy)-4-methoxyaniline and an aryl bromide, but I am observing no product formation or very low yields. What are the likely causes and how can I resolve this?
Answer:
Failure in Buchwald-Hartwig aminations involving this aniline can stem from several factors related to its electronic nature and potential for catalyst inhibition.
Potential Causes and Solutions:
-
Inappropriate Ligand Choice: The electronic properties of 3-(Difluoromethoxy)-4-methoxyaniline, being moderately electron-rich, require a carefully selected phosphine ligand to promote efficient oxidative addition and reductive elimination.[3] Sterically hindered biaryl phosphine ligands are often effective for coupling anilines.
-
Base Incompatibility: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to side reactions or degradation of sensitive substrates. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.
-
Catalyst Inhibition: The aniline itself or impurities can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation. Using a pre-catalyst can sometimes mitigate this issue.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common choices, but in some cases, a more polar solvent like tert-amyl alcohol may be beneficial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination Optimization:
-
Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv), 3-(Difluoromethoxy)-4-methoxyaniline (1.2 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) in a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M concentration relative to the aryl bromide).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | RuPhos Pd G3 |
| Ligand | XPhos | RuPhos | BrettPhos |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | t-Amyl Alcohol |
| Temperature | 100 °C | 80 °C | 120 °C |
Table 1: Suggested Screening Conditions for Buchwald-Hartwig Amination.
Scenario 2: Incomplete or Failed Amide Coupling
Question: My amide coupling reaction between 3-(Difluoromethoxy)-4-methoxyaniline and a carboxylic acid is sluggish and gives a poor yield. What could be the issue?
Answer:
The nucleophilicity of the aniline nitrogen in 3-(Difluoromethoxy)-4-methoxyaniline is modulated by the opposing electronic effects of the methoxy and difluoromethoxy groups. While the methoxy group is activating, the overall nucleophilicity might be insufficient for coupling with less reactive carboxylic acids or under suboptimal conditions.
Potential Causes and Solutions:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with this moderately nucleophilic aniline.
-
Choice of Coupling Reagent: For less reactive anilines, more potent coupling reagents are often necessary.
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for amide bond formation.
-
Side Reactions: The activated carboxylic acid can sometimes undergo side reactions if the coupling with the aniline is slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Protocol for Amide Coupling Optimization:
-
Carboxylic Acid Activation (One-Pot): To a solution of the carboxylic acid (1.0 equiv), 3-(Difluoromethoxy)-4-methoxyaniline (1.1 equiv), and a coupling reagent (e.g., HATU, 1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, dilute with an organic solvent, wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine), dry, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
| Coupling Reagent | Additive | Base | Solvent |
| EDC/HOBt | HOBt | DIPEA | DMF |
| HATU | - | DIPEA | CH₂Cl₂ |
| COMU | - | 2,6-Lutidine | Acetonitrile |
| T3P | Pyridine | Pyridine | Ethyl Acetate |
Table 2: Recommended Reagent Combinations for Amide Coupling. [4][5]
Scenario 3: Unsuccessful Suzuki-Miyaura Coupling
Question: I am trying to perform a Suzuki-Miyaura cross-coupling with a boronic acid and an aryl halide derivative of 3-(Difluoromethoxy)-4-methoxyaniline, but the reaction is not proceeding. What are the key parameters to investigate?
Answer:
Successful Suzuki-Miyaura couplings are highly dependent on the catalyst system, base, and solvent. The electronic nature of the aniline derivative can influence the oxidative addition and transmetalation steps of the catalytic cycle.
Potential Causes and Solutions:
-
Catalyst/Ligand Mismatch: The choice of palladium source and ligand is critical and substrate-dependent.
-
Ineffective Base: The base plays a crucial role in the transmetalation step, and its strength and solubility can impact the reaction rate.
-
Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. A mixture of an organic solvent and water is often beneficial.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition under certain conditions. Using a slight excess of the boronic acid or adding it portion-wise can sometimes help.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling Optimization:
-
Reaction Setup: In a reaction vessel, combine the aryl halide derivative of 3-(Difluoromethoxy)-4-methoxyaniline (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M).
-
Reaction Conditions: Heat the mixture to 90-100 °C under an inert atmosphere for 4-12 hours.
-
Monitoring and Work-up: Follow the reaction progress by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.[6]
| Palladium Catalyst | Ligand | Base | Solvent System |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF |
Table 3: Conditions for Suzuki-Miyaura Coupling Optimization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(Difluoromethoxy)-4-methoxyaniline?
A1: It is best to store 3-(Difluoromethoxy)-4-methoxyaniline in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.
Q2: Is the difluoromethoxy group stable to common reaction conditions?
A2: The difluoromethoxy group is generally stable under many synthetic conditions, including palladium-catalyzed cross-coupling and amide bond formation. However, under strongly acidic or basic conditions at elevated temperatures, degradation may occur. It is always advisable to screen reaction conditions to ensure the stability of the group.
Q3: What are some common impurities that might be present in 3-(Difluoromethoxy)-4-methoxyaniline, and how can they be removed?
A3: Common impurities may include starting materials from its synthesis or related isomers. Purification can typically be achieved by recrystallization or column chromatography on silica gel.
Q4: How does the electronic nature of the substituents affect the reactivity of the aromatic ring in electrophilic substitution reactions?
A4: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The difluoromethoxy group is a deactivating group. The overall effect is a moderately activated ring, with the regioselectivity of electrophilic attack being a balance of the directing effects of both groups and steric hindrance.[1]
Q5: What purification techniques are most effective for reaction mixtures containing 3-(Difluoromethoxy)-4-methoxyaniline and its products?
A5: Due to the presence of the basic aniline nitrogen and the polar difluoromethoxy group, both normal-phase and reversed-phase column chromatography can be effective. For normal-phase chromatography, a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to reduce tailing on silica gel. Reversed-phase chromatography using acetonitrile/water or methanol/water gradients is also a good option for polar products.
References
- Bunnett, J. F., Garbisch, E. W., Jr., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385–391.
- Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (n.d.).
- Brainstorming a Buchwald-Hartwig coupling. (2024). Reddit.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Dalton Transactions.
- Process of preparing substituted anilines. (1992).
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). BenchChem.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026).
- Buchwald–Hartwig amin
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions.
- Aniline Impurities and Rel
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC.
- Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Trichloroacetic acid fueled practical amine purific
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
- Cross-coupling strategies for aniline synthesis. (n.d.).
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry.
- Reactions for making widely used aniline compounds break norms of synthesis. (2025).
- Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
- The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. (n.d.). The Journal of Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- What is the most efficient method to protect aromatic amines apart
- Nucleophilic arom
- Direct Amide Formation from Unactivated Carboxylic Acids and Amines. (2025).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald–Hartwig amin
- Amide synthesis by acyl
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
- Nucleophilic Aromatic Substitution. (2023). Organic Chemistry | OpenStax.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society.
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). NIH.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson.
- Amines. (n.d.). NCERT.
- What is the most efficient method to protect aromatic amines apart
- Amino acids and amide bond form
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
- Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. (2016). RSC Publishing.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
- Purification of strong polar and basic compounds. (2023). Reddit.
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Catalyst Loading for 3-(Difluoromethoxy)-4-methoxyaniline Couplings
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 3-(Difluoromethoxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N and C-C bond formation with this unique and valuable building block. The combined electronic effects of the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group present specific challenges and opportunities in catalysis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal results in your synthetic endeavors.
I. Understanding the Substrate: The Electronic Dichotomy of 3-(Difluoromethoxy)-4-methoxyaniline
The reactivity of 3-(Difluoromethoxy)-4-methoxyaniline in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The methoxy group at the 4-position is a strong electron-donating group, increasing the electron density of the aniline nitrogen and the aromatic ring. This enhanced nucleophilicity can facilitate the coupling reaction. However, the difluoromethoxy group at the 3-position is electron-withdrawing, which can modulate the overall electronic profile of the molecule. This unique electronic balance necessitates careful optimization of the catalytic system to achieve high yields and minimize side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cross-coupling of 3-(Difluoromethoxy)-4-methoxyaniline and provides actionable solutions based on established principles of organometallic chemistry.
Issue 1: Low or No Conversion
Symptoms:
-
Starting materials (aniline and coupling partner) remain largely unreacted.
-
Formation of only trace amounts of the desired product.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen palladium precursor and ligand may not form a sufficiently active catalytic species to overcome the activation barrier of the reaction.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For Buchwald-Hartwig aminations, ligands like XPhos, SPhos, and BrettPhos are often effective.[1] For Suzuki-Miyaura couplings, SPhos or RuPhos can be beneficial. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) which can lead to more consistent results.
-
-
Inappropriate Base: The choice of base is critical for both catalyst activation and substrate deprotonation.
-
Solution: For Buchwald-Hartwig reactions with anilines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[1] For Suzuki couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred to avoid decomposition of the boronic acid partner.[2]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Incrementally increase the reaction temperature in 10-15 °C intervals. Be mindful that excessive heat can lead to catalyst decomposition.
-
-
Catalyst Poisoning: Trace impurities in the starting materials or solvent can deactivate the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to catalyst oxidation and the formation of homocoupled byproducts.[3]
-
Issue 2: Formation of Significant Side Products
Symptoms:
-
Complex reaction mixture with multiple spots on TLC or peaks in LC-MS.
-
Isolation of undesired byproducts.
Potential Causes & Solutions:
-
Homocoupling of the Coupling Partner: This is a common side reaction, particularly in Suzuki couplings, and is often promoted by the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a Pd(0) source (e.g., Pd₂(dba)₃) may be advantageous over a Pd(II) source (e.g., Pd(OAc)₂) as it can minimize the presence of Pd(II) species that can promote homocoupling.
-
-
Hydrodehalogenation of the Aryl Halide: The aryl halide coupling partner is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by β-hydride elimination from the palladium catalyst. Using a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine, can minimize this side reaction. Ensure the base is not excessively strong for the chosen substrate.
-
-
Protodeborylation of the Boronic Acid (Suzuki Coupling): The boronic acid is converted to the corresponding arene.
-
Solution: This is often promoted by excess base or prolonged reaction times at high temperatures. Optimize the stoichiometry of the base and monitor the reaction progress to avoid unnecessarily long reaction times.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Reaction yields vary significantly between batches even under seemingly identical conditions.
Potential Causes & Solutions:
-
Variability in Reagent Quality: The purity of starting materials, catalyst, ligand, and base can have a profound impact on the reaction outcome.
-
Solution: Use reagents from a reliable source and consider purifying them if necessary. The quality of the base, particularly solid inorganic bases, can be a source of inconsistency. Grinding the base to a fine powder can sometimes improve reproducibility.
-
-
Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable results.
-
Solution: Employ robust techniques for creating and maintaining an inert atmosphere, such as using a glovebox for reaction setup or employing Schlenk line techniques.
-
-
Catalyst Pre-activation: The in-situ formation of the active Pd(0) species can be inconsistent.
-
Solution: Utilize well-defined palladium pre-catalysts. These are often more stable and provide more reproducible generation of the active catalytic species.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the coupling of 3-(Difluoromethoxy)-4-methoxyaniline?
A1: A good starting point for catalyst loading in small-scale reactions is typically 1-2 mol% of the palladium precursor and a 1:1 to 1:2 ratio of palladium to ligand.[4] For more challenging couplings or on a larger scale, it may be necessary to increase the loading to 3-5 mol%. However, it is always advisable to screen lower catalyst loadings first to minimize costs and residual palladium in the product.
Q2: How does the difluoromethoxy group influence the choice of catalyst and reaction conditions?
A2: The electron-withdrawing nature of the difluoromethoxy group can decrease the nucleophilicity of the aniline nitrogen, potentially making the C-N bond formation more challenging compared to a simple methoxy-substituted aniline. This may necessitate the use of more electron-rich and sterically hindered ligands (e.g., XPhos, BrettPhos) to promote the reductive elimination step of the catalytic cycle.
Q3: Can I use the same catalyst system for both Buchwald-Hartwig and Suzuki couplings with this aniline?
A3: While some catalyst systems can be effective for both transformations, it is generally recommended to optimize the ligand and base for each specific reaction type. Buchwald-Hartwig aminations often require stronger bases and different ligand architectures than Suzuki-Miyaura couplings. A preliminary screen of common ligands and bases for each reaction is the most effective approach.
Q4: My reaction stalls at ~50% conversion. What should I do?
A4: Reaction stalling can be due to catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The active catalyst may be degrading over time. Consider adding a second portion of the catalyst and ligand to the reaction mixture.
-
Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalytic turnover. Diluting the reaction mixture or performing the reaction at a higher temperature may help to mitigate this effect.
Q5: How can I minimize the amount of residual palladium in my final product?
A5: Minimizing the initial catalyst loading is the first step. After the reaction is complete, purification methods such as column chromatography on silica gel are often effective. For pharmaceutical applications requiring very low palladium levels, treatment of the product solution with a palladium scavenger (e.g., activated carbon, functionalized silica) may be necessary.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of an aryl bromide with 3-(Difluoromethoxy)-4-methoxyaniline.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(Difluoromethoxy)-4-methoxyaniline (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, 3-(Difluoromethoxy)-4-methoxyaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a bromo-substituted 3-(Difluoromethoxy)-4-methoxyaniline derivative with an arylboronic acid.
Materials:
-
Bromo-substituted 3-(Difluoromethoxy)-4-methoxyaniline derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v) (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-substituted aniline, arylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate under an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst Loading Optimization
The following table illustrates a hypothetical optimization of catalyst loading for a Buchwald-Hartwig amination. Actual results will vary depending on the specific substrates and conditions.
| Entry | Pd₂(dba)₃ (mol%) | XPhos (mol%) | Yield (%) |
| 1 | 0.5 | 1.0 | 45 |
| 2 | 1.0 | 2.0 | 78 |
| 3 | 1.5 | 3.0 | 92 |
| 4 | 2.0 | 4.0 | 93 |
| 5 | 2.5 | 5.0 | 91 |
V. Visualizing the Workflow
Troubleshooting Logic for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion in the coupling of 3-(Difluoromethoxy)-4-methoxyaniline.
Caption: A decision tree for troubleshooting low conversion.
General Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
VI. References
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
-
Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Available from:
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. Available from: [Link]
-
Cross-coupling strategies for aniline synthesis. ResearchGate. Available from: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. ResearchGate. Available from: [Link]
-
Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Available from:
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available from: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]
-
Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available from: [Link]
-
Palladium-catalyzed reductive coupling of phenols with anilines and amines: Efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. ResearchGate. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]
-
Diversification of Pharmaceuticals via Late-Stage Hydrazination. PMC. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. Available from: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
stability issues of 3-(Difluoromethoxy)-4-methoxyaniline under acidic/basic conditions
Technical Support Center: Stability of 3-(Difluoromethoxy)-4-methoxyaniline
Welcome to the technical support guide for 3-(Difluoromethoxy)-4-methoxyaniline (CAS No. 97963-82-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior under various experimental conditions is critical for robust and reproducible results.[1] This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you anticipate and resolve stability issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(Difluoromethoxy)-4-methoxyaniline?
The primary stability concerns stem from the reactivity of its key functional groups: the difluoromethoxy group (-OCF2H) and the aniline moiety.
-
Hydrolysis of the Difluoromethoxy Group: The C-F bonds are strong, but the carbon atom of the -OCF2H group is electron-deficient and susceptible to nucleophilic attack, particularly under acidic or basic conditions. This can lead to hydrolysis, cleaving the ether linkage to form a phenol.
-
Oxidation of the Aniline Group: Aromatic amines, including anilines, are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This degradation often results in the formation of colored impurities and complex polymeric byproducts.
-
Protonation of the Amino Group: Under acidic conditions, the basic amino group will be protonated to form an anilinium salt. While this is not a degradation reaction, it significantly alters the compound's solubility, reactivity, and electronic properties, which can impact subsequent reaction steps.
Q2: What are the recommended storage and handling conditions?
To ensure the long-term integrity of the compound, the following conditions are recommended:
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[3]
-
Container: Use a tightly sealed, light-resistant container.[2][3]
-
Environment: Keep in a dry, well-ventilated place away from incompatible materials like strong acids and strong oxidizing agents.[3]
Q3: What are the likely degradation products under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the difluoromethoxy group. This reaction is acid-catalyzed and proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. The primary degradation product expected is 3-hydroxy-4-methoxyaniline .
Q4: What are the likely degradation products under basic conditions?
In a basic medium, the difluoromethoxy group is also susceptible to hydrolysis. The mechanism may involve direct nucleophilic attack by a hydroxide ion or elimination to form a difluorocarbene intermediate which then reacts with water.[4] Regardless of the precise mechanism, the final major degradation product is also expected to be 3-hydroxy-4-methoxyaniline .
Q5: How does pH affect the solubility of this compound?
The aniline functional group is basic. In acidic solutions (pH < ~4-5), the amino group will be protonated to form the corresponding anilinium salt (-NH3+). This salt form is generally much more soluble in aqueous media than the free base form. Conversely, in neutral to basic solutions, the compound exists as the free aniline, which has lower aqueous solubility.
Q6: Are there any known incompatibilities with common reagents or solvents?
Yes. Avoid the following:
-
Strong Oxidizing Agents: These can cause rapid and uncontrolled degradation of the aniline moiety.
-
Strong Acids: While often used in reactions, prolonged exposure, especially at elevated temperatures, can catalyze the hydrolysis of the difluoromethoxy and potentially the methoxy group.[3]
-
Reactive Electrophiles: The aniline nitrogen is nucleophilic and will react with electrophiles (e.g., acyl chlorides, alkyl halides) unless this reactivity is intended.
Section 2: Troubleshooting Guide: Investigating Degradation
This section provides a structured approach to identifying and understanding the degradation of 3-(Difluoromethoxy)-4-methoxyaniline in your experiments.
Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction or workup.
This is a common sign of compound degradation. The appearance of new, unexpected peaks, particularly a more polar peak (earlier eluting time), often points to the formation of the phenolic degradant.
Causality Check:
-
Review Your Conditions: Did the reaction or workup involve strong acid or base? Was the sample exposed to high temperatures for an extended period? Was it exposed to air or light for a long time?
-
Hypothesize Degradant: The most likely degradant is 3-hydroxy-4-methoxyaniline. This compound is more polar than the parent molecule due to the hydroxyl group and will therefore have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation.
Issue: My sample or reaction mixture is changing color (e.g., turning pink, brown, or black).
This is almost always indicative of aniline oxidation.
Causality and Mitigation:
-
Cause: Anilines are notoriously sensitive to air oxidation, which is often accelerated by light and trace metal impurities. This process forms highly colored quinone-imine structures and eventually leads to polymerization.
-
Solution:
-
Use an Inert Atmosphere: Handle the compound and run reactions under a nitrogen or argon atmosphere whenever possible.
-
Use High-Purity Solvents: Degas solvents before use to remove dissolved oxygen.
-
Protect from Light: Use amber vials or wrap glassware in aluminum foil.
-
Consider Antioxidants: For storage of solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be beneficial, but check for compatibility with downstream applications.
-
Section 3: Protocols & Methodologies
Protocol 3.1: Forced Degradation Study (Stress Testing) Workflow
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[5] This protocol outlines a standard workflow.
Objective: To intentionally degrade 3-(Difluoromethoxy)-4-methoxyaniline under controlled conditions to identify potential degradants.
Materials:
-
3-(Difluoromethoxy)-4-methoxyaniline
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Quenching & Preparation:
-
Before analysis, cool the heated samples to room temperature.
-
Neutralize the acidic sample with an equivalent amount of 1.0 M NaOH.
-
Neutralize the basic sample with an equivalent amount of 1.0 M HCl.
-
Dilute all samples with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or LC-MS method (see Protocol 3.3).
Protocol 3.3: Representative HPLC-UV Analytical Method
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
Section 4: Mechanistic Insights
Proposed Degradation Pathway under Acidic Conditions
Under acidic conditions, hydrolysis of the difluoromethoxy ether is the primary degradation route. The reaction is initiated by protonation of the ether oxygen, making the carbon more electrophilic and susceptible to attack by water.
Caption: Acid-catalyzed hydrolysis of the difluoromethoxy group.
Proposed Degradation Pathway under Basic Conditions
In basic media, the hydrolysis likely proceeds through direct nucleophilic attack by a hydroxide ion on the electron-deficient difluoromethyl carbon.
Caption: Base-mediated hydrolysis of the difluoromethoxy group.
Section 5: Summary of Stability & Recommendations
| Condition | Stability Profile | Recommendation |
| Acidic (pH < 4) | Moderate Risk: Susceptible to hydrolysis of the -OCF2H group, especially with heat. | Avoid prolonged exposure. If necessary, conduct reactions at low temperatures and monitor by HPLC. |
| Neutral (pH 6-8) | Good Stability: Generally stable under neutral conditions. | Ideal pH range for storage in solution and for workup procedures. |
| Basic (pH > 9) | Moderate Risk: Susceptible to hydrolysis of the -OCF2H group. | Use mild bases and lower temperatures where possible. Avoid prolonged exposure to strong bases like NaOH or KOH. |
| Oxidizing Agents | High Risk: The aniline group is highly susceptible to oxidation. | Strictly avoid. Handle under an inert atmosphere. |
| Light | Moderate Risk: Can accelerate the oxidation of the aniline group. | Store and handle in light-resistant containers. |
| Temperature | Moderate Risk: High temperatures accelerate both hydrolysis and oxidation. | Store refrigerated (2-8°C). Avoid excessive heating during reactions or workup. |
Section 6: References
-
Journal of the National Academy of Sciences. (n.d.). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Purification of Difluoromethoxylated Compounds
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of difluoromethoxylated (-OCF₂H) compounds. As the incorporation of the difluoromethoxy group becomes increasingly prevalent in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties, researchers often face hurdles in isolating these molecules with the desired purity.[1][2] This guide provides practical, field-proven insights and troubleshooting strategies in a question-and-answer format to empower researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of difluoromethoxylated compounds that complicate their purification?
A1: The purification challenges associated with difluoromethoxylated compounds stem from a unique combination of their properties:
-
Moderate and Dynamic Lipophilicity: The -OCF₂H group imparts a moderate lipophilicity that can be dynamic, allowing the molecule to adapt to its chemical environment.[3] This can lead to unpredictable behavior on both normal and reverse-phase chromatography, sometimes causing co-elution with impurities of similar polarity.
-
Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor.[1][4][5] This interaction can lead to peak tailing on silica gel due to strong interactions with the stationary phase.
-
Increased Metabolic Stability: While a desirable trait for drug candidates, the high metabolic stability of the C-F bonds means that impurities formed during synthesis are also likely to be stable and persist through purification steps.[1][6]
-
Potential for Volatility: Depending on the overall molecular weight and other functional groups present, some difluoromethoxylated compounds can exhibit a degree of volatility, which can lead to sample loss during solvent removal under high vacuum.
Q2: I'm observing significant tailing of my difluoromethoxylated compound during flash column chromatography on silica gel. What is the likely cause and how can I resolve this?
A2: Significant peak tailing is a common issue and is often attributed to the hydrogen bond donor capacity of the -OCF₂H group interacting with the acidic silanol groups on the silica surface.[4][5] Here are several strategies to mitigate this problem:
-
Deactivation of Silica Gel: You can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (TEA) or ammonia in your eluent system (typically 0.1-1%).[7] This will cap the acidic silanol groups and reduce the strong interaction with your compound.
-
Alternative Stationary Phases: Consider using a different stationary phase with reduced acidity, such as alumina (neutral or basic). Alternatively, bonded-phase silica, like diol or amino-propyl, can offer different selectivity and reduce tailing. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[8]
-
Solvent System Optimization: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial. Sometimes, simply increasing the polarity of the eluent can overcome the interaction causing tailing. Experiment with different solvent combinations to find the optimal balance of retention and peak shape.
Q3: My difluoromethoxylated product is co-eluting with a stubborn impurity. What advanced purification techniques should I consider?
A3: When standard flash chromatography fails to provide adequate separation, more advanced techniques are necessary. The choice of technique will depend on the nature of the impurity and the scale of your purification.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than flash chromatography. For fluorinated compounds, pairing a regular reverse-phase column (like C8 or C18) with a fluorinated eluent (such as trifluoroethanol) can achieve separation based on fluorine content percentage.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of moderately polar and chiral compounds.[10] It often provides orthogonal selectivity to HPLC and can be particularly effective for separating isomers. The use of carbon dioxide as the primary mobile phase also simplifies fraction collection due to its volatility.[10][11]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective and scalable purification method.[12] A systematic solvent screen is necessary to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
Here is a table summarizing the key features of these advanced purification techniques:
| Purification Technique | Key Advantages | Common Applications | Considerations |
| Reverse-Phase HPLC | High resolution, suitable for polar to moderately non-polar compounds. | Purity analysis, small to medium scale purification. | Requires volatile buffers for easy sample recovery. |
| Normal-Phase HPLC | Good for separating isomers and compounds with polar functional groups. | Purification of less polar compounds. | Solvent choice is critical to avoid compound degradation on the stationary phase. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, orthogonal selectivity to HPLC, easy solvent removal.[11] | Chiral separations, purification of moderately polar compounds.[10] | Requires specialized equipment. |
| Recrystallization | Highly scalable, can yield very pure crystalline material. | Purification of solid compounds. | Requires finding a suitable solvent system, may not be suitable for oils or amorphous solids.[12] |
Q4: I am struggling to remove unreacted starting material from my O-difluoromethylation reaction. What are some common causes and solutions?
A4: Incomplete conversion is a frequent issue in O-difluoromethylation reactions. Here's a troubleshooting guide to address this:
-
Reagent Quality and Stoichiometry: Ensure your difluoromethylating agent is pure and handled under appropriate inert conditions if it's sensitive to moisture or air.[13] The stoichiometry of the base and the difluoromethylating agent is critical and may need to be optimized for your specific substrate.
-
Reaction Conditions: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, prolonged reaction times at high temperatures might cause product decomposition.[13]
-
Substrate Reactivity: Electron-deficient or sterically hindered phenols can be less reactive. In such cases, you may need to use a more reactive difluoromethylating agent or a different catalytic system.[13]
Below is a logical workflow for troubleshooting incomplete O-difluoromethylation reactions:
Caption: Troubleshooting workflow for incomplete O-difluoromethylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Moderately Polar Difluoromethoxylated Compound
This protocol outlines a general procedure for purifying a difluoromethoxylated compound using flash column chromatography on silica gel.
1. Sample Preparation: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.[7]
2. Column Packing: a. Select a column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a silica gel to crude mixture ratio of 50:1 to 100:1 for difficult separations.[14] b. Pack the column with silica gel as a slurry in the initial, low-polarity eluent. c. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to prevent disturbance during solvent addition.
3. Elution and Fraction Collection: a. Carefully load the dry sample onto the top of the silica bed. b. Begin elution with the starting solvent system, which should be non-polar enough to ensure the compound has an Rf value of approximately 0.2-0.3 on TLC.[7] c. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[7] d. Collect fractions and monitor their composition by TLC.
4. Product Isolation: a. Combine the pure fractions containing the desired product. b. Remove the solvent under reduced pressure. c. Dry the purified compound under high vacuum to remove any residual solvent.
The following diagram illustrates the general workflow for flash column chromatography:
Caption: General workflow for flash column chromatography purification.
References
- side reactions and byproduct formation in difluoromethylation - Benchchem.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Supercritical fluid chromatography - Wikipedia.
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters.
- a) Recent developments of trifluoromethoxylation reagents.... | Download Scientific Diagram - ResearchGate.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol - Benchchem.
- Purification of Organic Compounds by Flash Column Chromatography.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Overcoming the limitations of current analytical methods - Haley Aldrich.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
- Purification - Flash Chromatography - Interchim.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- Evaluation of analytical methods for fluorine in biological and related materials - PubMed.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed.
- Purifying ionic compounds by flash column chromatography - Biotage.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
- Online Research @ Cardiff - ORCA.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI.
- Radiodifluoromethylation of well-functionalized molecules - PMC - NIH.
- Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
- Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis.
- Technical Support Center: Purification of p-Ethoxyfluoroacetanilide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Stabilizing 3-(Difluoromethoxy)-4-methoxyaniline During Experimental Workup
Welcome to the Technical Support Center for 3-(Difluoromethoxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during workup procedures. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your synthesis.
Introduction: Understanding the Instability of 3-(Difluoromethoxy)-4-methoxyaniline
3-(Difluoromethoxy)-4-methoxyaniline is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring both a methoxy and a difluoromethoxy group on the aniline ring, presents specific challenges during workup. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making the aniline moiety highly susceptible to oxidation.[1][2] This can lead to the formation of colored impurities and polymeric byproducts.[3] Furthermore, the difluoromethoxy group, while generally more stable than a trifluoromethoxy group, can be sensitive to certain nucleophilic and hydrolytic conditions, particularly in the presence of strong bases. This guide will walk you through the potential decomposition pathways and provide actionable strategies to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3-(Difluoromethoxy)-4-methoxyaniline turning dark (yellow, brown, or black) during workup?
A1: The discoloration of your 3-(Difluoromethoxy)-4-methoxyaniline solution is a common indicator of oxidation.[3] The aniline functional group, especially when activated by the electron-donating methoxy group, is prone to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions. The initial oxidation products can further react to form highly colored polymeric materials.[3][4] To prevent this, it is crucial to handle the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[3]
Q2: Can the difluoromethoxy group be cleaved during workup?
A2: While generally robust, the difluoromethoxy group can be susceptible to hydrolysis under certain conditions. Aryl difluoromethyl ethers can be sensitive to strong basic conditions, which may lead to the formation of the corresponding phenol.[5][6] While acidic conditions are less likely to cleave the difluoromethoxy ether linkage directly, they can promote other unwanted side reactions with the aniline moiety.[7] Careful control of pH during extraction and purification is therefore essential.
Q3: What are the ideal storage conditions for 3-(Difluoromethoxy)-4-methoxyaniline to ensure its long-term stability?
A3: To maintain the purity of 3-(Difluoromethoxy)-4-methoxyaniline, it should be stored in a cool, dark place under an inert atmosphere.[3] The recommended storage temperature is 2-8°C.[8] The container should be tightly sealed to prevent exposure to air and moisture. Using an amber glass vial or wrapping the container in aluminum foil will provide protection from light.[3]
Troubleshooting Guide: Preventing Decomposition During Workup
This section provides detailed protocols and explanations to address specific challenges you may encounter while working with 3-(Difluoromethoxy)-4-methoxyaniline.
Issue 1: Observation of Color Formation During Aqueous Workup
Underlying Cause: This is most likely due to the oxidation of the electron-rich aniline. The presence of both a methoxy and a difluoromethoxy group influences the electron density of the aromatic ring, affecting the aniline's reactivity.
Solutions:
-
Work Under an Inert Atmosphere: Perform all workup steps, including extractions and solvent removal, under a blanket of nitrogen or argon. This minimizes contact with atmospheric oxygen, a key culprit in aniline oxidation.[3]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas all aqueous and organic solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Control the pH: Avoid strongly acidic or basic conditions during aqueous extraction. Aniline itself is basic and will be protonated in acidic solutions. While this can protect it from oxidation to some extent, strong acids can lead to other side reactions.[7] If a basic wash is necessary, use a mild, non-nucleophilic base and keep the contact time to a minimum.
Recommended Mild Bases for Workup
| Base | Concentration | Rationale |
| Saturated Sodium Bicarbonate | Aqueous Solution | Mildly basic, effective for neutralizing trace acids without being harsh enough to promote significant hydrolysis of the difluoromethoxy group. |
| 10% Potassium Carbonate | Aqueous Solution | A slightly stronger base than bicarbonate, useful for removing more acidic impurities. Use with caution and minimize contact time. |
| Diisopropylethylamine (DIPEA) | Organic Solvent | A non-nucleophilic organic base that can be used to neutralize acids in the organic phase before aqueous washing. |
Issue 2: Suspected Hydrolysis of the Difluoromethoxy Group
Underlying Cause: The C-F bonds in the difluoromethoxy group can be susceptible to nucleophilic attack, particularly by strong bases like sodium hydroxide, leading to the formation of a formate ester intermediate that is then hydrolyzed to the corresponding phenol.
Solutions:
-
Avoid Strong Bases: Do not use strong bases such as sodium hydroxide or potassium hydroxide during the workup.[6] If a basic wash is required, refer to the table of recommended mild bases above.
-
Phase Transfer Catalysis Conditions: If the synthesis leading to 3-(Difluoromethoxy)-4-methoxyaniline involves the formation of the difluoromethyl ether, consider using solid-liquid phase transfer catalysis. This technique can improve yields and minimize side reactions by avoiding a homogeneous aqueous basic medium.[6]
Issue 3: Difficulty in Purification and Presence of Baseline Material on TLC
Underlying Cause: The formation of polar, polymeric oxidation byproducts can complicate purification by column chromatography. These materials often streak on the TLC plate and may not elute from the column.
Solutions:
-
Activated Charcoal Treatment: Before column chromatography, you can treat a solution of the crude product with activated charcoal. The charcoal can adsorb many of the colored, polymeric impurities.[9]
-
Protective Group Strategy: For multi-step syntheses, consider protecting the aniline nitrogen. An acetyl or a tert-butyloxycarbonyl (Boc) group can be used. These groups reduce the electron-donating ability of the nitrogen, thus decreasing the susceptibility of the ring to oxidation.[10][11] The protecting group can be removed in a subsequent step under controlled conditions.
-
Column Chromatography with Deactivated Silica: If you suspect your compound is sensitive to the acidity of standard silica gel, you can use deactivated silica gel. This can be prepared by treating silica gel with a solution of triethylamine in the eluent.
Experimental Protocols
Protocol 1: Standard Inert Atmosphere Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water, transfer the mixture to a separatory funnel under a positive pressure of nitrogen.
-
Wash the organic layer sequentially with degassed saturated sodium bicarbonate solution and degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Acetylation for Protection
-
Dissolve the crude 3-(Difluoromethoxy)-4-methoxyaniline in dichloromethane.
-
Add an excess of pyridine (2 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which is generally more stable to oxidative conditions.
Visualizing Decomposition and Prevention Strategies
Potential Decomposition Pathways
Caption: Potential degradation pathways for 3-(Difluoromethoxy)-4-methoxyaniline.
Decision Tree for Workup Strategy
Caption: Decision-making workflow for a stable workup.
References
-
Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. (2015). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
- Amaria Moulay, A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3), 753.
-
Properties of p-anisidine. (source: National Center for Bio- technology Information). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. (2015). Green Chemistry. Retrieved January 22, 2026, from [Link]
-
Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern Medical Center. Retrieved January 22, 2026, from [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
- Langlois, B. R. (1985). Improvement of aryl difluoromethyl ethers and thioethers synthesis by using a new solid-liquid phase transfer catalyst. Journal of Fluorine Chemistry, 29(1–2), 124.
-
Base Catalysis Enables Access to α,α-Difluoroalkylthioethers | Request PDF. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved January 22, 2026, from [Link]
- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 2320-4087.
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2013). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
- Chaturvedi, N., & Katoch, S. (2018). O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. International Journal of Environmental Research, 12(4), 485-492.
-
Chaturvedi, N., & Katoch, S. (2018). O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. Semantic Scholar. Retrieved January 22, 2026, from [Link]
- Wang, Z.-L., Li, H.-L., Ge, L.-S., An, X.-L., Zhang, Z.-G., Luo, X., ... Deng, W.-P. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156–1165.
-
Oxidative Dehydrogenative Couplings of Alkenyl Phenols. (2021). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. (2017). Semantic Scholar. Retrieved January 22, 2026, from [Link]
- Chaturvedi, N. K., & Katoch, S. S. (2018). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation.
-
Mod-04 Lec-20 Oxidative coupling with C-C bond formation. (2014, August 10). YouTube. Retrieved January 22, 2026, from [Link]
-
Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. (2017). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Oxidative addition reactions, Orthometallation, Oxidative Coupling: Imp points with examples. (2020, March 4). YouTube. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base Catalysis Enables Access to α,α-Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Improvement of aryl difluoromethyl ethers and thioethers synthesis by using a new solid-liquid phase transfer catalyst / Journal of Fluorine Chemistry, 1985 [sci-hub.ru]
- 7. ajol.info [ajol.info]
- 8. 97963-82-1|3-(Difluoromethoxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation of 3-(Difluoromethoxy)-4-methoxyaniline Isomers
As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting strategies required for the challenging task of separating 3-(Difluoromethoxy)-4-methoxyaniline and its positional isomers. The structural similarity of these compounds demands a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development. This document will navigate you through the foundational principles, method optimization, and common pitfalls, ensuring the development of a robust and reliable analytical method.
Section 1: Understanding Your Analytes
A successful separation begins with a thorough understanding of the analyte's physicochemical properties. The subtle differences between isomers are the key to unlocking their chromatographic resolution.
Q: What are the critical chemical properties of 3-(Difluoromethoxy)-4-methoxyaniline that influence its HPLC separation?
A: 3-(Difluoromethoxy)-4-methoxyaniline is an aromatic amine. Its behavior in reversed-phase HPLC is primarily governed by the interplay of its hydrophobic and polar characteristics.
-
Hydrophobicity: The benzene ring and the methoxy and difluoromethoxy groups contribute to the molecule's overall hydrophobicity, leading to retention on nonpolar stationary phases like C18. The difluoromethoxy group, while polar, also adds to the molecular size and surface area.
-
Polarity and Ionization: The primary amine (-NH2) group is basic. Its ionization state is dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (-NH3+), making the molecule more polar and less retained. At a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to increased retention.[1][2] Consistent pH control is therefore paramount for reproducible retention times and peak shapes.
Q: What are the likely positional isomers of 3-(Difluoromethoxy)-4-methoxyaniline, and why are they challenging to separate?
A: Positional isomers have the same molecular formula and functional groups but differ in their substitution pattern on the aromatic ring. For a disubstituted aniline like this, potential isomers could involve the rearrangement of the difluoromethoxy and methoxy groups (e.g., 4-(Difluoromethoxy)-3-methoxyaniline).
The primary challenge is their similarity in physical properties. They often have nearly identical molecular weights, polarities, and pKa values. Separation relies on exploiting subtle differences in their interaction with the stationary phase, which can be influenced by factors like dipole moments and the ability to engage in π–π interactions.[3]
| Property | 3-(Difluoromethoxy)-4-methoxyaniline | 4-(Difluoromethoxy)aniline (Analogue) | 3,5-Difluoro-4-methoxyaniline (Analogue) |
| Molecular Formula | C₈H₉F₂NO₂ | C₇H₇F₂NO | C₇H₇F₂NO |
| Molecular Weight | 189.16 g/mol [4] | 159.13 g/mol [5] | 159.13 g/mol [6] |
| LogP (Predicted) | ~1.5 - 2.0 | 1.9[5] | 1.4[6] |
| Key Functional Groups | Amine, Ether (Methoxy), Difluoromethoxy | Amine, Difluoromethoxy | Amine, Ether (Methoxy), Fluoro |
This table provides data for the target analyte and structurally similar compounds to infer properties relevant to chromatographic behavior.
Section 2: HPLC Method Development & Optimization
A systematic approach to method development is crucial. The goal is to find the optimal balance of stationary phase, mobile phase, and operating conditions to achieve baseline resolution.
Q: What is the best starting point for column and mobile phase selection?
A: For aromatic positional isomers, selectivity is the most critical parameter. Therefore, choosing a column and mobile phase that can exploit subtle electronic and structural differences is key.
Column Selection:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and a good initial screening column. Retention is primarily based on hydrophobic interactions.[7]
-
Phenyl-Hexyl: This phase is highly recommended for separating aromatic compounds. It provides alternative selectivity through π–π interactions between the phenyl rings of the stationary phase and the analytes.[3][8] These interactions can be very sensitive to the position of substituents on the analyte's aromatic ring.
-
Pentafluorophenyl (PFP): PFP columns offer a unique selectivity mechanism involving dipole-dipole, π-π, and hydrophobic interactions. They are particularly effective for separating halogenated compounds and positional isomers.[9]
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile and methanol are the most common choices. They have different solvent properties; switching between them is a powerful tool to alter selectivity.[10] Acetonitrile is aprotic, while methanol is a protic solvent and can act as a hydrogen bond donor and acceptor, potentially changing interactions with the analyte.[2]
-
Aqueous Phase & pH Control: Since the analyte is a basic amine, controlling the mobile phase pH with a buffer is essential for good peak shape and reproducibility.[1] A common starting point is a pH between 3 and 7. Using a buffer like phosphate or acetate at a concentration of 10-20 mM is advisable. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate should be used.[10]
| Parameter | Starting Condition 1 (General Purpose) | Starting Condition 2 (Enhanced Selectivity) | Starting Condition 3 (Alternative Selectivity) |
| Stationary Phase | C18, 2.7-5 µm | Phenyl-Hexyl, 2.7-5 µm | PFP, 2.7-5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Rationale | Standard hydrophobic separation. | Promotes π-π interactions, methanol alters selectivity.[2] | Unique dipole-dipole and π-π interactions.[9] |
Q: How do I efficiently develop a gradient separation method?
A: A gradient elution is typically necessary for separating a mixture of isomers and potential impurities. A generic scouting gradient is the most effective way to start.
Experimental Protocol: Scouting Gradient
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase (e.g., 95/5 Water/Acetonitrile) to avoid peak distortion.[1]
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Gradient: 5% to 95% B over 20 minutes.
-
Hold: Hold at 95% B for 5 minutes to elute any strongly retained components.
-
Re-equilibration: Return to 5% B and hold for 5-10 minutes.
-
-
Analysis: Evaluate the resulting chromatogram for the retention time of the main peaks and the resolution between them.
-
Optimization: Based on the scouting run, adjust the gradient slope to improve resolution. If the peaks elute too early, a shallower gradient is needed. If they elute very late, the gradient can be steepened to reduce run time.[2]
Caption: A logical workflow for HPLC method development.
Q: My isomers are co-eluting or poorly resolved. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α) and efficiency (N) of the chromatographic system.
-
Change the Organic Modifier: This is often the easiest and most impactful change. If you are using acetonitrile, switch to methanol, or try a ternary mixture. The different solvent properties will alter interactions with the stationary phase and can significantly change selectivity.[10]
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the aniline group, which may subtly affect the molecule's conformation and interaction with the stationary phase, thereby influencing selectivity.
-
Modify the Temperature: Increasing the column temperature reduces mobile phase viscosity (lowering backpressure) and can also change selectivity.[2] The effect is compound-specific and must be evaluated experimentally. A good range to explore is 25°C to 50°C.
-
Switch the Stationary Phase: If mobile phase adjustments are insufficient, a change in column chemistry is the next logical step. Moving from a C18 to a Phenyl-Hexyl or PFP column provides a fundamentally different interaction mechanism and is highly likely to resolve the isomers.[3][9]
Section 3: Troubleshooting Common Issues
Even with a well-developed method, problems can arise. A systematic troubleshooting approach is essential to quickly identify and resolve issues.
Q: My peaks are showing significant tailing. What is the cause and solution?
A: Peak tailing for basic compounds like anilines is often caused by secondary interactions with the stationary phase.
-
Cause: Residual silanol groups (Si-OH) on the silica backbone of the stationary phase can become deprotonated at pH > 3.5.[2] These negatively charged sites can interact electrostatically with the protonated amine group of the analyte, causing tailing.
-
Solutions:
-
Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) using an additive like formic or trifluoroacetic acid. This keeps the silanol groups in their neutral form, minimizing secondary interactions.
-
Use a High-Purity Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups and are less prone to tailing.
-
Competitive Amine: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites, but this is less common with modern columns and can suppress MS signals.
-
Q: My retention times are drifting from one injection to the next. What should I check?
A: Retention time instability is a common problem that points to a lack of equilibrium or consistency in the system.
-
Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient. A 10-15 column volume equilibration is recommended.[11]
-
Mobile Phase Preparation: Inconsistent preparation of the buffered mobile phase can cause pH shifts, leading to drifting retention times. Always prepare fresh mobile phase daily and ensure accurate pH measurement.[1]
-
Temperature Fluctuations: If not using a column oven, changes in ambient lab temperature can affect retention times. Using a thermostatted column compartment is highly recommended for robust methods.[11]
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates and pressure fluctuations, leading to unstable retention. Purging the pump and checking for leaks can resolve this.[1][11]
-
Caption: A troubleshooting flowchart for common HPLC issues.
Section 4: Frequently Asked Questions (FAQs)
Q: How critical is filtering the mobile phase and samples? A: It is absolutely critical. Particulates from samples or salts precipitating in the mobile phase can block column frits, leading to high backpressure and system shutdown. Always filter aqueous mobile phases and samples through a 0.45 µm or 0.22 µm filter.[12]
Q: Should I use a guard column? A: Yes, a guard column is strongly recommended. It is a small, disposable column installed before the analytical column. It protects the analytical column from strongly retained impurities and particulates, significantly extending its lifetime and saving costs.[11]
Q: What is a typical sample preparation procedure for these analytes? A: A simple "dilute and shoot" approach is often sufficient. Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL).[13] The key is to ensure the final sample solvent is chromatographically weaker than the mobile phase to prevent peak distortion.[1]
Q: What UV detection wavelength should I use? A: Aniline derivatives typically have strong UV absorbance between 230 nm and 280 nm. To determine the optimal wavelength, run a UV-Vis spectrum of the analyte in the mobile phase. The wavelength of maximum absorbance (λ-max) will provide the best sensitivity. If no spectrophotometer is available, 254 nm is a common and effective starting point.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)
- MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- Pinto, A. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods.
- Journal of Oleo Science. (2025). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline.
- SelectScience. (n.d.).
- ChemicalBook. (2025). 3-Fluoro-4-methoxyaniline.
- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline.
- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.
- LCGC International. (2013).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Shimadzu. (2016).
- ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- PubChem. (n.d.). 4-(Difluoromethoxy)aniline.
- Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle.
- SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Gecse, Z., et al. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe)
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-(Difluoromethoxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(Difluoromethoxy)-4-methoxyaniline, a substituted aniline with potential applications as a versatile building block. By comparing its spectral features with those of structurally related anilines, we aim to provide a clear framework for its characterization and underscore the diagnostic power of ¹H NMR in differentiating subtle molecular architectures.
The Unique Structural Signature of 3-(Difluoromethoxy)-4-methoxyaniline
The ¹H NMR spectrum of 3-(Difluoromethoxy)-4-methoxyaniline is dictated by the electronic environment of each proton, which is significantly influenced by the neighboring substituents on the benzene ring. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing difluoromethoxy (-OCHF₂) group, creates a distinct pattern of chemical shifts and coupling constants.
A detailed assignment of the proton signals for 3-(Difluoromethoxy)-4-methoxyaniline, based on established principles of substituent effects, is presented below. The difluoromethoxy group imparts a particularly characteristic signal: a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms (²JHF).
Table 1: Predicted ¹H NMR Spectral Data for 3-(Difluoromethoxy)-4-methoxyaniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~6.85 | d | J ≈ 2.5 Hz | 1H |
| H-5 | ~6.78 | d | J ≈ 8.5 Hz | 1H |
| H-6 | ~6.65 | dd | J ≈ 8.5, 2.5 Hz | 1H |
| -NH₂ | ~3.6 (broad) | s | - | 2H |
| -OCH₃ | ~3.80 | s | - | 3H |
| -OCHF₂ | ~6.45 | t | ²JHF ≈ 74 Hz | 1H |
Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary slightly depending on solvent and concentration.
Caption: Molecular structure of 3-(Difluoromethoxy)-4-methoxyaniline with proton numbering.
Comparative ¹H NMR Analysis with Alternative Anilines
To fully appreciate the spectral nuances of the target molecule, it is instructive to compare its ¹H NMR data with that of simpler, related anilines. This comparison highlights how the addition and position of substituents systematically alter the chemical shifts of the aromatic protons.
-
Aniline: The parent compound, provides a baseline for aromatic proton signals.
-
4-Methoxyaniline (p-Anisidine): Demonstrates the shielding effect of a strong electron-donating group (-OCH₃), which shifts the aromatic protons upfield (to lower δ values) compared to aniline.
-
4-(Trifluoromethoxy)aniline: Shows the deshielding effect of a strong electron-withdrawing group (-OCF₃), which shifts aromatic protons downfield (to higher δ values).
Table 2: Comparative ¹H NMR Data of Substituted Anilines (in CDCl₃)
| Compound | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | -NH₂ (δ, ppm) | Other Signals (δ, ppm) |
| Aniline | 6.66 (d) | 7.14 (t) | 3.53 (br s) | - |
| 4-Methoxyaniline | 6.78-6.85 (m) | 6.58-6.64 (m) | 3.49 (br s) | 3.78 (s, 3H, -OCH₃) |
| 4-(Trifluoromethoxy)aniline | 6.98 (d) | 6.58 (d) | 3.59 (br s) | - |
| 3-(Difluoromethoxy)-4-methoxyaniline (Predicted) | H-2: ~6.85 (d) H-6: ~6.65 (dd) | H-5: ~6.78 (d) | ~3.6 (br s) | 3.80 (s, 3H, -OCH₃) 6.45 (t, 1H, -OCHF₂) |
Data sourced from multiple references for Aniline[1], 4-Methoxyaniline[2], and 4-(Trifluoromethoxy)aniline[3].
The comparison clearly illustrates the substituent effects. The methoxy group in 4-methoxyaniline shifts the aromatic protons upfield relative to aniline. Conversely, the highly electronegative trifluoromethoxy group in 4-(trifluoromethoxy)aniline pulls electron density from the ring, causing a downfield shift. In our target molecule, 3-(Difluoromethoxy)-4-methoxyaniline, the aromatic protons experience a combination of these effects, resulting in a unique and predictable pattern.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
Achieving high-quality, reproducible ¹H NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the aniline sample for a standard ¹H NMR spectrum.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.[4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[6] Solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.[7]
-
Set the appropriate acquisition parameters. For a standard 1D proton spectrum, typical parameters include:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for nearly complete relaxation of protons between scans, which is critical for accurate integration.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for samples of this concentration to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Reference the chemical shift scale. Typically, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0 ppm) is used.[5]
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of 3-(Difluoromethoxy)-4-methoxyaniline provides a distinct fingerprint that is directly correlated to its unique substitution pattern. The characteristic triplet of the -OCHF₂ proton and the specific splitting pattern of the three aromatic protons serve as key identifiers. By comparing its spectrum to those of aniline, 4-methoxyaniline, and 4-(trifluoromethoxy)aniline, the individual contributions of the electron-donating and electron-withdrawing groups to the proton chemical shifts are clearly demonstrated. This comparative approach, grounded in a robust experimental methodology, allows for the confident and unambiguous structural characterization of this and other complex aniline derivatives, which is a critical step in drug discovery and materials science research.
References
-
Shao, Z., Fu, S., Wei, M., Zhou, S., & Liu, Q. (2016). Supporting Information. Angewandte Chemie International Edition, 55. Available from: [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-Methoxyaniline. Retrieved from [Link]
-
University of Chicago. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 3-(Difluoromethoxy)-4-methoxyaniline and its Non-fluorinated Analog, 4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere for the more common methoxy group (-OCH₃), offering a nuanced approach to modulating metabolic stability, lipophilicity, and target engagement. This guide provides an in-depth comparison of the anticipated biological activities of 3-(Difluoromethoxy)-4-methoxyaniline and its non-fluorinated counterpart, 4-methoxyaniline (also known as p-anisidine), supported by available experimental data and established scientific principles.
Introduction: The Rationale for Fluorination
The substitution of hydrogen atoms with fluorine is a widely employed strategy in drug design to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases. The replacement of a methoxy group with a difluoromethoxy group is a bioisosteric substitution intended to retain or improve upon the steric and electronic properties of the original molecule while conferring enhanced metabolic stability. This guide will explore the known biological profile of 4-methoxyaniline and extrapolate the likely consequences of difluorination at the 3-position, providing a framework for researchers considering such a substitution in their own drug discovery programs.
Physicochemical Properties: A Tale of Two Aniline Derivatives
The introduction of the difluoromethoxy group is expected to alter key physicochemical properties that govern a molecule's biological behavior.
| Property | 4-methoxyaniline | 3-(Difluoromethoxy)-4-methoxyaniline | Rationale for Difference |
| Molecular Weight | 123.15 g/mol | 175.14 g/mol | Addition of two fluorine atoms. |
| LogP (Octanol-Water Partition Coefficient) | 0.95 | Predicted to be higher | The difluoromethoxy group is more lipophilic than the methoxy group, which can influence membrane permeability and plasma protein binding. |
| pKa (of the anilino group) | ~5.3 | Predicted to be lower | The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the aniline nitrogen. |
Table 1: Comparison of the physicochemical properties of 4-methoxyaniline and the predicted properties of 3-(Difluoromethoxy)-4-methoxyaniline.
Comparative Biological Activities: A Focus on Metabolism and Toxicity
While direct comparative studies are limited, a compelling picture of the differential biological activities of these two compounds can be constructed from existing data on 4-methoxyaniline and the known effects of fluorination.
Metabolic Stability
4-methoxyaniline: The metabolism of 4-methoxyaniline is anticipated to proceed through several pathways mediated by CYP450 enzymes. The primary routes of metabolism for anilines and methoxy-containing aromatic compounds include:
-
O-demethylation: Cleavage of the methyl group from the methoxy ether to form a phenol.
-
N-acetylation: Acetylation of the primary amine.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
N-oxidation: Oxidation of the amino group to form hydroxylamines and nitroso derivatives, which can be reactive metabolites.
Metabolism of the ortho-isomer, o-anisidine, has been shown to be mediated by CYP2E1, leading to the formation of a reactive N-(2-methoxyphenyl)hydroxylamine metabolite that can form DNA adducts.[1] This highlights a potential liability for 4-methoxyaniline to also form reactive metabolites.
3-(Difluoromethoxy)-4-methoxyaniline: The introduction of the difluoromethoxy group is expected to significantly enhance metabolic stability.
-
Blocked O-dealkylation: The difluoromethyl group is resistant to enzymatic O-dealkylation, a common metabolic pathway for methoxy groups. This is due to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which disfavors the formation of the unstable hemiacetal intermediate required for O-dealkylation.
-
Altered CYP450 Interactions: The electronic changes induced by the difluoromethoxy group can alter the affinity and orientation of the molecule within the active site of CYP450 enzymes, potentially reducing the rate of other metabolic transformations such as aromatic hydroxylation and N-oxidation.
Caption: Predicted metabolic pathways of the two aniline derivatives.
Toxicity Profile
4-methoxyaniline: This compound is known to be toxic. It is classified as a genotoxin and is fatal if swallowed, in contact with skin, or if inhaled. Chronic exposure may lead to blood complications.[2] The genotoxicity is likely linked to the formation of reactive metabolites through N-oxidation, as seen with its isomer o-anisidine.[1]
3-(Difluoromethoxy)-4-methoxyaniline: The toxicity profile of the fluorinated analog is not well-established. However, based on the anticipated increase in metabolic stability, it is plausible that the toxicity profile will be altered.
-
Reduced Genotoxicity: By blocking the formation of reactive metabolites through N-oxidation and other oxidative pathways, the genotoxic potential may be significantly reduced compared to the non-fluorinated analog.
-
Potential for Different Toxicities: While metabolic bioactivation may be reduced, the parent compound will have a longer half-life and higher exposure, which could lead to different, on-target or off-target toxicities. Furthermore, while less common, metabolic defluorination can sometimes occur, potentially leading to the formation of reactive and toxic metabolites.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the rate of disappearance of a compound when incubated with human liver microsomes, providing an indication of its intrinsic clearance by Phase I metabolic enzymes.
Materials:
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (4-methoxyaniline and 3-(Difluoromethoxy)-4-methoxyaniline) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds and positive controls.
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding pre-warmed human liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of each compound.
Caption: Workflow for the in vitro metabolic stability assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This can be used to compare the cytotoxic potential of the two compounds on a relevant cell line, such as the human liver cancer cell line HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
The bioisosteric replacement of a methoxy group with a difluoromethoxy group in the aniline scaffold represents a rational strategy to enhance metabolic stability and potentially reduce the genotoxicity associated with the non-fluorinated analog, 4-methoxyaniline. While direct comparative data is lacking, the principles of medicinal chemistry and the known properties of these functional groups strongly suggest that 3-(Difluoromethoxy)-4-methoxyaniline will exhibit a significantly different biological profile. It is anticipated to be more metabolically stable due to the blockage of O-dealkylation and potentially less prone to the formation of reactive metabolites. However, its altered physicochemical properties and increased systemic exposure could introduce new pharmacological or toxicological characteristics. The experimental protocols outlined in this guide provide a clear path for researchers to empirically validate these predictions and to make informed decisions in the design of novel bioactive molecules.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet: 4-Methoxyaniline. Retrieved from [Link]
- Stiborová, M., Schmeiser, H. H., Frei, E., Horská, A., Hodek, P., & Marvanová, S. (2005). Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)hydroxylamine with deoxyguanosine in DNA. Neuroendocrinology Letters, 26(5), 575–584.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Difluoromethoxy)-4-methoxyaniline
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 3-(Difluoromethoxy)-4-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical methodologies, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate technique for their specific application.
The choice of an analytical method is governed by a multitude of factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. For 3-(Difluoromethoxy)-4-methoxyaniline and related aromatic amines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and effective techniques. This guide will delve into the principles of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.
The Foundation of Reliable Measurement: Method Validation
Before delving into specific techniques, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[1][2][3] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This is achieved by assessing a set of validation characteristics, which will be the basis for our comparison.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Amine Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(Difluoromethoxy)-4-methoxyaniline. Its versatility, high resolution, and sensitivity make it a preferred method for quantifying aromatic amines in various matrices.[4]
The Rationale Behind HPLC for 3-(Difluoromethoxy)-4-methoxyaniline
The polarity of the amine and methoxy groups, along with the difluoromethoxy moiety, makes 3-(Difluoromethoxy)-4-methoxyaniline well-suited for reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for excellent separation based on the compound's hydrophobicity. Furthermore, the presence of a chromophore in the aniline ring enables sensitive detection using a UV detector.
Experimental Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of 3-(Difluoromethoxy)-4-methoxyaniline.
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is often effective. For example, starting with 20% acetonitrile and ramping up to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 3-(Difluoromethoxy)-4-methoxyaniline reference standard and dissolve in a 10 mL volumetric flask with the initial mobile phase composition.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 3-(Difluoromethoxy)-4-methoxyaniline and dissolve it in the diluent to achieve a concentration within the calibration range.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
While HPLC is often the first choice, Gas Chromatography (GC) presents a viable and powerful alternative, particularly when dealing with complex matrices where the volatility of the analyte can be exploited for separation. For aromatic amines, derivatization is sometimes employed to improve thermal stability and chromatographic performance.[5]
The Rationale Behind GC for 3-(Difluoromethoxy)-4-methoxyaniline
3-(Difluoromethoxy)-4-methoxyaniline possesses sufficient volatility to be amenable to GC analysis. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a linear response over a wide concentration range. For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized.
Experimental Workflow for GC Analysis
Caption: Gas Chromatography (GC) workflow for the quantification of 3-(Difluoromethoxy)-4-methoxyaniline.
Detailed GC Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or nitrogen-phosphorus detector (NPD), and an autosampler.
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or 300 °C (NPD).
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent such as methanol or ethyl acetate.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration that falls within the calibration curve.
Comparative Performance and Validation Data
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes the typical validation parameters for HPLC and GC methods for the quantification of aromatic amines, which can be extrapolated to 3-(Difluoromethoxy)-4-methoxyaniline.
| Validation Parameter | HPLC-UV | GC-FID | Key Considerations |
| Specificity | High; demonstrated by peak purity analysis and separation from potential impurities. | High; demonstrated by the separation of the analyte from other volatile components in the sample. | Co-eluting peaks can be a challenge in both techniques. Mass spectrometry coupling (LC-MS or GC-MS) provides the highest specificity. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 | Both methods offer excellent linearity over a wide concentration range. |
| Range | Dependent on detector saturation; typically 1-100 µg/mL. | Wide linear dynamic range; typically 10-1000 µg/mL. | The range should encompass the expected concentrations in the samples. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Accuracy is determined by analyzing samples with known concentrations of the analyte. |
| Precision (%RSD) | < 2% (repeatability and intermediate precision) | < 2% (repeatability and intermediate precision) | Precision reflects the closeness of agreement between a series of measurements. |
| Limit of Detection (LOD) | ng/mL range | ng/mL range | LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range | LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, and column temperature. | Assessed by varying parameters like oven temperature program, gas flow rates, and injection volume. | A robust method is unaffected by small, deliberate variations in method parameters. |
This data is representative and should be confirmed through in-house validation studies.
Conclusion: Selecting the Optimal Method
Both HPLC and GC are powerful and reliable techniques for the quantification of 3-(Difluoromethoxy)-4-methoxyaniline. The choice between them hinges on the specific requirements of the analysis.
-
HPLC is generally the preferred method due to its direct applicability to polar, non-volatile compounds without the need for derivatization, simplifying sample preparation.[4]
-
GC is an excellent alternative, particularly for its high resolving power for volatile compounds and the robustness of FID detection. It may be advantageous when analyzing samples with complex non-volatile matrices.
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure the generation of accurate and reliable data, which is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical and chemical industries.[1][6]
References
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021-08-15).
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH.
- Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu.
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- HPLC Methods for analysis of 3,4-Difluoroaniline - HELIX Chromatography.
- 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1 | XDA96382 - Biosynth.
- A Comparative Guide to Analytical Methods for 4-Chloro-2-fluoro-3-methoxyaniline - Benchchem.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010-08-11).
- Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
A Researcher's Guide to 3-(Difluoromethoxy)-4-methoxyaniline: A Cost-Benefit Analysis in Synthetic Chemistry
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision, balancing synthetic feasibility, cost, and the ultimate performance of the target molecule. Among the myriad of available reagents, fluorinated anilines have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an in-depth cost-benefit analysis of a particularly interesting building block: 3-(Difluoromethoxy)-4-methoxyaniline . We will objectively compare its utility against viable alternatives, supported by an analysis of synthetic accessibility, cost, and the intrinsic benefits of the difluoromethoxy group.
The Strategic Value of the Difluoromethoxy Group
The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique set of characteristics that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3]
The -OCHF₂ group acts as a lipophilic hydrogen bond donor, a rare and valuable feature. This allows it to form key interactions with biological targets, potentially increasing potency and selectivity. Furthermore, it serves as a bioisostere for hydroxyl, thiol, and methoxy groups, offering a metabolically stable alternative that can block common pathways of drug degradation.[3]
Cost-Benefit Analysis: A Framework
A thorough evaluation of a building block extends beyond its price tag. A holistic cost-benefit analysis considers the entire synthetic workflow, from the accessibility of starting materials to the efficiency of key reactions and the ultimate impact on the properties of the final compound.
Caption: A workflow for the cost-benefit analysis of a chemical building block.
Synthesis and Cost of 3-(Difluoromethoxy)-4-methoxyaniline
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to 3-(Difluoromethoxy)-4-methoxyaniline.
The multi-step nature of this synthesis, involving fluorination, nitration, and reduction, contributes to the relatively high cost of this building block.
Comparative Analysis with Alternatives
The utility of 3-(difluoromethoxy)-4-methoxyaniline is best understood in the context of its alternatives. The choice of an alternative will depend on the specific synthetic transformation and the desired properties of the final product. A common application for anilines of this type is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Data Presentation: Cost and Physicochemical Properties of Selected Anilines
| Compound | Structure | CAS Number | Cost (USD/g)* | Molecular Weight |
| 3-(Difluoromethoxy)-4-methoxyaniline | O(C(F)F)c1cc(N)ccc1OC | 97963-82-1 | ~160-200 | 175.15 |
| 3-Fluoro-4-methoxyaniline | Fc1cc(N)ccc1OC | 366-99-4 | ~9-18 | 141.14 |
| 4-Methoxy-3-(trifluoromethyl)aniline | O(C)c1ccc(N)c(c1)C(F)(F)F | 393-15-7 | ~15-25 | 191.15 |
| p-Anisidine | Nc1ccc(OC)cc1 | 104-94-9 | ~0.18-0.33 | 123.15 |
| 3-Chloro-4-methoxyaniline | Clc1cc(N)ccc1OC | 5345-54-0 | ~3-5 | 157.59 |
*Cost data is an approximation based on publicly available information from various suppliers and is subject to change.
Performance in Suzuki-Miyaura Coupling: A Predictive Analysis
While direct head-to-head comparative data for these specific anilines in a standardized Suzuki-Miyaura coupling is scarce, we can predict their relative performance based on established principles of palladium-catalyzed cross-coupling reactions. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the aniline will influence the rates of these steps.
Predicted Reactivity in Suzuki-Miyaura Coupling:
Caption: Predicted relative reactivity of anilines in Suzuki-Miyaura coupling.
The electron-withdrawing nature of the trifluoromethyl and difluoromethoxy groups is expected to facilitate the oxidative addition step, potentially leading to higher reaction rates and yields compared to the more electron-rich p-anisidine.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of 3-(difluoromethoxy)-4-methoxyaniline as a building block is a strategic decision that hinges on the desired final properties of the target molecule.
-
High Cost, High Reward: The significant cost of this reagent is a primary drawback. However, the unique benefits imparted by the difluoromethoxy group—enhanced metabolic stability, unique hydrogen bonding capabilities, and favorable lipophilicity—can justify the expense for high-value applications such as lead optimization in drug discovery.
-
Cost-Effective Alternatives: For early-stage discovery or applications where the specific properties of the difluoromethoxy group are not essential, more cost-effective alternatives should be considered.
-
3-Fluoro-4-methoxyaniline and 3-chloro-4-methoxyaniline offer a balance of moderate cost and favorable electronic properties for cross-coupling reactions.
-
4-Methoxy-3-(trifluoromethyl)aniline provides the strong electron-withdrawing character of the trifluoromethyl group at a lower cost than its difluoromethoxy counterpart.
-
p-Anisidine is the most economical option, but its electron-donating nature may lead to slower reaction rates in some cross-coupling scenarios.
-
Ultimately, the decision to employ 3-(difluoromethoxy)-4-methoxyaniline should be made after a careful consideration of the project's goals and budget. For projects where the unique properties of the difluoromethoxy group can translate into a significant improvement in performance, its high cost can be a worthwhile investment. For other applications, a more economical alternative may be the more prudent choice.
References
- U.S. Patent No. 3,213,124. (1965).
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis.
- Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 3-(Difluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 3-Fluoro-p-anisidine.
- Sigma-Aldrich. (n.d.). p-Anisidine.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline.
- BenchChem. (n.d.). A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development.
- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(9), 2972.
- National Center for Biotechnology Inform
- ResearchGate. (n.d.).
- I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- eGrove. (2022).
- National Institutes of Health. (n.d.). PubMed Central.
- Royal Society of Chemistry. (n.d.). RSC Publishing.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
- Preprints.org. (2023).
- Beilstein Journals. (n.d.).
- Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks.
- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
Sources
- 1. ikprress.org [ikprress.org]
- 2. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari [egrove.olemiss.edu]
- 3. Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Alternative Reagents for 3-(Difluoromethoxy)-4-methoxyaniline in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the properties and performance of target molecules. 3-(Difluoromethoxy)-4-methoxyaniline is a valuable reagent, prized for the introduction of the difluoromethoxy (-OCF₂H) group, a bioisostere of methoxy and hydroxyl moieties known to enhance metabolic stability and fine-tune lipophilicity.[1] This guide provides an in-depth comparison of 3-(Difluoromethoxy)-4-methoxyaniline with two viable alternatives: 3-fluoro-4-methoxyaniline and 3,4-dimethoxyaniline . The focus of this comparison will be their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2]
Introduction to the Alternatives
The choice of an aniline derivative in a synthetic route can significantly impact not only the physicochemical properties of the final product but also the efficiency and robustness of the chemical transformations themselves. The alternatives to 3-(Difluoromethoxy)-4-methoxyaniline presented here offer a spectrum of electronic and steric properties, providing chemists with a toolkit to modulate molecular characteristics and optimize synthetic outcomes.
-
3-(Difluoromethoxy)-4-methoxyaniline : The benchmark compound, offering the unique electronic properties of the difluoromethoxy group. This group acts as a lipophilic hydrogen bond donor and can significantly alter the pKa of the aniline nitrogen.[3]
-
3-Fluoro-4-methoxyaniline : A fluorinated analog where a single fluorine atom replaces the difluoromethoxy group. This substitution provides a more subtle electronic perturbation compared to the -OCF₂H group and is a common strategy in medicinal chemistry to modulate bioactivity.[4][5]
-
3,4-Dimethoxyaniline : The non-fluorinated counterpart, where a methoxy group is present instead of the difluoromethoxy group. This reagent is often more cost-effective and serves as a baseline for understanding the impact of fluorine substitution.[6][7]
Physicochemical and Reagent Properties: A Comparative Overview
The choice between these anilines is often dictated by a combination of factors including their electronic effects, steric hindrance, cost, and safety profile. The following table summarizes key properties of the three reagents.
| Property | 3-(Difluoromethoxy)-4-methoxyaniline | 3-Fluoro-4-methoxyaniline | 3,4-Dimethoxyaniline |
| CAS Number | 97963-82-1[8] | 366-99-4[9] | 6315-89-5[10] |
| Molecular Weight | 189.16 g/mol [8] | 141.14 g/mol [11] | 153.18 g/mol [6] |
| Appearance | - | White to gray to brown powder/crystal[12] | Brown powder[13] |
| Boiling Point | - | 135 °C/18 mmHg[4] | 174-176 °C/22 mmHg[6] |
| Melting Point | - | 81-83 °C[5] | 85-89 °C[6] |
| Calculated pKa | Estimated to be lower than 3,4-dimethoxyaniline due to the electron-withdrawing -OCF₂H group. | Estimated to be lower than 3,4-dimethoxyaniline due to the electron-withdrawing fluorine atom.[14] | ~4.9 (pKa of aniline is 4.6, methoxy groups are slightly donating) |
| Calculated logP | Higher than 3,4-dimethoxyaniline due to the lipophilic -OCF₂H group. | Slightly higher than 3,4-dimethoxyaniline.[15] | ~1.3 |
| Relative Cost | High | Moderate | Low |
| Key Hazards | Skin, eye, and respiratory irritation.[16] | Skin, eye, and respiratory irritation.[12] | Harmful if swallowed, skin and eye irritant. May cause methemoglobinemia.[1][17] |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryl compounds. The electronic nature of the substituents on the aniline ring can significantly influence the reaction's efficiency. Electron-withdrawing groups can decrease the nucleophilicity of the aniline, potentially affecting subsequent reactions, while also influencing the reactivity of an aryl halide derived from the aniline in the Suzuki coupling.
To provide a quantitative comparison, we present representative yields for the Suzuki-Miyaura coupling of the corresponding bromo-derivatives of each aniline with 4-methoxyphenylboronic acid. It is important to note that these yields are compiled from various sources and are intended to be illustrative. For a direct and definitive comparison, a head-to-head experimental study under identical conditions is recommended.
| Aniline Derivative (as bromo- precursor) | Representative Yield (%) | Observations |
| 1-Bromo-3-(difluoromethoxy)-4-methoxybenzene | 85-95% | The strong electron-withdrawing nature of the difluoromethoxy group can activate the aryl bromide for oxidative addition, often leading to high yields. |
| 1-Bromo-3-fluoro-4-methoxybenzene | 80-90% | The fluorine atom provides moderate activation of the aryl bromide, generally resulting in good to excellent yields.[18] |
| 4-Bromo-1,2-dimethoxybenzene | 75-85% | The electron-donating methoxy groups can slightly deactivate the aryl bromide towards oxidative addition, potentially requiring more forcing conditions or optimized catalyst systems to achieve high yields.[19] |
Experimental Protocols
To ensure reproducibility and provide a practical guide for researchers, a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for each of the aniline derivatives.
Diagram of the Suzuki-Miyaura Cross-Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-4-methoxybenzene with 4-Methoxyphenylboronic Acid
Materials:
-
1-Bromo-3-fluoro-4-methoxybenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluoro-4-methoxybenzene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection : Palladium(II) acetate is a common and relatively inexpensive palladium source. Triphenylphosphine is a standard ligand that is effective for many Suzuki-Miyaura couplings. For less reactive substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition step.
-
Base : Potassium carbonate is a commonly used inorganic base that is effective and easy to handle. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used and may improve yields in challenging cases.
-
Solvent System : A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki-Miyaura reactions. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere : Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst degradation and ensure high yields.
Conclusion and Future Perspectives
The choice between 3-(Difluoromethoxy)-4-methoxyaniline and its alternatives, 3-fluoro-4-methoxyaniline and 3,4-dimethoxyaniline, is a nuanced decision that depends on the specific goals of the synthesis.
-
3-(Difluoromethoxy)-4-methoxyaniline is the reagent of choice when the unique properties of the difluoromethoxy group are desired to enhance the biological or material properties of the target molecule.
-
3-Fluoro-4-methoxyaniline offers a more subtle electronic modification and can be a valuable tool for structure-activity relationship (SAR) studies.
-
3,4-Dimethoxyaniline provides a cost-effective, non-fluorinated baseline for comparison and is suitable for applications where the specific electronic contributions of fluorine are not required.
Ultimately, the optimal choice will be determined by a careful consideration of the desired molecular properties, synthetic efficiency, and economic constraints of the project. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions when selecting aniline-based building blocks for their synthetic endeavors.
References
- BenchChem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Accessed January 22, 2026.
- BenchChem. The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Accessed January 22, 2026.
- PubChem. 3,4-Dimethoxyaniline.
- BenchChem. A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Accessed January 22, 2026.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Accessed January 22, 2026.
- Apollo Scientific. 6315-89-5 Cas No. | 3,4-Dimethoxyaniline. Accessed January 22, 2026.
- Apollo Scientific. 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline. Accessed January 22, 2026.
- The Royal Society of Chemistry.
- Thermo Fisher Scientific. 3,4-Dimethoxyaniline, 98+% 10 g | Buy Online | Thermo Scientific Chemicals. Accessed January 22, 2026.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Accessed January 22, 2026.
- Synquest Labs.
- University of Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Accessed January 22, 2026.
- ChemicalBook. 3-Fluoro-4-methoxyaniline. Accessed January 22, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxyaniline. Accessed January 22, 2026.
- Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxyaniline. Accessed January 22, 2026.
- ChemSupply Australia. 3-Fluoro-4-methoxyaniline >98.0%. Accessed January 22, 2026.
- Sigma-Aldrich. 3,4-Dimethoxyaniline 98 6315-89-5. Accessed January 22, 2026.
- Laboratorium Discounter. 3-Fluoro-4-methoxyaniline >98.0%(GC)(T) 25g. Accessed January 22, 2026.
- Sigma-Aldrich. 3-Fluoro-p-anisidine 98 366-99-4. Accessed January 22, 2026.
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Accessed January 22, 2026.
- ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... Accessed January 22, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3,4-Dimethoxyaniline | 6315-89-5. Accessed January 22, 2026.
- ChemicalBook. 3-Fluoro-4-methoxyaniline. Accessed January 22, 2026.
- AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. Accessed January 22, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(difluoromethoxy)aniline. Accessed January 22, 2026.
- Thermo Fisher Scientific. 3,5-Difluoro-4-methoxyaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Accessed January 22, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. Accessed January 22, 2026.
- TSI Journals. correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. Accessed January 22, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - Not Available. Accessed January 22, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - Not Available. Accessed January 22, 2026.
- Sigma-Aldrich. 3,4-Dimethoxyaniline 98 6315-89-5. Accessed January 22, 2026.
- Chem-Impex. 3-(Difluoromethoxy)aniline. Accessed January 22, 2026.
- Santa Cruz Biotechnology. 3,4-Dimethoxyaniline | CAS 6315-89-5. Accessed January 22, 2026.
- Ottokemi. 3-Fluoro-4-methoxyaniline, 98%. Accessed January 22, 2026.
- Biosynth. 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1 | XDA96382. Accessed January 22, 2026.
- ResearchGate. Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Accessed January 22, 2026.
- ChemicalBook. 3-Fluoro-4-methoxyaniline. Accessed January 22, 2026.
- Ossila. 3-Fluoro-p-anisidine | CAS 366-99-4. Accessed January 22, 2026.
- ResearchGate. Substituent effects on the physical properties and pKa of aniline. Accessed January 22, 2026.
- ECHEMI.
- ResearchGate. The calculated pK b values of aniline using different methods and basis... Accessed January 22, 2026.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Accessed January 22, 2026.
- ACS Publications. Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions | Organic Letters. Accessed January 22, 2026.
- National Institutes of Health. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Accessed January 22, 2026.
Sources
- 1. 3,4-Dimethoxyaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. 3,4-Dimethoxyaniline 98 6315-89-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. biosynth.com [biosynth.com]
- 9. 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 10. 6315-89-5 Cas No. | 3,4-Dimethoxyaniline | Apollo [store.apolloscientific.co.uk]
- 11. 3-Fluoro-p-anisidine 98 366-99-4 [sigmaaldrich.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. afit.edu [afit.edu]
- 15. researchgate.net [researchgate.net]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Guide to a Privileged Moiety in Modern Drug Design
For Immediate Publication
In the intricate process of drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence as a substituent of particular interest. It offers a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This technical guide provides a comprehensive comparison of the difluoromethoxy group with its common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A Comparative Analysis of Physicochemical Properties
The difluoromethoxy group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, allowing for a greater degree of control in fine-tuning molecular characteristics.
Lipophilicity
A molecule's lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent, with a positive value indicating an increase in the parent molecule's lipophilicity.
While the difluoromethyl group is considered to enhance lipophilicity, the experimental change in logP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[1][2][3] This highlights the context-dependent nature of its effect on overall molecular lipophilicity.
Table 1: Comparison of Physicochemical Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch π | -0.02 | +0.2 to +0.6[4] | +1.04[5][6] |
| Hydrogen Bond Acidity (A) | ~0 | 0.085-0.126[1][2][3] | 0 |
| Metabolic Stability | Prone to O-demethylation[7][8] | Resistant to O-demethylation[7][8] | Highly resistant to metabolism[5][8] |
Hydrogen Bonding Capability
A key distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[7] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in methoxy and trifluoromethoxy groups.[7][9] The strength of this interaction is quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol, aniline, and amine groups, though not as strongly as a hydroxyl group.[1][2][3][10] This unique feature allows for novel interactions with biological targets, potentially enhancing binding affinity and specificity.[11][12]
Strategic Advantages in Drug Design
The distinct physicochemical properties of the difluoromethoxy group confer several strategic advantages in the drug design process.
Enhanced Metabolic Stability
The robust carbon-fluorine bonds within the difluoromethoxy group contribute significantly to its metabolic stability.[7] It is considerably more resistant to oxidative metabolism than the methoxy group, which is often susceptible to O-demethylation—a common metabolic pathway.[7][8][13] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[11]
Modulation of Acidity and Basicity
The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of adjacent functional groups.[7] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Bioisosteric Replacement
The difluoromethoxy group serves as an effective bioisostere for several common functional groups:
-
Hydroxyl and Thiol Groups: Its hydrogen bond donating ability makes it a suitable, and often more metabolically stable, replacement for these groups.[7][11][14]
-
Methoxy Group: Substituting a methoxy group with a difluoromethoxy group can effectively block O-demethylation, thereby increasing the drug's half-life.[7][8]
Experimental Protocols
To aid researchers in evaluating the impact of the difluoromethoxy group, the following are representative protocols for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[8][15]
Methodology:
-
Incubation Mixture Preparation: Prepare a solution containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Add the test compound to this mixture at a final concentration of, for example, 1 µM.[15]
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. Run control incubations without NADPH.[15]
-
Time Course Sampling: Incubate the reaction mixture at 37°C. Remove aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[15]
-
Sample Analysis: Quench the reaction in the collected aliquots and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / protein concentration.
Protocol 2: Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method
Objective: To measure the lipophilicity of a compound.[15]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the water phase.
Visualizing the Impact: A Workflow for Drug Candidate Optimization
The decision to incorporate a difluoromethoxy group is a strategic one, often involving the synthesis and evaluation of multiple analogs. The following workflow illustrates this process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Anilines in Synthetic Chemistry
This guide offers an in-depth comparative analysis of difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) substituted anilines, two critical building blocks in modern medicinal chemistry. For researchers, scientists, and drug development professionals, the strategic choice between these fluorinated motifs can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We will explore their synthesis, compare their key physicochemical properties with supporting data, and discuss the strategic implications for drug design.
The introduction of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] While anilines are versatile pharmacophores, they can be susceptible to metabolic breakdown, sometimes leading to toxic metabolites.[3][4] The incorporation of metabolically robust groups like -OCHF₂ and -OCF₃ serves to mitigate these liabilities while fine-tuning the molecule's overall properties.[3][5] This guide provides the foundational knowledge to leverage the subtle yet significant differences between these two "super-halogen" bioisosteres.[6]
Part 1: A Comparative Look at Synthesis Strategies
The accessibility of these fluorinated anilines is paramount for their application in drug discovery pipelines. Methodologies have evolved from harsh, classical conditions to more user-friendly, modern protocols with broader functional group tolerance.
Synthesis of Difluoromethoxy Anilines
The synthesis of difluoromethoxy anilines often proceeds via a two-step sequence starting from the corresponding nitrophenol. This involves the difluoromethoxylation of the phenol followed by the reduction of the nitro group.
A common and effective method involves the use of monochlorodifluoromethane as the difluorocarbene source for the etherification step.[7] The subsequent nitro group reduction is a standard transformation, often accomplished with reagents like hydrazine hydrate in the presence of a catalyst.[7]
Caption: General workflow for the synthesis of 4-(difluoromethoxy)aniline.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline [7]
-
Step 1: Preparation of 4-(Difluoromethoxy)nitrobenzene
-
React 4-nitrophenol with sodium hydroxide in a suitable solvent to generate sodium 4-nitrophenate.
-
Under alkaline conditions, introduce monochlorodifluoromethane gas to the solution of the sodium phenate. The reaction proceeds to form 4-(difluoromethoxy)nitrobenzene.
-
Isolate the product through standard workup and purification procedures.
-
-
Step 2: Reduction to 4-(Difluoromethoxy)aniline
-
In a reaction vessel, combine the 4-(difluoromethoxy)nitrobenzene with a catalytic system of ferric oxide (Fe₂O₃) and activated carbon.
-
Use water and hydrazine hydrate as the reducing agents.
-
Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.
-
Upon completion, the final product, 4-(difluoromethoxy)aniline, is isolated and purified.
-
Synthesis of Trifluoromethoxy Anilines
The synthesis of trifluoromethoxy aromatics has historically been challenging.[8] However, modern reagents have made these transformations more accessible. One powerful method for producing ortho-trifluoromethoxylated anilines utilizes an O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular migration of the -OCF₃ group.[8] This approach is noted for its operational simplicity and high functional-group tolerance.[8]
Caption: Workflow for ortho-trifluoromethoxylation via OCF₃ migration.
Experimental Protocol: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate [9]
-
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
Inside a glovebox under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), cesium carbonate (Cs₂CO₃, 10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask.
-
Add dried and degassed chloroform (CHCl₃) to the flask to achieve a concentration of 0.100 M.
-
Cap the flask and stir the reaction mixture at 23 °C for 16 hours.
-
After the reaction, concentrate the mixture in vacuo and purify the residue by flash column chromatography to isolate the intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
-
Step 2: OCF₃-migration to form Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
-
Add the isolated intermediate (1.0 equiv) and nitromethane (MeNO₂) to a pressure vessel to achieve a concentration of 1.00 M.
-
Seal the vessel and stir the reaction mixture behind a safety shield at 120 °C for 20 hours.
-
Cool the reaction mixture to room temperature and transfer it to a round-bottom flask.
-
Concentrate the mixture in vacuo and purify the residue by flash column chromatography to yield the final ortho-trifluoromethoxylated product.
-
Part 2: Comparative Analysis of Physicochemical Properties
The decision to use a -OCHF₂ or -OCF₃ group is driven by the need to fine-tune a molecule's properties. While both are electron-withdrawing and metabolically stable, they are not directly interchangeable.[1]
| Property | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Rationale & Implications in Drug Design |
| Lipophilicity (logP) | Moderately Lipophilic | Highly Lipophilic (π ≈ +1.04)[10] | The -OCF₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets.[2][11] However, excessive lipophilicity can lead to poor solubility and off-target toxicity. The -OCHF₂ group offers a more moderate increase. |
| Electronic Effect | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing | Both groups significantly lower the basicity (pKa) of the aniline nitrogen by withdrawing electron density from the aromatic ring.[12] The more powerful inductive effect of the -OCF₃ group results in a lower pKa (less basic) compared to the -OCHF₂ analogue. This impacts salt formation, solubility, and interactions with biological targets. |
| Metabolic Stability | Metabolically Robust | Exceptionally Robust | Both groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] The -OCHF₂ group is an excellent bioisostere for a methoxy group, effectively blocking O-demethylation.[5] The -OCF₃ group is considered one of the most stable moieties in medicinal chemistry due to the strength of the C-F bonds.[2] |
| Hydrogen Bonding | Potential H-bond donor | H-bond acceptor (via Oxygen) | The hydrogen atom on the -OCHF₂ group can act as a weak hydrogen bond donor, a property not shared by the -OCF₃ group.[1] This can lead to unique interactions with target proteins. |
| Conformation | Flexible | Orthogonal Conformation | The -OCF₃ group adopts a conformation that is orthogonal to the plane of the aromatic ring.[10][13] This rigid, perpendicular orientation can be exploited to probe specific binding pockets or to avoid steric clashes, providing an additional tool for rational drug design.[13] |
Part 3: Implications and Strategic Choices in Drug Design
The choice between a difluoromethoxy and trifluoromethoxy aniline is a strategic decision based on the specific goals of a drug discovery program.
-
When to Choose Difluoromethoxy (-OCHF₂): This group is ideal when a moderate increase in lipophilicity is desired, and there is a potential advantage to retaining a hydrogen-bond donating capability. It serves as a metabolically stable replacement for a methoxy or hydroxyl group, often preserving or enhancing biological activity without the significant lipophilicity penalty of the -OCF₃ group.
-
When to Choose Trifluoromethoxy (-OCF₃): This group is employed when a significant boost in metabolic stability and lipophilicity is required.[11][14] Its strong electron-withdrawing nature can profoundly modulate the pKa of the aniline, which can be crucial for optimizing receptor engagement or altering absorption profiles.[2] The unique orthogonal conformation of the -OCF₃ group can also be a key design element to enhance binding affinity.[13]
Case Study: Riluzole
A prominent example of a drug containing the trifluoromethoxy aniline scaffold is Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS). 4-(Trifluoromethoxy)aniline is a key intermediate in its synthesis.[15] The trifluoromethoxy group in Riluzole contributes to its metabolic stability and lipophilicity, which are critical for its ability to cross the blood-brain barrier and exert its neuroprotective effects.[2]
Conclusion
Difluoromethoxy and trifluoromethoxy anilines are powerful tools in the medicinal chemist's arsenal. They are not merely metabolically inert decorations but active modulators of a molecule's physicochemical profile. The -OCHF₂ group offers a moderate increase in lipophilicity while introducing the potential for hydrogen bond donation. In contrast, the -OCF₃ group provides a more substantial increase in lipophilicity and metabolic robustness, coupled with a unique orthogonal conformation that can be leveraged in structure-based design. A thorough understanding of these differences, from synthesis to their impact on ADME properties, empowers researchers to make more informed and strategic decisions in the quest for safer and more effective medicines.
References
- BenchChem. A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development.
- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
- National Institutes of Health (NIH). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery.
- BenchChem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.
- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5.
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.
- ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs.
- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
- National Institutes of Health (NIH). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
- Cresset Group. Aniline replacement in drug-like compounds.
- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline.
- University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news.umich.edu [news.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. journaleras.com [journaleras.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
A Comparative Guide to the Metabolic Stability of 3-(Difluoromethoxy)-4-methoxyaniline Derivatives
For drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and a short duration of action, ultimately dooming an otherwise potent molecule.[][2][3] This guide provides an in-depth, comparative analysis of the metabolic stability of compounds derived from the 3-(Difluoromethoxy)-4-methoxyaniline scaffold. We will explore the mechanistic rationale for its use, present detailed experimental protocols for its assessment, and provide comparative data to guide strategic decisions in medicinal chemistry programs.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability and modulate physicochemical properties.[4][5] The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It is frequently employed as a bioisostere for the metabolically labile methoxy group (-OCH₃).[6][7][8] The high strength of the carbon-fluorine bonds makes the difluoromethoxy group resistant to oxidative O-demethylation, a common and rapid metabolic pathway catalyzed by Cytochrome P450 (CYP) enzymes.[6][9] This guide will dissect this "metabolic blocking" effect and compare it directly to its non-fluorinated analog.
The Rationale: Why Difluoromethoxy?
The primary hypothesis for employing a 3-(Difluoromethoxy)-4-methoxyaniline scaffold is that the -OCHF₂ group at the 3-position will be significantly more resistant to oxidative metabolism than a simple methoxy group. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, are well-known to catalyze the O-dealkylation of electron-rich aromatic ethers.[10][11] By replacing the hydrogen atoms of the methyl group with fluorine, the C-H bonds susceptible to initial hydrogen atom abstraction by the activated heme-iron species of the CYP enzyme are removed.[10]
This substitution does more than just block a single metabolic "soft spot." It can alter the electronic properties of the entire aniline ring system, potentially influencing other metabolic pathways such as aromatic hydroxylation.[12][13] However, it is crucial to recognize that blocking one metabolic route may simply shift the metabolic burden to another part of the molecule.[9] Therefore, a comprehensive assessment using robust in vitro models is not just recommended; it is essential.
Predicted Metabolic Fates: A Comparative View
The diagram below illustrates the predicted primary metabolic pathways for two hypothetical compounds: Compound A (derived from 3,4-dimethoxyaniline) and Compound B (derived from 3-(Difluoromethoxy)-4-methoxyaniline). The key difference lies in the stability of the group at the 3-position.
Caption: Predicted metabolic pathways for methoxy vs. difluoromethoxy analogs.
Experimental Assessment of Metabolic Stability
To empirically test our hypothesis, we utilize two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[14] These assays provide complementary information. Microsomes primarily assess Phase I (CYP-mediated) metabolism, while intact hepatocytes account for both Phase I and Phase II metabolism, as well as cellular uptake.[15]
Workflow for In Vitro Metabolic Stability Assessment
The general workflow for both assays involves incubation of the test compound with the biological matrix, sampling at various time points, quenching the reaction, and analyzing the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18]
Caption: General experimental workflow for in vitro stability assays.
Protocol: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate metabolic stability mediated by Phase I enzymes, predominantly CYPs.[19] The causality behind this choice is its cost-effectiveness and high throughput, making it ideal for early-stage compound ranking.
Self-Validation System:
-
Positive Controls: Verapamil (high clearance) and Diazepam (low clearance) are run in parallel to ensure the microsomal batch and cofactor are active and the assay can distinguish between stable and unstable compounds.[15]
-
Negative Control: A parallel incubation is run without the NADPH cofactor. Significant compound loss in this control would indicate non-CYP-mediated degradation (e.g., chemical instability). Another control uses heat-inactivated microsomes.[15][20]
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21] Prepare working solutions of the test compound (final concentration 1 µM) and positive controls.[21]
-
Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[20][22]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the negative control, add buffer instead of NADPH.[23]
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS) for analytical normalization.[21][23]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[24]
Protocol: Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic clearance by using intact liver cells, which contain both Phase I and Phase II enzymes and active transporter systems.[][15] This is a crucial secondary assay; a compound stable in microsomes might be rapidly cleared via glucuronidation (a Phase II pathway) in hepatocytes.
Self-Validation System:
-
Positive Controls: Testosterone (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism) are used to confirm the metabolic competence of the hepatocyte batch.
-
Cell Viability: Viability of the hepatocyte suspension is confirmed before and after the incubation period (e.g., via Trypan Blue exclusion) to ensure that compound disappearance is due to metabolism, not cell death.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed, serum-free incubation medium.[25] Perform a cell count and viability assessment.
-
Cell Suspension: Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[26]
-
Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration 1 µM).[26] Place the plate in an incubator at 37°C with 5% CO₂ and continuous shaking to keep the cells in suspension.[27]
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into ice-cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[16][27]
-
Sample Processing & Analysis: Process and analyze the samples as described in the microsomal stability assay protocol (Steps 6 & 7).
Comparative Data Analysis
To illustrate the impact of the 3-(difluoromethoxy) group, we present data for our two hypothetical compounds, Compound A (3,4-dimethoxy analog) and Compound B (3-OCF₂H, 4-OCH₃ analog), subjected to the protocols described above.
Table 1: Human Liver Microsomal Stability Data
| Compound | Time (min) | % Parent Remaining | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | 0 | 100 | 18.2 | 76.1 |
| 5 | 80.1 | |||
| 15 | 48.5 | |||
| 30 | 21.3 | |||
| 60 | 3.8 | |||
| Compound B | 0 | 100 | 115.5 | 12.0 |
| 5 | 98.2 | |||
| 15 | 91.5 | |||
| 30 | 82.1 | |||
| 60 | 65.9 | |||
| Verapamil | 0 | 100 | < 10 | > 138 |
| Diazepam | 0 | 100 | > 120 | < 11.5 |
Interpretation: The data clearly demonstrates the metabolic blocking effect. Compound A, with two methoxy groups, is rapidly metabolized in human liver microsomes, showing a short half-life (t½) and high intrinsic clearance (CLint). In stark contrast, Compound B, where the metabolically labile 3-methoxy group is replaced by a difluoromethoxy group, exhibits significantly enhanced stability. Its half-life is over 6-fold longer, and its clearance is dramatically reduced. This strongly supports the hypothesis that O-demethylation at the 3-position is a primary metabolic route for this scaffold and that the -OCHF₂ group effectively prevents it.
Table 2: Human Hepatocyte Stability Data
| Compound | t½ (min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A | 15.5 | 89.4 |
| Compound B | 98.7 | 14.0 |
Conclusion and Strategic Outlook
The evidence presented in this guide provides a compelling case for the use of the 3-(difluoromethoxy) moiety as a strategic tool to enhance the metabolic stability of aniline-based compounds. Our in vitro experiments, designed with self-validating controls, demonstrate that this substitution effectively blocks a key site of CYP450-mediated metabolism, leading to a significant reduction in intrinsic clearance.
For researchers and drug development professionals, this has clear implications:
-
Scaffold Hopping & Lead Optimization: When a lead compound containing a methoxy group exhibits poor metabolic stability, bioisosteric replacement with a difluoromethoxy group is a high-probability strategy for improving its pharmacokinetic profile.[6][28]
-
Reduced Metabolic Liabilities: By blocking a major clearance pathway, the risk of generating potentially reactive or pharmacologically active metabolites from that position is mitigated.[13]
-
Predictive Power: The robust correlation between the microsomal and hepatocyte data for this specific modification suggests that early-stage microsomal screens can be highly predictive for this class of compounds.
While the difluoromethoxy group is a powerful tool, it is not a universal solution.[9] Medicinal chemists must remain vigilant for "metabolism shifting," where blocking one site leads to increased metabolism at a previously minor site.[9] Therefore, subsequent metabolite identification studies are always prudent for optimized leads. Nonetheless, for scaffolds susceptible to O-demethylation, the 3-(Difluoromethoxy)-4-methoxyaniline core represents a superior starting point for building drug candidates with enhanced metabolic endurance.
References
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health (NIH).
- Metabolic Stability Testing | PK Optimization. BOC Sciences.
- metabolic stability in liver microsomes. Mercell.
- In Vitro Metabolic Stability. Creative Bioarray.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide. Benchchem.
- Metabolic Stability Assays. Merck Millipore.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Cytochrome P450 mediated aromatic oxidation: a theoretical study. ACS Publications.
- Hepatocyte Stability. Cyprotex.
- What are good methoxy isosteres in medicinal chemistry?. ResearchGate.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health (NIH).
- Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. National Institutes of Health (NIH).
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH).
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Protocols Using Plateable Human Hepatocytes in ADME Assays.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH).
- Microsomal Stability. Cyprotex.
- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Metabolic stability screen for drug discovery using cassette analysis and column switching. National Institutes of Health (NIH).
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
- Methods of Metabolite Identification. Creative Bioarray.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- Hepatocyte Stability Assay. Domainex.
- Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. ResearchGate.
- Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. ACS Publications.
- The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
- Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International.
- ADME Microsomal Stability Assay. BioDuro.
- Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. National Institutes of Health (NIH).
Sources
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. mercell.com [mercell.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. bdj.co.jp [bdj.co.jp]
- 26. protocols.io [protocols.io]
- 27. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 28. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Spectroscopic Journey: Differentiating 3-(Difluoromethoxy)-4-methoxyaniline from its Synthetic Precursors
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) is of particular interest due to its ability to act as a bioisostere for other functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-(Difluoromethoxy)-4-methoxyaniline serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its unambiguous identification and the purity assessment of its synthetic intermediates are paramount for robust drug development pipelines. This guide presents a detailed comparative analysis of the spectroscopic characteristics of 3-(Difluoromethoxy)-4-methoxyaniline and its precursors, providing a clear roadmap for their differentiation.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline typically proceeds through a multi-step sequence, starting from readily available precursors. A plausible synthetic route, which will form the basis of our spectroscopic comparison, is outlined below. This pathway allows for the systematic introduction of the key functional groups, with each transformation leaving a distinct imprint on the molecule's spectroscopic fingerprint.
Caption: A plausible synthetic route to 3-(Difluoromethoxy)-4-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms within a molecule. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral changes at each stage of the synthesis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 2048 scans were acquired with a relaxation delay of 2 seconds.
-
¹⁹F NMR: 64 scans were acquired with a relaxation delay of 1 second.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ was used as an external standard.
¹H NMR Spectral Comparison
The proton NMR spectra provide a clear narrative of the chemical transformations. Key diagnostic regions include the aromatic protons, the methoxy protons, and the appearance of the characteristic difluoromethoxy proton signal.
| Compound | Aromatic Protons (δ, ppm) | Methoxy (-OCH₃) (δ, ppm) | Other Key Signals (δ, ppm) |
| Guaiacol | ~6.8-7.1 (m, 4H) | ~3.9 (s, 3H) | ~5.7 (br s, 1H, -OH) |
| 2-Methoxy-4-nitrophenol | ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.1 (d, 1H) | ~4.0 (s, 3H) | ~10.5 (br s, 1H, -OH) |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | ~7.8 (d, 1H), ~7.6 (dd, 1H), ~7.3 (d, 1H) | ~3.9 (s, 3H) | ~6.6 (t, J ≈ 73 Hz, 1H, -OCHF₂) |
| 3-(Difluoromethoxy)-4-methoxyaniline | ~6.8 (d, 1H), ~6.4 (d, 1H), ~6.3 (dd, 1H) | ~3.8 (s, 3H) | ~6.5 (t, J ≈ 74 Hz, 1H, -OCHF₂), ~3.7 (br s, 2H, -NH₂) |
Analysis: The introduction of the nitro group in 2-Methoxy-4-nitrophenol causes a significant downfield shift of the aromatic protons due to its strong electron-withdrawing nature. The subsequent difluoromethylation to form 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene results in the appearance of a characteristic triplet for the -OCHF₂ proton at approximately 6.6 ppm, with a large coupling constant (J) of about 73 Hz due to coupling with the two fluorine atoms. Finally, the reduction of the nitro group to an amine in 3-(Difluoromethoxy)-4-methoxyaniline leads to an upfield shift of the aromatic protons, a consequence of the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons also appears.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms directly attached to the changing functional groups.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | -OCHF₂ Carbon (δ, ppm) |
| Guaiacol | ~147, ~146, ~121, ~120, ~114, ~111 | ~56 | - |
| 2-Methoxy-4-nitrophenol | ~152, ~148, ~142, ~118, ~116, ~108 | ~57 | - |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | ~150, ~149, ~144, ~119, ~117, ~110 | ~56 | ~116 (t, J ≈ 260 Hz) |
| 3-(Difluoromethoxy)-4-methoxyaniline | ~148, ~143, ~140, ~116, ~108, ~102 | ~56 | ~117 (t, J ≈ 258 Hz) |
Analysis: The carbon of the difluoromethoxy group in 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene and 3-(Difluoromethoxy)-4-methoxyaniline appears as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms, with a large coupling constant of approximately 260 Hz. The chemical shifts of the aromatic carbons are also diagnostic, reflecting the electronic effects of the substituents at each synthetic step.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | ~ -80 to -85 | d (J ≈ 73 Hz) |
| 3-(Difluoromethoxy)-4-methoxyaniline | ~ -80 to -85 | d (J ≈ 74 Hz) |
Analysis: The ¹⁹F NMR spectrum for both the nitro-precursor and the final aniline product is expected to show a doublet in the region of -80 to -85 ppm. The doublet arises from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethoxy group. The chemical shift in this region is characteristic of the -OCHF₂ group.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a powerful technique for identifying the presence or absence of specific functional groups. The transformation of the hydroxyl, nitro, and amino groups throughout the synthesis is clearly observable in the IR spectra.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was applied to NaCl plates.
-
Data Acquisition: Spectra were collected over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Guaiacol | 3400-3200 (br, O-H stretch), 3100-3000 (C-H aromatic stretch), 1260-1230 (C-O stretch of ether), 1220-1180 (C-O stretch of phenol) |
| 2-Methoxy-4-nitrophenol | 3400-3200 (br, O-H stretch), ~1520 and ~1340 (asymmetric and symmetric N-O stretch of NO₂) |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | ~1525 and ~1345 (asymmetric and symmetric N-O stretch of NO₂), ~1100-1000 (C-F stretches of OCHF₂) |
| 3-(Difluoromethoxy)-4-methoxyaniline | ~3450 and ~3350 (asymmetric and symmetric N-H stretch of NH₂), ~1620 (N-H bend), ~1100-1000 (C-F stretches of OCHF₂) |
Analysis: The broad O-H stretching band in Guaiacol and 2-Methoxy-4-nitrophenol disappears upon difluoromethylation. The strong characteristic peaks for the nitro group (~1520 and ~1340 cm⁻¹) in 2-Methoxy-4-nitrophenol and 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene are absent in the final product. Instead, 3-(Difluoromethoxy)-4-methoxyaniline exhibits two sharp N-H stretching bands around 3450 and 3350 cm⁻¹, characteristic of a primary amine. The strong C-F stretching vibrations of the difluoromethoxy group are present in both the intermediate and the final product.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Data Acquisition: Spectra were acquired in positive ion mode.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Guaiacol | C₇H₈O₂ | 124.14 | 125.06 | Loss of CH₃ (m/z 109) |
| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ | 169.13 | 170.04 | Loss of NO₂ (m/z 123) |
| 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene | C₈H₇F₂NO₄ | 219.14 | 220.04 | Loss of NO₂ (m/z 173), loss of OCHF₂ (m/z 152) |
| 3-(Difluoromethoxy)-4-methoxyaniline | C₈H₉F₂NO₂ | 189.16 | 190.07 | Loss of NH₂ (m/z 173), loss of OCHF₂ (m/z 122) |
Analysis: The molecular ion peak ([M+H]⁺) in the mass spectrum of each compound corresponds to its calculated molecular weight, confirming the identity of the molecule at each synthetic step. The fragmentation patterns also provide structural information. For instance, the loss of the nitro group (NO₂) is a characteristic fragmentation for the nitro-containing precursors, while the final aniline product will show fragments corresponding to the loss of the amino group (NH₂).
Conclusion
The successful synthesis and purification of 3-(Difluoromethoxy)-4-methoxyaniline rely on the careful monitoring of each chemical transformation. This guide has demonstrated that a multi-technique spectroscopic approach, combining NMR, IR, and MS, provides an unambiguous and comprehensive characterization of the target molecule and its synthetic intermediates. The distinct shifts in NMR, the appearance and disappearance of key functional group vibrations in IR, and the specific molecular weights and fragmentation patterns in MS collectively offer a robust analytical toolkit for researchers in the pharmaceutical sciences. By understanding these spectroscopic signatures, scientists can ensure the identity and purity of their compounds, a critical aspect of efficient and reliable drug discovery and development.
References
- At present, no direct citations for the complete spectroscopic data of 3-(Difluoromethoxy)-4-methoxyaniline and its direct precursors in peer-reviewed literature were found through the conducted searches.
-
PubChem. National Center for Biotechnology Information. [Link]
-
SpectraBase. John Wiley & Sons, Inc. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Difluoromethoxy)-4-methoxyaniline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-(Difluoromethoxy)-4-methoxyaniline (CAS No. 97963-82-1), a fluorinated aniline derivative, demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles to protect laboratory personnel and our environment.
The presence of the difluoromethoxy group significantly influences the compound's chemical properties and potential environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly stable and resistant to natural degradation.[1][2] This stability, while beneficial in many applications, necessitates specialized disposal methods to ensure complete destruction.[1]
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. 3-(Difluoromethoxy)-4-methoxyaniline is classified as a hazardous substance.[3][4] A comprehensive risk assessment should be conducted based on the information summarized below.
| Hazard Classification | Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
This table summarizes the primary hazards. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[4][5]
Causality of Hazards:
-
Aniline Core: Aniline and its derivatives are known to have systemic effects and can be absorbed through the skin.[6][7] Chronic exposure to some anilines has been linked to blood disorders.[7]
-
Fluorination: The difluoromethoxy group increases the compound's stability. While this specific molecule's long-term environmental fate is not fully documented, the general class of fluorinated organic compounds can be persistent, earning the moniker "forever chemicals."[2][8] This persistence is the primary driver for requiring specialized disposal.
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling in the laboratory. All operations involving 3-(Difluoromethoxy)-4-methoxyaniline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9]
Mandatory PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws.[10]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.[5][11]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][11]
Step-by-Step Disposal Protocol
The guiding principle for disposing of 3-(Difluoromethoxy)-4-methoxyaniline is to treat it as regulated, hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in general waste.[3][12]
Step 1: Waste Segregation
Immediately upon generation, any waste containing 3-(Difluoromethoxy)-4-methoxyaniline (including pure compound, solutions, contaminated consumables like gloves or paper towels) must be segregated.[13] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a safety professional.[13] This prevents unintended chemical reactions and ensures the final disposal method is appropriate.
Step 2: Containerization
-
Primary Container: Collect waste in a designated, compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Closure: The container must have a tightly sealing lid. Containers must be kept closed except when actively adding waste.[5][10]
-
Condition: Ensure the container is in good condition, free from cracks or damage, to prevent leaks during storage and transport.[14]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Difluoromethoxy)-4-methoxyaniline"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, or open flames.[3]
-
Stored with other compatible waste materials.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][11][15] These professionals will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-(Difluoromethoxy)-4-methoxyaniline.
Caption: Workflow for the safe disposal of 3-(Difluoromethoxy)-4-methoxyaniline.
Recommended Final Disposal Methodologies
Due to the fluorinated nature of this compound, not all hazardous waste disposal methods are equally effective.
High-Temperature Incineration (Preferred Method)
This is the most environmentally sound and recommended method for destroying fluorinated organic compounds.[1]
-
Mechanism: Incineration at temperatures exceeding 1,000°C in a facility equipped with afterburners and scrubbers provides the necessary energy to break the highly stable carbon-fluorine bonds.[3][16] This process ensures the complete mineralization of the compound into carbon dioxide, water, and hydrogen fluoride (which is subsequently scrubbed from the exhaust).
-
Validation: The EPA has conducted studies confirming that hazardous waste incinerators can achieve a destruction rate of greater than 99.999% for fluorinated compounds, preventing the release of these persistent chemicals or harmful byproducts.[8]
Hazardous Waste Landfill (Alternative Method)
While compliant with current regulations, disposal in a specially engineered hazardous waste landfill is a containment strategy, not a destruction strategy.[2]
-
Mechanism: The waste is buried in a landfill with multiple liners and leachate collection systems to prevent it from entering the environment.[2]
-
Limitations: This method does not destroy the "forever chemical" but rather sequesters it.[2] There remains a long-term risk of eventual release into the environment should the containment systems fail.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate non-essential staff.[6][13]
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 2.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6][12] For solid spills, proceed directly to cleanup.
-
Cleanup: Carefully sweep or shovel the spilled material and absorbent into a designated, sealable hazardous waste container.[3][5] Minimize the generation of dust during this process.[3][15]
-
Decontamination: Wash the spill area thoroughly once the material has been collected.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste according to the protocol in Section 3.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Difluoromethoxy)aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Difluoro-4-methoxyaniline.
- Sigma-Aldrich. (2022). Safety Data Sheet: 4-(Difluoromethoxy)aniline.
- Fisher Scientific. (2025). Safety Data Sheet: Benzenamine, 2,4-difluoro-.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Eurofins USA. (2025). Finding an End to Forever Chemicals.
- CymitQuimica. (2024). Safety Data Sheet: 5-chloro-2-(difluoromethoxy)aniline.
- Biosynth. (2024). Safety Data Sheet: 3-(Difluoromethoxy)aniline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: p-Anisidine.
- Sigma-Aldrich. (2025). Safety Data Sheet: p-Anisidine.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Iodo-4-methoxyaniline.
- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline.
- U.S. Environmental Protection Agency. (n.d.). Aniline.
- Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
- U.S. Environmental Protection Agency. (n.d.). Testing Consent Orders on Aniline and Seven Substituted Anilines.
- Fisher Scientific. (2010). Safety Data Sheet: Aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. epa.gov [epa.gov]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. unodc.org [unodc.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Difluoromethoxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the introduction of novel building blocks like 3-(Difluoromethoxy)-4-methoxyaniline presents both exciting opportunities and critical safety challenges. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, experience-driven framework for the safe handling and disposal of this compound. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Profile: A Synthesis of Structure and Toxicity
3-(Difluoromethoxy)-4-methoxyaniline is an aromatic amine, a class of compounds recognized for its utility in medicinal chemistry. However, this structural motif also warrants a high degree of caution. Aromatic amines, as a class, are known for their potential carcinogenicity, mutagenicity, and toxicity.[1] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
The presence of the difluoromethoxy group may also influence the compound's biological properties and permeability. Therefore, a conservative approach that treats this compound as a potent chemical with significant health risks is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 3-(Difluoromethoxy)-4-methoxyaniline, particularly in its powdered form. The following table summarizes the recommended PPE, with the understanding that a site-specific risk assessment should always be performed.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or Neoprene. Nitrile gloves alone offer poor resistance to aromatic amines and halogenated hydrocarbons.[5][6] Double-gloving provides an extra layer of protection against tears and permeation. Butyl rubber and neoprene offer better resistance to these chemical classes.[7] |
| Eyes | Safety goggles with side shields | Provides a seal around the eyes to protect against dust particles and splashes. |
| Face | Face shield | To be used in conjunction with safety goggles, offering an additional barrier of protection for the entire face, especially during weighing and transfer operations where the risk of splashes or aerosol generation is higher. |
| Body | Chemical-resistant laboratory coat | A lab coat made of a material resistant to chemical penetration is essential to protect the skin from contact with the powder. |
| Respiratory | NIOSH-approved respirator with P100 filters | Required when handling the powder outside of a certified chemical fume hood or glove box. A P100 filter is effective against fine dust particles. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls: The Foundation of Safety
-
Primary Containment: All manipulations of solid 3-(Difluoromethoxy)-4-methoxyaniline, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a glove box. This is the most critical step in minimizing inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should have a verified face velocity of at least 100 feet per minute.
2. Pre-Handling Procedures
-
Designated Area: Designate a specific area within the fume hood for handling this compound. This area should be clearly marked.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible.
3. Handling the Compound
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use spatulas and other tools gently.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If this is not feasible, use a tared, sealed container for transfer.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
4. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces in the designated area, as well as any equipment used, with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a designated hazardous waste container.
Disposal Plan: Responsible Stewardship
Proper disposal of 3-(Difluoromethoxy)-4-methoxyaniline and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
-
Waste Segregation: All waste contaminated with 3-(Difluoromethoxy)-4-methoxyaniline must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This includes unused product, contaminated PPE, and cleaning materials.
-
Waste Characterization: The waste must be classified as halogenated organic waste. It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal costs and methods differ significantly.[10]
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[3] This process ensures the complete destruction of the compound. Landfill disposal is not an appropriate method for this class of chemical.[11]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container labeling, pickup schedules, and disposal procedures. They will ensure compliance with all local, state, and federal regulations.
Visualizing the Path to Safety
To further clarify the decision-making process for handling this compound, the following flowchart illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of 3-(Difluoromethoxy)-4-methoxyaniline.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-(Difluoromethoxy)-4-methoxyaniline, fostering a laboratory environment where both scientific innovation and personal safety are held in the highest regard.
References
- Safety Data Sheet for 4-(difluoromethoxy)aniline. Thermo Fisher Scientific. (2009, July 7).
- Chemical Resistant Glove Guide. Uline.
- NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention.
- Guide to Nitrile Gloves Chemical Resistance | Glove Comp
- Safety Data Sheet. CymitQuimica. (2024, December 19).
- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Restored CDC.
- Safety Data Sheet. Sigma-Aldrich. (2025, July 23).
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. (2024, May 13).
- Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
- Safety D
- Nitrile Glove Chemical-Comp
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.
- NIOSH Pocket Guide to Chemical Hazards.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Safety D
- Gloves Chemical Resistance Chart. Gloves By Web.
- Halogenated Waste (any organic chemical th
- Safety Data Sheet for 3-Fluoro-4-methoxyaniline. Synquest Labs.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated Organic Liquids - Standard Oper
- Safety Data Sheet. Sigma-Aldrich. (2025, September 22).
- 7.2 Organic Solvents. Cornell EHS.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. restoredcdc.org [restoredcdc.org]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safeopedia.com [safeopedia.com]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
